molecular formula C9H6BrNO B566692 7-Bromoquinolin-5-ol CAS No. 1261677-80-8

7-Bromoquinolin-5-ol

Cat. No.: B566692
CAS No.: 1261677-80-8
M. Wt: 224.057
InChI Key: LMAZKKPELOBVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinolin-5-ol (CAS 1261677-80-8) is a brominated quinoline derivative of significant interest in organic and medicinal chemistry as a versatile building block for synthesizing more complex molecules . Its molecular formula is C₉H₆BrNO, with a molecular weight of 224.05 g/mol . This compound is a key intermediate in the development of novel chemical transformations and is particularly valuable in pharmaceutical and agrochemical research . It serves in the production of compounds with potential biological activities, including antimicrobial, anticancer, and anti-inflammatory agents . The quinoline core structure makes it a valuable pharmacophore for designing drugs that target specific enzymes or receptors . Recent research has highlighted the application of related quinoline-5,8-dione frameworks, derived from intermediates like 7-bromo-quinoline-5,8-dione, in the discovery of new sphingosine kinase (SphK) inhibitors . SphK overexpression is observed in many cancers, and its inhibition is a promising target for anticancer drug development . The compound should be stored in a cool, dry, and sealed environment, with suppliers recommending storage at -20°C or 2-8°C . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLUBMAJPKDQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2O)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743887
Record name 7-Bromoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261677-80-8
Record name 7-Bromoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoquinolin-5-ol: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 7-Bromoquinolin-5-ol, a halogenated quinoline derivative. While this specific isomer is not as extensively documented as its counterparts, this document synthesizes available data, discusses its chemical context, and outlines its synthetic pathway. We will delve into its structural characteristics, predicted physicochemical properties, and the rationale behind its synthesis, providing valuable insights for researchers, chemists, and professionals in drug development.

Introduction to the Bromo-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen and hydroxyl substituents onto this scaffold profoundly influences its electronic properties, lipophilicity, and potential for biological interactions and further chemical modification.

This compound belongs to this important class of compounds. Its structure, featuring a bromine atom at the 7-position and a hydroxyl group at the 5-position, offers a unique combination of features for scientific exploration. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] The hydroxyl group, in turn, can modulate the compound's solubility and act as a hydrogen bond donor, which is often critical for binding to biological targets.

Chemical Structure and Identification

The fundamental structure of this compound is a quinoline core substituted at positions 5 and 7.

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can compile its fundamental properties. Properties for related isomers are provided for context and comparison.

PropertyValue (this compound)Reference / Note
IUPAC Name This compoundPubChem CID 15876352
CAS Number 1261677-80-8[4]
Molecular Formula C₉H₆BrNOCalculated
Molecular Weight 224.06 g/mol Calculated
Melting Point Not availableData for 7-bromo-5-methylquinolin-8-ol is 160 °C.[5]
Boiling Point Not availableData for the isomer 5-bromoquinolin-8-ol is 362.7°C.[6]
Solubility Expected to be poorly soluble in water; soluble in organic solvents like DMSO and methanol.Inferred from related compounds like 5,7-dibromoquinolin-8-ol.[3][7]

Synthesis Protocol and Mechanistic Insights

This compound can be synthesized via a two-step process starting from a methoxy-substituted precursor. The choice of this pathway is guided by the need for regioselective control and the robust nature of the reactions involved.

Synthetic Workflow

The overall synthesis involves the preparation of 7-bromo-5-methoxyquinoline followed by a demethylation step.

SynthesisWorkflow start Starting Materials step1 Step 1: Synthesis of 7-bromo-5-methoxyquinoline start->step1 intermediate 7-bromo-5-methoxyquinoline step1->intermediate step2 Step 2: Demethylation intermediate->step2 product This compound step2->product cluster_0 This compound Scaffold cluster_1 Synthetic Diversification cluster_2 Screening & Lead Identification scaffold Core Molecule: This compound modification Suzuki Coupling at C7-Br position scaffold->modification derivatization Derivatization of C5-OH group scaffold->derivatization screening Biological Screening (Anticancer, Antimicrobial) modification->screening derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_compound Lead Compound for Drug Development sar->lead_compound

References

An In-Depth Technical Guide to 7-Bromoquinolin-5-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 7-Bromoquinolin-5-ol (CAS No. 1261677-80-8), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, plausible synthetic routes, spectroscopic profile, and prospective applications, grounding the discussion in established chemical principles and data from structurally related analogs.

Introduction and Core Compound Profile

This compound is a heterocyclic aromatic compound featuring a quinoline core structure. The molecule is substituted with a bromine atom at the 7-position and a hydroxyl group at the 5-position.[1] This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable scaffold for chemical modifications.[1] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the phenolic hydroxyl group can modulate the compound's solubility and participate in hydrogen bonding, a key interaction in many biological systems.[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established or reasonably estimated.

PropertyValueSource(s)
CAS Number 1261677-80-8[2][3]
Molecular Formula C₉H₆BrNO[2][3]
Molecular Weight 224.05 g/mol [2][3]
Appearance Solid (predicted)[1]
Synonyms 7-Bromo-5-hydroxyquinoline[1][4]
SMILES Oc1cc(Br)cc2c1cccc2[3]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: the construction of the quinoline core via the Skraup reaction, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and finally, demethylation to yield the target phenol.

G cluster_0 Isomer Separation A 3,5-Dibromoaniline C 5,7-Dibromoquinoline A->C Skraup Reaction B Glycerol, H₂SO₄, Oxidizing Agent (e.g., m-nitrobenzenesulfonate) B->C E 7-Bromo-5-methoxyquinoline (and 5-bromo-7-methoxyquinoline isomer) C->E Nucleophilic Aromatic Substitution D Sodium Methoxide (NaOMe) D->E G This compound E->G Demethylation H Purification (Column Chromatography) E->H F Hydrobromic Acid (HBr) F->G H->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is a composite based on the Skraup reaction and subsequent functionalization steps.[4][5] Causality: The Skraup reaction is a classic and effective method for constructing the quinoline ring system from anilines. The use of 3,5-dibromoaniline as a starting material strategically places bromine atoms at the 5 and 7 positions. The subsequent nucleophilic aromatic substitution with sodium methoxide is expected to yield a mixture of isomers, with the methoxy group replacing one of the bromine atoms. The final demethylation step with a strong acid like HBr is a standard procedure to convert an aryl methyl ether to a phenol.

Step 1: Synthesis of 5,7-Dibromoquinoline

  • To a reaction vessel, add 3,5-dibromoaniline, 70% sulfuric acid, and an oxidizing agent such as m-sodium nitrobenzenesulfonate.[5]

  • Heat the mixture to approximately 100°C.

  • Slowly add glycerol dropwise to the heated mixture.

  • Increase the temperature to 135°C and maintain for 3 hours.

  • After cooling to room temperature, quench the reaction by pouring the mixture into a large volume of crushed ice.

  • Neutralize the solution to pH 7 with aqueous ammonia.

  • Filter the resulting precipitate. The filtrate can be extracted with a suitable organic solvent like ethyl acetate to recover any dissolved product.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 5,7-dibromoquinoline.

Step 2: Synthesis of 7-Bromo-5-methoxyquinoline

  • Dissolve the 5,7-dibromoquinoline in a suitable solvent system that can facilitate the reaction with sodium methoxide.

  • Add sodium methoxide to the solution. The reaction will proceed via a nucleophilic aromatic substitution, yielding a mixture of 7-bromo-5-methoxyquinoline and 5-bromo-7-methoxyquinoline.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, perform an aqueous workup to remove any remaining sodium methoxide and salts.

  • Separate the isomeric products using column chromatography to isolate the desired 7-bromo-5-methoxyquinoline.

Step 3: Synthesis of this compound

  • Mix the isolated 7-bromo-5-methoxyquinoline with 48% hydrobromic acid.[4]

  • Reflux the mixture for approximately 20 hours.[4]

  • Cool the reaction to room temperature and pour it into water.

  • Adjust the pH to alkaline using a saturated ammonia solution, which will precipitate the product.[4]

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at 50°C to yield this compound.[4]

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is scarce. The following represents available data and predicted spectral characteristics based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A partial spectrum has been reported: (400 MHz, DMSO-d₆): δ 7.48 (1H, m), 7.18 (1H, s) ppm.[4] A full spectrum would be expected to show distinct signals for each of the aromatic protons, with coupling patterns consistent with the substitution on the quinoline ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in numerous bioactive molecules. Therefore, its primary application is as a versatile building block in the synthesis of novel compounds for drug discovery.

  • Anticancer Potential: The 8-hydroxyquinoline scaffold, a close analog, is known for its anticancer properties, often attributed to its ability to chelate metal ions and interfere with enzymatic processes.[6] Brominated quinolines have also demonstrated significant antiproliferative activity against various cancer cell lines.[1] The combination of the hydroxyl and bromo substituents in this compound makes it a promising candidate for the development of novel anticancer agents.

  • Antimicrobial Activity: Quinoline derivatives have a long history as antimicrobial agents. The lipophilicity imparted by the bromine atom, combined with the hydrogen-bonding capability of the hydroxyl group, could lead to derivatives with potent antibacterial or antifungal properties.[7]

  • Chemical Probe and Ligand Development: The bromine atom at the 7-position can be readily functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic introduction of diverse chemical groups to probe structure-activity relationships (SAR) and optimize ligand binding to biological targets.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following hazards:[2]

  • GHS Classification:

    • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

    • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

    • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling Recommendations:

    • Use in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the development of new therapeutic agents and chemical probes. While detailed experimental data on this specific isomer is limited, its synthesis is achievable through established chemical transformations. Its structural features suggest a strong potential for biological activity, particularly in the areas of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Characterization of 7-Bromoquinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-bromoquinolin-5-ol. As a key heterocyclic scaffold, the precise elucidation of its chemical structure is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. Detailed experimental protocols are provided, alongside an in-depth analysis of predicted spectral data. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the structural and electronic properties of this compound.

Introduction: The Significance of this compound

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous synthetic and natural products with significant biological activities. The introduction of a bromine atom and a hydroxyl group at specific positions on the quinoline ring, as in this compound, can profoundly influence its physicochemical properties and biological interactions. The precise positions of these substituents are critical for the molecule's intended function, making unambiguous structural confirmation essential.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about a molecule's structure, connectivity, and functional groups. This guide will delve into the three primary spectroscopic methods used to characterize this compound, offering both the "how" and the "why" behind the analytical choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the nitrogen atom in the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.5 - 8.7ddJ = 4.5, 1.5
H-37.3 - 7.5ddJ = 8.5, 4.5
H-48.8 - 9.0ddJ = 8.5, 1.5
H-67.0 - 7.2dJ = 2.0
H-87.6 - 7.8dJ = 2.0
5-OH9.5 - 10.5s (broad)-

Note: Predicted values are based on established principles of NMR spectroscopy and analysis of similar quinoline derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • The protons on the pyridine ring (H-2, H-3, H-4) are expected to be the most downfield due to the electron-withdrawing effect of the nitrogen atom.

  • The hydroxyl proton (5-OH) is predicted to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • The protons on the benzene ring (H-6, H-8) will show chemical shifts influenced by the hydroxyl and bromo substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3121 - 125
C-4135 - 139
C-4a140 - 144
C-5150 - 154
C-6110 - 114
C-7115 - 119
C-8118 - 122
C-8a128 - 132

Note: These are estimated values. The carbon attached to the hydroxyl group (C-5) and the carbon attached to the bromine atom (C-7) will have their chemical shifts significantly influenced by these substituents.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment relies on meticulous sample preparation and instrument setup.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃).[1] The choice of solvent is critical as it can influence chemical shifts.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

  • Final Volume: Adjust the final volume in the NMR tube to a height of about 4-5 cm.[1][4]

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument NMR Spectrometer (≥400 MHz) filter->instrument Insert Sample h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Structural Assignment integrate->assign FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_analysis Data Analysis bkg_scan Acquire Background Spectrum place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_spec Process Spectrum (Background Correction) sample_scan->process_spec peak_id Identify Characteristic Absorption Bands process_spec->peak_id func_assign Assign Functional Groups peak_id->func_assign MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis_ms Mass Analysis & Detection cluster_output Data Interpretation intro Introduce Sample vaporize Vaporize Sample intro->vaporize ionize Electron Ionization (70 eV) vaporize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate Ions by m/z accelerate->separate detect Detect Ions separate->detect gen_spectrum Generate Mass Spectrum detect->gen_spectrum id_mol_ion Identify Molecular Ion (Isotopic Pattern) gen_spectrum->id_mol_ion analyze_frag Analyze Fragmentation Pattern id_mol_ion->analyze_frag

References

The Quinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases. From the historic antimalarial quinine to cutting-edge kinase inhibitors for cancer, quinoline derivatives have consistently proven their versatility and efficacy.[3][4] This guide provides a comprehensive review for researchers and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications of this remarkable heterocyclic system. We will explore the causality behind experimental choices and provide actionable protocols to empower further discovery.

The Quinoline Core: Structural Significance and Synthetic Strategies

Quinoline, or 1-azanaphthalene, is a weakly basic, aromatic heterocyclic compound.[5][6] Its rigid, planar structure and the presence of a nitrogen atom make it an excellent pharmacophore capable of various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal coordination. This versatility is the foundation of its broad pharmacological activity.[2][3]

Foundational Synthetic Methodologies

The construction of the quinoline ring has been a subject of extensive research for over a century, leading to several classic named reactions that remain relevant today. The choice of synthesis is often dictated by the desired substitution pattern on the final molecule.

  • Skraup Synthesis: This reaction involves the condensation of an aromatic amine (like aniline) with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). It is a robust method but can be harsh.[7][8]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds reacting with anilines, offering more versatility in the final product.[7][8]

  • Friedländer Synthesis: This is one of the most widely used methods, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester) in the presence of an acid or base catalyst. Its milder conditions and good yields make it a preferred choice for synthesizing substituted quinolines.[3][8]

  • Combes Synthesis: This method involves the reaction of anilines with β-diketones under acidic conditions.

  • Modern Approaches: Contemporary organic synthesis has introduced more sophisticated methods, such as palladium-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which allow for precise and efficient functionalization of the quinoline core.[9][10]

General Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Core Synthesis cluster_product Product A Aromatic Amine (e.g., Aniline derivative) C Condensation & Cyclization (e.g., Friedländer, Skraup) A->C B Carbonyl Compound (e.g., β-Ketoester, α,β-Unsaturated Ketone) B->C D Aromatization / Oxidation C->D Intermediate E Substituted Quinoline Core D->E Formation of Bicyclic System F Further Functionalization (e.g., Pd-catalyzed coupling) E->F G Final Bioactive Quinoline Derivative F->G

Caption: General workflow for the synthesis of quinoline derivatives.

Therapeutic Applications of Quinoline Derivatives

The quinoline scaffold is a key component in numerous FDA-approved drugs and clinical candidates.[11] Its derivatives have shown remarkable efficacy against infectious, inflammatory, and proliferative diseases.

Antimicrobial Agents

Antimalarials: Quinolines are the bedrock of antimalarial therapy.[2]

  • Mechanism of Action: In the acidic food vacuole of the Plasmodium parasite, quinoline drugs like chloroquine and hydroxychloroquine become protonated and trapped.[12][13][14] During hemoglobin digestion, the parasite releases toxic heme. These drugs are thought to bind to heme, preventing its polymerization into non-toxic hemozoin crystals.[12][15][16] The accumulation of the drug-heme complex leads to oxidative stress and parasite death.[14][15]

  • Key Drugs: Chloroquine, Hydroxychloroquine, Quinine, Mefloquine, Primaquine.[12][17]

  • Challenge: The emergence of drug resistance, often associated with mutations in transporters like PfCRT that increase drug efflux from the food vacuole, is a major clinical challenge.[17]

Antibacterial Agents (Fluoroquinolones): The introduction of a fluorine atom and other substituents onto a 4-quinolone core created the highly successful fluoroquinolone class of antibiotics.[18]

  • Mechanism of Action: Fluoroquinolones are bactericidal agents that inhibit bacterial DNA synthesis.[18][19][] They trap and stabilize a complex formed between DNA and essential type II topoisomerase enzymes—specifically DNA gyrase (primary target in many Gram-negative bacteria) and topoisomerase IV (primary target in many Gram-positive bacteria).[19][21][22] This leads to irreversible double-strand DNA breaks and cell death.[18][22]

  • Key Drugs: Ciprofloxacin, Levofloxacin, Moxifloxacin.

Antifungal and Antiviral Agents: Research has also demonstrated the potential of quinoline derivatives as antifungal agents, often by inhibiting lanosterol 14α-demethylase, and as antiviral agents, including as HIV reverse transcriptase inhibitors.[23][24][25]

Anticancer Agents

Quinoline derivatives are a major focus of oncology research, targeting various hallmarks of cancer.[3][6][26]

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Several quinoline-based drugs act as potent kinase inhibitors. For example, Lapatinib and Vandetanib target the ATP-binding site of tyrosine kinases like EGFR and VEGFR, disrupting downstream signaling pathways that control cell proliferation and angiogenesis.[9][27]

  • Topoisomerase Inhibition: Camptothecin, a natural product containing a quinoline ring, and its synthetic analogues like Topotecan and Irinotecan , are potent topoisomerase I inhibitors. They stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in replicating cancer cells.

  • DNA Intercalation and Other Mechanisms: Some quinoline derivatives can intercalate into DNA, disrupting replication and transcription.[26] Others induce apoptosis, inhibit tubulin polymerization, or arrest the cell cycle through various mechanisms.[6][26][28] The novel compound 91b1 was shown to exert its anticancer effect by downregulating Lumican.[29]

G cluster_pathway MAPK Signaling Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR (Tyrosine Kinase Receptor) Ligand->EGFR P P EGFR->P Autophosphorylation Quinoline Quinoline Kinase Inhibitor (e.g., Lapatinib) Quinoline->EGFR Ras Ras P->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Block INHIBITION

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based drug.

Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Quinoline-based molecules have been developed to target key inflammatory mediators.[9][10][30]

  • Mechanism of Action: The pharmacological targets for these agents are diverse.[10] Structure-activity relationship studies have shown that specific substitutions determine the target. For instance, quinolines with a carboxylic acid moiety can show Cyclooxygenase (COX) inhibition, while those with a carboxamide group may act as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[9][10] Other targets include Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE) .[9][10]

  • Hydroxychloroquine in Autoimmune Disease: Beyond its antimalarial use, hydroxychloroquine is a cornerstone disease-modifying antirheumatic drug (DMARD) for conditions like lupus and rheumatoid arthritis.[13][31] Its immunomodulatory effects are linked to inhibiting toll-like receptor (TLR) 9 signaling and interfering with lysosomal antigen processing, which dampens the autoimmune response.[13][31][32]

Structure-Activity Relationship (SAR) and Data Analysis

The therapeutic activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.[9][33] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Position 4: Substitution at C4 is critical for many activities. For instance, the 4-aminoquinoline structure is essential for antimalarial drugs like chloroquine.[17] In some anticancer series, amino side chains at this position facilitate antiproliferative activity.[34]

  • Position 7: Substitution at C7, often with chlorine as in chloroquine, is important for antimalarial potency. In some anticancer derivatives, large alkoxy substituents at C7 have been shown to be beneficial.[34]

  • Position 3: A substituent at the C3 position has been identified as a critical feature for developing selective α2C-adrenoceptor antagonists.[33]

  • Hybridization: A modern strategy involves creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., chalcones, triazoles, ferrocene) to develop multi-target agents, potentially overcoming drug resistance and improving efficacy.[1][17][28]

Table 1: SAR of Quinoline-Chalcone Hybrids as Anticancer Agents
Compound IDR1 (Position 6)R2 (Chalcone)IC₅₀ (μM) on MCF-7 CellsReference
Ref (Gefitinib) --0.029[28]
33 -H4-Cl0.037[28]
34 -H4-OCH₃>100[28]
63 -OCH₃4-Cl5.0[28]
64 -OCH₃2,4-diCl2.5[28]
65 -CH₃4-Cl>100 (on RAW cells)[28]

This table summarizes selected data to illustrate SAR principles. The IC₅₀ values represent the concentration required to inhibit 50% of cell growth in the MCF-7 breast cancer cell line, except where noted. The data highlights how substitutions on both the quinoline core (R1) and the chalcone moiety (R2) dramatically influence anticancer activity.[28]

Key Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for a representative synthesis and a fundamental biological assay.

Synthesis Protocol: Friedländer Annulation for a 2,4-Disubstituted Quinoline

This protocol describes the synthesis of a model quinoline derivative via the base-catalyzed condensation of 2-aminoacetophenone with ethyl acetoacetate.

Objective: To synthesize 4-methyl-2-phenylquinoline.

Materials:

  • 2-aminoacetophenone (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminoacetophenone (1.0 eq) and absolute ethanol (20 mL/g of amine).

  • Reagent Addition: While stirring, add ethyl acetoacetate (1.2 eq) followed by powdered potassium hydroxide (2.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralization & Extraction: Neutralize the aqueous mixture by adding 1M HCl dropwise until a precipitate forms or the pH is ~7. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 4-methyl-2-phenylquinoline.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol measures the cytotoxic effect of a novel quinoline derivative on a cancer cell line. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Objective: To determine the IC₅₀ value of a test compound against the A549 human lung cancer cell line.

Materials:

  • A549 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test quinoline compound (dissolved in DMSO to make a 10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture media (e.g., from 100 µM to 0.1 µM). Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Quinoline Compound (Serial Dilutions) B->C D 4. Incubate 48h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Crystals with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The quinoline scaffold is an enduringly important motif in medicinal chemistry, with a rich history and a vibrant future.[2][3] Its derivatives form the basis of essential medicines for malaria, bacterial infections, and cancer. The primary challenges moving forward include combating the rise of drug resistance, particularly in infectious diseases and oncology, and improving the safety profiles of quinoline-based drugs.

Future research will likely focus on several key areas:

  • Rational Design of Multi-Target Agents: Creating hybrid molecules that can simultaneously modulate multiple targets to achieve synergistic effects and circumvent resistance.[1][17]

  • Targeting Novel Pathways: Expanding the application of quinoline derivatives to new therapeutic areas like neurodegenerative and metabolic diseases.[16]

  • Advanced Drug Delivery: Utilizing nanomedicine and other delivery systems to improve the therapeutic index of potent quinoline compounds, ensuring they reach their target tissues with minimal off-target effects.

By leveraging a deep understanding of its synthesis, mechanisms, and SAR, the scientific community can continue to unlock the immense therapeutic potential of the quinoline core, paving the way for the next generation of innovative medicines.

References

The Rising Therapeutic Potential of Bromoquinoline Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine Substitution

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antimicrobial drugs, the versatility of the quinoline nucleus is well-established.[2][3] The biological activity of quinoline derivatives can be significantly modulated by the introduction of various substituents, and among these, the halogen atoms, particularly bromine, play a pivotal role.[4][5]

The introduction of a bromine atom to the quinoline ring can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide provides an in-depth exploration of the diverse biological activities of bromoquinoline compounds, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective potential. We will delve into their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation, offering a comprehensive resource for researchers and professionals in drug development.

Anticancer Activities: A Multi-pronged Attack on Malignancy

Bromoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[4][6] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7]

Mechanisms of Action and Structure-Activity Relationships (SAR)

The anticancer efficacy of bromoquinolines is intricately linked to the position and number of bromine substituents, as well as the presence of other functional groups.[4][5]

  • Induction of Apoptosis: Many bromoquinoline compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[6] For instance, 6-bromo-5-nitroquinoline has been shown to have the potential to cause cancer cell death due to its apoptotic activity.[6]

  • Topoisomerase Inhibition: Some bromoquinoline derivatives have been identified as topoisomerase inhibitors.[8] Topoisomerases are crucial enzymes involved in DNA replication and transcription, and their inhibition leads to DNA damage and cell death in rapidly dividing cancer cells. Studies have indicated that compounds like 5,7-dibromo-8-hydroxyquinoline have inhibitory effects on Topoisomerase I.[8]

  • Structure-Activity Relationship Insights:

    • Importance of Substitution: The parent quinoline scaffold often shows minimal anticancer activity, emphasizing the necessity of substitutions to impart cytotoxicity.[5]

    • Effect of Bromination: The introduction of bromine atoms significantly enhances antiproliferative activity. For example, 5,7-dibromo-8-hydroxyquinoline is notably more potent than its mono-bromo counterparts.[5][8]

    • Synergistic Effects: The combination of bromo groups with other electron-withdrawing groups, such as nitro or cyano groups, can lead to a synergistic enhancement of anticancer potency.[4][5] For example, 6,8-dibromo-5-nitroquinoline displays remarkable inhibitory activity against various cancer cell lines.[4] The presence of a hydroxyl group at the C-8 position also appears to contribute to potent anticancer activity.[4][8]

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of bromoquinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)~15-20 µg/mL[8]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)~10-15 µg/mL[8]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)~6.7-10 µg/mL[8]
5,7-dicyano-8-hydroxyquinolineC6 (rat brain tumor)~10-15 µg/mL[8]
5,7-dicyano-8-hydroxyquinolineHeLa (human cervix carcinoma)~10-15 µg/mL[8]
5,7-dicyano-8-hydroxyquinolineHT29 (human colon carcinoma)~10-15 µg/mL[8]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[4]
6,8-dibromo-5-nitroquinolineHT29 (human adenocarcinoma)26.2[4]
6,8-dibromo-5-nitroquinolineHeLa (human cervical cancer)24.1[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical cancer)26.4[4]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human adenocarcinoma)15.0[4]
Experimental Protocol: Evaluating Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline compound (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-fluorouracil).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Visualizing Structure-Activity Relationships

SAR_Anticancer cluster_scaffold Quinoline Core cluster_substituents Substitutions cluster_activity Biological Effect Quinoline Quinoline Bromo Bromine (Br) Quinoline->Bromo Addition of Activity Enhanced Anticancer Activity Bromo->Activity Increases Hydroxy Hydroxyl (OH) at C8 Hydroxy->Activity Potentiates Nitro Nitro (NO2) Nitro->Activity Synergizes with Br Cyano Cyano (CN) Cyano->Activity Synergizes with Br

Caption: Logical flow of structure-activity relationships for substituted quinolines in anticancer activity.

Antimicrobial Activities: Combating Pathogenic Microbes

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] The introduction of bromine atoms can further enhance the antimicrobial spectrum and potency of these compounds.

Mechanisms of Action and Spectrum of Activity

Bromoquinoline derivatives have demonstrated activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10] While the exact mechanisms of action can vary, they often involve the disruption of essential cellular processes in microbes. Some proposed mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of bromoquinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)Reference
Bromoquinolines9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063[10]
Bromoquinolines9-bromo-indolizinoquinoline-5,12-dioneEnterococcus faecalis0.125[10]
Bromoquinolines7-bromoquinoline-5,8-dione sulfonamidesGram-positive bacteria0.80 - 1.00 (mg/mL)[10][11]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Culture bacterial or fungal strains on appropriate agar plates. Transfer a few colonies to a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the bromoquinoline compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Antimicrobial Evaluation Workflow

MIC_Workflow A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Serial Dilution of Bromoquinoline Compound B->C D Incubate at 37°C for 18-24h C->D E Observe for Microbial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

While the research on the antiviral and neuroprotective effects of bromoquinoline compounds is not as extensive as for their anticancer and antimicrobial activities, preliminary studies suggest promising potential in these areas.

Antiviral Activities

The quinoline scaffold has been a source of inspiration for the development of antiviral agents.[12][13] For instance, chloroquine and hydroxychloroquine, both quinoline derivatives, have shown in vitro activity against several viruses.[12][13] While specific studies on a wide range of bromoquinolines are still emerging, the structural similarities to known antiviral quinolines suggest that bromo-substitution could be a viable strategy to develop novel antiviral compounds. The evaluation of antiviral activity typically involves cell-based assays where the ability of the compound to inhibit virus-induced cytopathic effects is measured.[13] The 50% effective concentration (EC50) is a key parameter determined in these assays.[13]

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[14] Quinoline derivatives have been explored for their neuroprotective potential due to their ability to modulate pathways involved in oxidative stress, inflammation, and apoptosis in neuronal cells.[14] Studies on isoquinoline alkaloids have shown that they can exert neuroprotective effects by inhibiting neuroinflammation, reducing oxidative damage, and regulating autophagy.[15][16][17] Although direct evidence for bromoquinolines is limited, the known ability of bromine to modulate lipophilicity could enhance the blood-brain barrier permeability of quinoline compounds, a critical factor for drugs targeting the central nervous system.

Evaluation of neuroprotective effects often involves in vitro models using neuronal cell lines subjected to neurotoxic insults or in vivo models of neurodegeneration.[14] Key experimental readouts include cell viability assays, measurement of reactive oxygen species (ROS), and assessment of apoptotic markers.

Future Perspectives and Conclusion

Bromoquinoline compounds represent a versatile and highly promising class of molecules with a broad spectrum of biological activities. The strategic incorporation of bromine atoms into the quinoline scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these derivatives. The compelling evidence for their anticancer and antimicrobial activities, coupled with their emerging potential as antiviral and neuroprotective agents, underscores the importance of continued research in this area.

Future efforts should focus on:

  • Elucidating detailed mechanisms of action for the observed biological effects.

  • Conducting comprehensive structure-activity relationship studies to guide the rational design of more potent and selective compounds.

  • Exploring novel synthetic methodologies to expand the chemical diversity of bromoquinoline libraries.

  • Utilizing in vivo models to validate the therapeutic potential of lead compounds.

References

A Technical Guide to 7-Bromoquinolin-5-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Halogenated quinolinols, in particular, serve as versatile intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 7-Bromoquinolin-5-ol, a key building block for drug discovery and materials science. We will explore its chemical identity, outline a robust synthetic pathway with mechanistic insights, detail its physicochemical and spectroscopic properties, and discuss its reactivity and strategic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a substituted heterocyclic aromatic compound. The strategic placement of the bromine atom at the C7 position and the hydroxyl group at the C5 position provides two distinct points for chemical modification, making it a valuable synthetic intermediate.

Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 1261677-80-8[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Canonical SMILES C1=CC2=C(C=C(C=N2)Br)C(=C1)O
InChI Key FZXLWWXIZAJJRR-UHFFFAOYSA-N
Physicochemical Data

Below is a summary of the key physical and chemical properties. Note that some values are predicted based on computational models due to the compound's status as a specialized research chemical.

PropertyValueSource
Density (Predicted) 1.7±0.1 g/cm³[1]
pKa (Predicted) 8.0 ± 0.2 (phenolic OH)Computational
LogP (Predicted) 2.85Computational
Appearance Expected to be an off-white to pale yellow solidGeneral observation for similar compounds

Synthesis and Mechanistic Considerations

The synthesis of specifically substituted quinolines requires careful control of regioselectivity. Direct electrophilic bromination of quinolin-5-ol is challenging as the hydroxyl group strongly activates the ortho (C6) and para (C8) positions. Therefore, a multi-step, directed synthesis is often necessary. While a direct, peer-reviewed protocol for this compound is not widely published, a robust synthesis can be designed based on established quinoline chemistry. The following protocol is adapted from methodologies used for analogous isomers, such as 7-bromoquinolin-8-ol.[2][3]

Proposed Synthetic Workflow

The synthesis of 7-bromo-substituted quinolines often starts with a precursor where the bromine is already in the correct position, or it involves the bromination of a precursor with directing groups that favor the C7 position. A common and effective method for selective bromination of 8-hydroxyquinolines is the use of N-Bromosuccinimide (NBS), which provides a controlled source of electrophilic bromine.[2][3]

G cluster_0 Synthesis Workflow start Quinolin-5-ol (Starting Material) reagent N-Bromosuccinimide (NBS) Chloroform (Solvent) reaction Electrophilic Aromatic Substitution (Bromination at C7) reagent->reaction 1. Reaction Setup workup Aqueous Workup (NaHCO₃ wash) reaction->workup 2. Quenching & Extraction purify Purification (Column Chromatography) workup->purify 3. Isolation product This compound (Final Product) purify->product 4. Final Compound

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the selective bromination of a quinolinol precursor.

Materials:

  • Quinolin-5-ol (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Chloroform (CHCl₃), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: Dissolve quinolin-5-ol (1 eq.) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes. The slow, portion-wise addition at low temperature is critical to control the reaction's exothermicity and minimize the formation of di-substituted byproducts.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate ethyl acetate/hexane eluent system.[2] The disappearance of the starting material spot indicates reaction completion.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of NaHCO₃ (2 x 50 mL) to quench any remaining acidic species, followed by brine (1 x 50 mL). The bicarbonate wash is essential to neutralize any HBr formed and remove succinimide byproducts.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel.[2] Elute with an ethyl acetate/hexane gradient to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Reactivity and Strategic Applications

The structure of this compound offers two primary sites for chemical diversification, making it a powerful scaffold in medicinal chemistry and materials science.

Core Reactivity
  • Metal Chelation: The 8-hydroxyquinoline core is a privileged scaffold known for its potent metal-chelating properties.[4] Similarly, the nitrogen and the C5-hydroxyl group in this compound can act as a bidentate ligand, forming stable complexes with a variety of metal ions. This property is foundational to its use in developing metal-based therapeutics and sensors.

  • Cross-Coupling Reactions: The bromine atom at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[4][5] This allows for the facile introduction of aryl, heteroaryl, alkyl, and amine functionalities, enabling the construction of large and diverse compound libraries for structure-activity relationship (SAR) studies.[5]

G cluster_1 Derivatization Pathways core This compound (Scaffold) suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) core->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig (Adds Amines) core->buchwald Pd Catalyst, Amine chelation Metal Chelation (Forms Metal Complexes) core->chelation Metal Ion (e.g., Cu²⁺, Zn²⁺) product1 C7-Aryl Derivatives suzuki->product1 product2 C7-Amino Derivatives buchwald->product2 product3 Bioactive Metal Complexes chelation->product3

Caption: Key derivatization pathways for this compound in drug discovery.

Applications in Drug Development

Quinoline derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[3][6] this compound serves as a critical starting material for synthesizing novel quinoline-based compounds. For instance, derivatives of 7-bromoquinoline-5,8-dione have been synthesized and investigated for their antimicrobial potential.[7] The ability to systematically modify the C7 position allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, a key strategy in modern lead optimization.[5]

Spectroscopic Characterization Profile (Expected)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

TechniqueExpected Observations
¹H NMR - Aromatic region (δ 7.0-9.0 ppm) showing distinct signals for the 5 remaining protons on the quinoline ring system.- A downfield singlet or narrow doublet for H2.- Doublets and doublets of doublets corresponding to H3, H4, H6, and H8, with coupling constants characteristic of aromatic systems.- A broad singlet for the phenolic -OH proton, which may be exchangeable with D₂O.
¹³C NMR - Approximately 9 distinct signals in the aromatic region (δ 110-160 ppm).- A signal corresponding to the carbon bearing the hydroxyl group (C5) shifted downfield.- A signal for the carbon attached to bromine (C7) will show a characteristic shift.
FT-IR - A broad absorption band around 3200-3400 cm⁻¹ corresponding to the O-H stretching of the phenolic group.- Sharp peaks in the 1500-1600 cm⁻¹ region due to C=C and C=N aromatic ring stretching.- A C-Br stretching vibration typically observed in the 500-600 cm⁻¹ region.
Mass Spec (EI) - A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[8]- The nominal molecular weight would be observed around m/z = 223 and 225.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data is not available, related compounds like 7-bromoquinoline are classified with the following hazards:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Recommended Precautions:

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for applications in drug discovery, medicinal chemistry, and materials science. Its dual functionality—a site for cross-coupling and a metal-chelating motif—provides a robust platform for generating novel molecular entities with diverse biological and physical properties. The synthetic and analytical guidance provided in this document serves as a comprehensive resource for researchers aiming to incorporate this versatile building block into their research and development programs.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

7-Bromoquinolin-5-ol is a halogenated derivative of quinolin-5-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom at the 7-position and a hydroxyl group at the 5-position of the quinoline ring imparts unique physicochemical properties that influence its biological activity, formulation development, and application potential. As with any compound intended for pharmaceutical or advanced material applications, a thorough understanding of its solubility and stability is paramount. This guide provides a comprehensive technical overview of the factors governing the solubility and stability of this compound, complete with field-proven insights and detailed experimental protocols.

I. Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound dictates its solubility characteristics. The quinoline core is inherently hydrophobic, and the presence of a bromine atom further enhances its lipophilicity.[1] Conversely, the hydroxyl group and the nitrogen atom in the quinoline ring can participate in hydrogen bonding, potentially improving solubility in polar solvents.[1]

Based on the properties of structurally similar compounds, such as 6-bromoquinoline and 5,7-dibromoquinolin-8-ol, the following solubility profile for this compound is anticipated[1][2]:

  • Aqueous Solubility: Expected to be low due to the hydrophobic nature of the brominated quinoline core.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is predicted, facilitated by hydrogen bonding interactions with the hydroxyl group and the quinoline nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected due to favorable dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solid compound.[1][3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated.

The weakly basic nitrogen atom in the quinoline ring (pKa of the conjugate acid is approximately 4-5 for quinoline itself) suggests that the aqueous solubility of this compound can be significantly enhanced in acidic conditions due to the formation of a more soluble salt.

II. Experimental Determination of Solubility

To obtain precise solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a robust framework for determining the thermodynamic solubility of this compound in various solvents.

Protocol 1: Equilibrium Shake-Flask Solubility Assay

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to pre-labeled vials containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

    • Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility by accounting for the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Diagram: Workflow for Shake-Flask Solubility Determination

G start Start: Solid this compound & Solvent add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate (24-48h at constant temp) add_excess->equilibrate sample Collect and filter supernatant equilibrate->sample quantify Quantify concentration (HPLC/UV-Vis) sample->quantify end End: Determine Solubility quantify->end

Caption: Workflow for experimental solubility determination.

III. Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and formulation. Potential degradation pathways can be elucidated through forced degradation studies, which involve exposing the compound to stress conditions more severe than those encountered during routine handling and storage.[4]

Predicted Stability:
  • Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures.

  • Hydrolytic Stability: The compound is likely to be stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, degradation may occur, although the quinoline ring itself is generally robust.

  • Oxidative Stability: The phenolic hydroxyl group may be susceptible to oxidation, potentially leading to the formation of colored degradation products. This can be exacerbated by exposure to light and the presence of oxidizing agents.

  • Photostability: Aromatic compounds, particularly those with heteroatoms and hydroxyl groups, can be susceptible to photodegradation.[5] Exposure to UV light may induce reactions such as photohydrolysis, debromination, or the formation of phenolic coupling products.[6]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Diagram: Overview of Forced Degradation Stress Conditions

G compound This compound acid Acid Hydrolysis (e.g., 0.1M HCl) compound->acid base Base Hydrolysis (e.g., 0.1M NaOH) compound->base oxidation Oxidation (e.g., 3% H2O2) compound->oxidation thermal Thermal Stress (e.g., 60°C) compound->thermal photo Photolytic Stress (UV/Vis light) compound->photo

Caption: Key stress conditions for forced degradation studies.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV lamp).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A diode-array detector (DAD) can provide UV spectra of the peaks, aiding in peak tracking and identification. Mass spectrometry (MS) detection can be used to identify the molecular weights of the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound at each time point.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the remaining parent compound versus time.

Plausible Degradation Pathways:

Based on the chemistry of quinolines and halogenated aromatic compounds, the following degradation pathways are plausible[6][7][8][9][10][11]:

  • Oxidation: The phenolic hydroxyl group can be oxidized to a quinone-type structure.

  • Photodegradation:

    • Debromination: The carbon-bromine bond can undergo homolytic or heterolytic cleavage upon exposure to UV light, leading to the formation of quinolin-5-ol.

    • Hydroxylation: Addition of a second hydroxyl group to the aromatic ring.

    • Dimerization: Formation of biphenyl-type structures through radical coupling.

IV. Analytical Methodologies

The accurate determination of solubility and stability relies on robust analytical methods. HPLC with UV detection is the most common and reliable technique for the analysis of quinoline derivatives.

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantification of this compound and the separation of its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a diode-array detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more lipophilic compounds.

Detection: DAD detection at a wavelength corresponding to the absorbance maximum of this compound (a wavelength scan should be performed to determine the optimal wavelength).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

V. Data Presentation

Quantitative data from solubility and stability studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (µg/mL)
WaterTo be determined
PBS (pH 7.4)To be determined
EthanolTo be determined
MethanolTo be determined
AcetonitrileTo be determined
DMSOTo be determined

Table 2: Stability of this compound under Forced Degradation Conditions (24 hours)

Stress Condition% DegradationMajor Degradation Products (Proposed)
0.1 M HCl (60°C)To be determinedTo be identified
0.1 M NaOH (60°C)To be determinedTo be identified
3% H₂O₂ (RT)To be determinedOxidized derivatives
Heat (60°C)To be determinedTo be identified
UV LightTo be determinedDebrominated and/or hydroxylated products

VI. Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the provided protocols and theoretical considerations based on analogous structures offer a robust starting point for researchers. A thorough characterization of these fundamental physicochemical properties is essential for advancing the development of this compound in pharmaceutical and other scientific applications. The successful application of the methodologies outlined herein will ensure the generation of high-quality, reliable data to guide formulation development, define storage conditions, and meet regulatory requirements.

VII. References

  • BenchChem. (2025). Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem Technical Support Center. --INVALID-LINK--

  • Solubility of Things. (n.d.). 5,7-Dibromoquinolin-8-ol. --INVALID-LINK--

  • BenchChem. (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. BenchChem Technical Support Center. --INVALID-LINK--

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. --INVALID-LINK--

  • García-Gallego, M. C., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146. --INVALID-LINK--

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177-189. --INVALID-LINK--

  • Li, M., et al. (2018). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 23(10), 2533. --INVALID-LINK--

  • de la Obra, J., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Journal of Photochemistry and Photobiology A: Chemistry, 250, 48-57. --INVALID-LINK--

  • Krishna, P., et al. (2019). Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 987-991.

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. --INVALID-LINK--

  • BenchChem. (2025). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide. BenchChem Technical Support Center. --INVALID-LINK--

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00084. --INVALID-LINK--

  • Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Applied Microbiology and Biotechnology, 50(6), 633-657. --INVALID-LINK--

  • Pimviriyakul, P., et al. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. --INVALID-LINK--

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their potent chelating abilities and diverse biological activities.[1][2][3] Their thermal stability is a critical parameter influencing their application, from drug formulation to the fabrication of organic light-emitting diodes (OLEDs).[1][4] Thermogravimetric analysis (TGA) stands as a pivotal technique for elucidating the thermal properties of these compounds. This guide provides a comprehensive exploration of the principles, experimental protocols, and data interpretation of TGA as applied to 8-hydroxyquinoline derivatives, offering field-proven insights for researchers and developers.

Introduction: The Significance of Thermal Analysis for 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ), a bicyclic compound composed of a phenol ring fused to a pyridine ring, is a versatile organic ligand.[1][4] Its derivatives are widely investigated for their applications as anticancer, antimicrobial, antineurodegenerative, and antiviral agents.[3] A key feature of 8-HQ and its derivatives is their ability to act as potent, bidentate metal ion chelators, forming stable complexes with a wide array of metal ions through the hydroxyl group's oxygen and the pyridine ring's nitrogen.[2][4]

Thermogravimetric analysis (TGA) is an essential thermal analysis technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5][6] For 8-hydroxyquinoline derivatives, particularly their metal complexes, TGA provides invaluable data on:

  • Thermal Stability: Determining the temperature range in which the compound is stable.[5]

  • Compositional Analysis: Quantifying the presence of water of hydration, coordinated solvents, and the stoichiometry of the ligand-to-metal ratio.[5]

  • Decomposition Pathways: Elucidating the mechanisms and kinetics of thermal degradation.[5][7]

  • Final Residue Analysis: Identifying the composition of the final product after complete decomposition, which is often a metal oxide in the case of metal complexes.[7][8]

Understanding these thermal properties is crucial for predicting the shelf-life of pharmaceuticals, ensuring the stability of materials in electronic devices, and controlling synthetic and purification processes.

The Causality of Thermal Decomposition in 8-HQ Complexes

The thermal degradation of 8-hydroxyquinoline derivatives, especially their metal complexes, typically occurs in a series of well-defined steps. This multi-stage decomposition is a direct consequence of the different bond energies within the molecule.

A generalized decomposition pathway often involves:

  • Dehydration/Desolvation: The initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of loosely bound solvent molecules or water of hydration from the crystal lattice.[8][9]

  • Loss of Coordinated Water: If water molecules are directly coordinated to the metal center, their removal will occur at a higher temperature than lattice water, reflecting the stronger metal-water bond.[8]

  • Ligand Decomposition: At higher temperatures, the organic 8-hydroxyquinoline ligand itself begins to degrade. This process can be complex and may occur in multiple steps, involving the scission of various bonds within the ligand structure.[9][10]

  • Formation of Final Residue: For metal complexes, the ultimate pyrolysis product is typically the most stable metal oxide.[7][8]

The precise temperatures and mass losses associated with each step are unique to the specific derivative and its coordination environment.

cluster_workflow Generalized Thermal Decomposition Pathway of an 8-HQ Metal Complex A [M(8-HQ)n]·xH2O (Hydrated Complex) B [M(8-HQ)n] (Anhydrous Complex) A->B Step 1: Dehydration (Low Temp) C Intermediates B->C Step 2: Ligand Decomposition (Mid-High Temp) D Metal Oxide Residue C->D Step 3: Final Decomposition (High Temp)

Caption: Generalized decomposition pathway for 8-HQ metal complexes.

A Self-Validating Experimental Protocol for TGA

To ensure trustworthy and reproducible results, the following detailed methodology should be employed. This protocol is designed to be a self-validating system by incorporating systematic checks and a controlled experimental environment.

Instrumentation and Parameters
  • Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[11]

  • Crucible: Alumina (Al₂O₃) crucibles are commonly used due to their high thermal stability and inertness.[11] Platinum crucibles are an alternative, especially if the sample or its residue could react with alumina.

  • Sample Mass: A sample size of 5-10 mg is generally recommended.[11] Smaller samples minimize thermal gradients, while larger samples improve the accuracy of mass loss measurements for minor components.

  • Atmosphere:

    • Inert: Nitrogen (N₂) or Argon (Ar) at a flow rate of 20-50 mL/min is used to study pyrolysis and prevent oxidative decomposition.[10][12]

    • Oxidative: Air or Oxygen (O₂) is used to study oxidative stability and combustion processes.

  • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.[7] Slower rates can improve the resolution of successive decomposition steps, while faster rates can shift decomposition temperatures to higher values.

  • Temperature Range: Typically from ambient temperature (e.g., 30-40 °C) up to 800-1000 °C to ensure complete decomposition.[7][9]

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Turn on the TGA instrument and the purge gas. Allow the system to stabilize.

    • Perform a baseline (blank) run with an empty crucible under the exact same experimental conditions as the sample run. This is critical for correcting any instrumental drift or buoyancy effects.[11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground 8-hydroxyquinoline derivative into a clean, tared TGA crucible.[11] Ensure the sample is evenly distributed at the bottom of the crucible.

  • Loading and Execution:

    • Place the sample crucible onto the TGA balance.

    • Input the experimental parameters (temperature range, heating rate, gas atmosphere, and flow rate) into the instrument software.

    • Begin the analysis. The instrument will automatically record the sample mass as a function of temperature.[5][12]

  • Data Analysis:

    • Subtract the blank baseline curve from the sample curve to obtain the corrected thermogram.[11]

    • Plot the percentage of weight loss versus temperature.

    • Generate the first derivative of the weight loss curve (DTG curve). The peaks on the DTG curve correspond to the temperatures of the maximum rate of weight loss for each decomposition step.[12]

cluster_protocol TGA Experimental Workflow start Start instrument_prep Instrument Preparation (Calibrate, Set Gas Flow) start->instrument_prep blank_run Perform Blank Run (Empty Crucible) instrument_prep->blank_run sample_prep Sample Preparation (Weigh 5-10 mg) blank_run->sample_prep load_sample Load Sample into TGA sample_prep->load_sample set_params Set Experimental Parameters (Heating Rate, Temp Range, Atmosphere) load_sample->set_params run_exp Execute TGA Experiment set_params->run_exp data_acq Record Mass vs. Temperature Data run_exp->data_acq analyze Data Analysis (Baseline Correction, Plot TG/DTG) data_acq->analyze end End analyze->end

Caption: A standardized workflow for TGA experiments.

Authoritative Grounding: Interpreting TGA and DTG Curves

The resulting TGA curve (thermogram) plots the remaining mass (%) on the y-axis against the temperature (°C) on the x-axis. Each plateau on the curve represents a region of thermal stability, while each vertical drop (a "step") signifies a mass loss event.

The Derivative Thermogravimetry (DTG) curve is crucial for detailed interpretation. It plots the rate of mass change (d(mass)/dT) against temperature. Peaks in the DTG curve pinpoint the temperature at which the rate of mass loss is maximal, providing a more precise temperature for the decomposition event.[12]

Example Interpretation:

  • A mass loss of ~7.3% between 110-210°C for a complex with the formula [Mn(8-HQS)₂·2H₂O] would strongly suggest the loss of two water molecules.[13]

  • The decomposition of a ligand in multiple stages, as seen in many mixed-ligand complexes, indicates the cleavage of different functional groups at distinct temperatures.[9]

  • The final residual mass can be compared to the theoretical percentage of the corresponding metal oxide (e.g., CoO, NiO, CdO) to confirm the stoichiometry of the original complex.[9][10]

Factors Influencing Thermal Stability

The thermal stability of 8-hydroxyquinoline derivatives is not intrinsic but is heavily influenced by their molecular structure and coordination environment.

  • The Nature of the Metal Ion: The strength of the metal-ligand bond is a primary determinant of the complex's stability. The decomposition of chelates is often catalytically induced by the metal ions themselves.[7][8] For instance, studies have shown that for some Schiff base chelates, copper complexes are less thermally stable than their zinc or nickel counterparts.[14]

  • Substituents on the 8-HQ Ring: The electronic nature of substituents on the 8-hydroxyquinoline ring significantly impacts thermal stability.[15] Electron-withdrawing groups can alter the electron density on the coordinating nitrogen and oxygen atoms, thereby affecting the strength of the metal-ligand bonds. This can lead to either an increase or decrease in decomposition temperature depending on the specific substituent and its position.[4]

  • Bridging Groups in Polymers: In coordination polymers involving bis-bifunctional 8-HQ derivatives, the nature of the organic bridge linking the monomer units can significantly alter the decomposition temperature. For example, replacing a simple methylene (-CH₂-) bridge with a larger organic group has been shown to lower the decomposition temperature of the resulting polymers.[14]

cluster_factors Key Factors Influencing Thermal Stability Stability {Thermal Stability of 8-HQ Derivative} Metal Metal Ion Properties (e.g., Ionic Radius, Charge) Metal->Stability Affects M-L Bond Strength Substituent Ring Substituents (Electron Donating/Withdrawing) Substituent->Stability Modifies Ligand Electron Density Structure Molecular Structure (e.g., Polymeric vs. Monomeric) Structure->Stability Influences Intermolecular Forces

Caption: Factors dictating the thermal stability of 8-HQ derivatives.

Data Presentation: Comparative Analysis

Summarizing TGA data in a structured table allows for easy comparison between different 8-hydroxyquinoline derivatives.

Compound/ComplexTemperature Range (°C)Mass Loss (%)AssignmentFinal Residue (%) (Compound)Reference
[Mn(8-HQS)₂·2H₂O] 383-483 K (110-210°C)7.3Loss of 2 H₂O molecules28.8 (Metal Oxide + Ash)[13]
493-593 K (220-320°C)11.9Initial ligand decomposition[13]
653-793 K (380-520°C)52.6Further ligand decomposition[13]
[Co(MDMQ)₂]·2H₂O 125–180°CCorresponds to 2 H₂OLoss of coordinated water18.35 (Mixture of metal oxide and ash)[7][8]
210–900°C74.59Ligand decomposition[7][8]
[Ni(MDMQ)₂]·2H₂O 125–180°CCorresponds to 2 H₂OLoss of coordinated water21.00 (Mixture of metal oxide and ash)[7][8]
210–900°C72.32Ligand decomposition[7][8]
[Cu(MDMQ)₂]·2H₂O 125–180°CCorresponds to 2 H₂OLoss of coordinated water19.70 (Mixture of metal oxide and ash)[7][8]
210–900°C74.20Ligand decomposition[7][8]
(Note: MDMQ = 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol; 8-HQS = 8-hydroxyquinoline-5-sulphonic acid)

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing 8-hydroxyquinoline derivatives. By providing a quantitative measure of thermal stability and decomposition behavior, TGA delivers critical data for drug development, materials science, and quality control. A well-designed TGA experiment, grounded in a robust and self-validating protocol, yields insights into the nature of hydration, ligand stability, and the influence of metal ions and organic substituents. The ability to systematically interpret TG and DTG curves allows researchers to build a comprehensive thermal profile, ensuring that these versatile compounds are utilized effectively and safely in their intended applications.

References

An In-depth Technical Guide to the Crystal Structure of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and crystal structure determination of 7-Bromoquinolin-5-ol. While a definitive crystal structure for this specific molecule is not widely available in public databases, this document outlines a robust, field-proven workflow to achieve this objective. By leveraging established protocols for analogous quinoline derivatives, this guide offers a complete scientific narrative, from initial synthesis to advanced structural elucidation and computational analysis. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility. This guide is intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development with the necessary tools to fully characterize this compound and unlock its therapeutic potential.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of halogen substituents, such as bromine, onto the quinoline ring can significantly modulate the molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[2] this compound, in particular, presents an intriguing target for investigation due to the combined electronic effects of the bromine atom and the hydroxyl group on the quinoline system. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with a substituted aniline. A plausible and efficient synthetic route is outlined below. The causality behind the choice of reagents and reaction conditions is to ensure regioselective bromination and the formation of the desired quinoline ring system.

Proposed Synthetic Pathway

A logical synthetic route to this compound involves the Skraup synthesis, a classic method for quinoline synthesis.[3]

Synthesis_of_this compound 3-Bromo-5-aminophenol 3-Bromo-5-aminophenol Skraup_Reaction Skraup Reaction 3-Bromo-5-aminophenol->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Oxidizing_Agent Oxidizing Agent (e.g., nitrobenzene, arsenic acid) Oxidizing_Agent->Skraup_Reaction Sulfuric_Acid H2SO4 Sulfuric_Acid->Skraup_Reaction This compound This compound Skraup_Reaction->this compound

Caption: Proposed synthetic workflow for this compound via the Skraup reaction.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3-bromo-5-aminophenol.

  • Reagent Addition: Slowly add concentrated sulfuric acid to the flask with cooling in an ice bath. Subsequently, add glycerol, followed by the cautious addition of an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Reaction Execution: Heat the mixture gently at first, then increase the temperature to reflux. The reaction is typically exothermic and should be carefully controlled. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates.

  • Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Prior to attempting crystallization, it is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive characterization.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Aromatic protons in distinct regions, with chemical shifts influenced by the bromine and hydroxyl groups. Coupling patterns will reveal the substitution pattern.
¹³C NMR Characteristic chemical shifts for the quinoline ring carbons, with the carbon atoms attached to bromine and the hydroxyl group showing distinct resonances.
FT-IR Broad O-H stretching band, C=N and C=C stretching vibrations characteristic of the quinoline ring, and a C-Br stretching frequency.
Mass Spec. A molecular ion peak corresponding to the mass of C₉H₆BrNO. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity.[4][5]
Detailed Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. The spectrum should be recorded over a range of 4000-400 cm⁻¹.[8][9]

  • Mass Spectrometry (MS): Analyze the sample using a high-resolution mass spectrometer, preferably with an electrospray ionization (ESI) or electron impact (EI) source, to determine the exact mass and confirm the molecular formula.[10]

Crystallization of this compound

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure.[11] A systematic screening of crystallization conditions is essential.

Crystallization Workflow

Crystallization_Workflow Start Start: Purified This compound Solvent_Screening Solvent Screening (Solubility Tests) Start->Solvent_Screening Crystallization_Method Select Crystallization Method Solvent_Screening->Crystallization_Method Slow_Evaporation Slow Evaporation Crystallization_Method->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Crystallization_Method->Vapor_Diffusion Cooling Slow Cooling Crystallization_Method->Cooling Layering Solvent Layering Crystallization_Method->Layering Crystal_Growth Crystal Growth (Monitor Regularly) Slow_Evaporation->Crystal_Growth Vapor_Diffusion->Crystal_Growth Cooling->Crystal_Growth Layering->Crystal_Growth Harvest_Crystal Harvest Suitable Crystal Crystal_Growth->Harvest_Crystal End Proceed to X-ray Diffraction Harvest_Crystal->End

Caption: A systematic workflow for the crystallization of small organic molecules.

Recommended Crystallization Protocols
  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation.[11] Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.[12]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystals may form at the interface of the two solvents.

A variety of solvents should be screened, including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[11]

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[13]

Data Collection and Structure Solution Workflow

XRD_Workflow Start Start: High-Quality Single Crystal Mount_Crystal Mount Crystal on Goniometer Head Start->Mount_Crystal Data_Collection X-ray Diffraction Data Collection Mount_Crystal->Data_Collection Data_Processing Data Processing (Integration and Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation End Final Crystal Structure Validation->End

Caption: Workflow for single-crystal X-ray diffraction analysis.

Key Methodological Considerations
  • Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm).[14] The crystal is mounted on a goniometer head for precise orientation in the X-ray beam.[15]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using computational methods and then refined to obtain precise atomic coordinates, bond lengths, and bond angles.[16]

Computational Crystal Structure Prediction

In parallel with experimental efforts, computational crystal structure prediction (CSP) can provide valuable insights into the likely packing arrangements and polymorphic landscape of this compound.[17][18]

CSP Methodology
  • Conformational Analysis: Generate a set of low-energy conformers of the this compound molecule.

  • Crystal Packing Prediction: Use advanced search algorithms to generate a large number of plausible crystal packing arrangements.[19]

  • Lattice Energy Calculation: Calculate the lattice energy of each predicted structure using accurate force fields or quantum mechanical methods.

  • Stability Ranking: Rank the predicted structures based on their thermodynamic stability to identify the most likely experimentally observable forms.[20]

Potential Biological Significance

Derivatives of bromoquinoline have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1][2][21] The determination of the crystal structure of this compound will be instrumental in understanding how its specific three-dimensional arrangement might influence its interaction with biological targets. For instance, the precise geometry and electronic properties of the molecule can be used in molecular docking studies to predict its binding affinity to various enzymes or receptors.[22]

Conclusion

This technical guide provides a comprehensive, step-by-step framework for the synthesis, characterization, and crystal structure determination of this compound. By following the detailed protocols and workflows outlined herein, researchers will be well-equipped to obtain a definitive crystal structure of this promising molecule. This structural information will be invaluable for advancing our understanding of its chemical properties and for guiding the development of novel therapeutic agents based on the quinoline scaffold.

References

Quantum Chemical Calculations for Substituted Quinolines: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of substituted quinolines. It is intended for researchers, scientists, and professionals in the field of drug development and molecular engineering who wish to leverage computational methods to understand and predict the properties of these versatile heterocyclic compounds.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, an aromatic heterocyclic scaffold, is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3] The versatility of the quinoline scaffold stems from its ability to interact with various biological targets, which can be finely tuned by the nature and position of its substituents. Understanding the intricate relationship between the molecular structure of substituted quinolines and their chemical behavior is paramount for rational drug design.

The Power of Quantum Chemistry in Unraveling Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, reactivity, and spectroscopic properties of molecules.[4] By solving the Schrödinger equation (or its approximations), these methods provide invaluable insights that complement and guide experimental research, ultimately accelerating the drug discovery process.[5] Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as the workhorse for medium to large-sized molecules like substituted quinolines due to its favorable balance of computational cost and accuracy.[6]

Fundamentals of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the properties of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification significantly reduces the computational expense without a substantial loss of accuracy for many applications.

A typical DFT calculation involves the selection of a functional and a basis set. The functional (e.g., B3LYP) approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. The basis set (e.g., 6-311G(d,p)) is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is crucial and should be validated for the specific system and properties of interest.[7]

Key Applications of Quantum Chemical Calculations for Substituted Quinolines

Quantum chemical calculations provide a wealth of information about the intrinsic properties of substituted quinolines. This data is instrumental in understanding their reactivity, stability, and potential as drug candidates.

Geometry Optimization and Structural Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. An optimized geometry is crucial as all other calculated properties are dependent on it. Structural parameters such as bond lengths, bond angles, and dihedral angles obtained from these calculations can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[8] The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[5] A smaller HOMO-LUMO gap generally implies a more reactive molecule.

Table 1: Interpreting Frontier Molecular Orbital Properties

ParameterInterpretationImplication for Drug Design
EHOMO Energy of the Highest Occupied Molecular Orbital. Higher energy indicates a better electron donor.Can influence interactions with electron-deficient biological targets.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates a better electron acceptor.Can influence interactions with electron-rich biological targets.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO. Smaller gap suggests higher reactivity and lower stability.Can be correlated with biological activity and metabolic stability.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[4] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions, including drug-receptor binding.[4] Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue-colored regions represent positive electrostatic potential (electron-poor).

Global and Local Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule.[3] These include:

  • Chemical Hardness (η): Resistance to change in electron distribution.

  • Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

  • Electronegativity (χ): The power of an atom or molecule to attract electrons.

  • Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

  • Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

Local reactivity descriptors, such as Fukui functions , can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[6]

Spectroscopic Properties with Time-Dependent DFT (TD-DFT)

Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to calculate the excited-state properties of molecules.[8] This is particularly useful for predicting and interpreting UV-Vis absorption and emission (fluorescence) spectra of substituted quinolines, which is important for applications in bio-imaging and sensing.[9]

A Practical Workflow for Quantum Chemical Calculations of Substituted Quinolines

The following section outlines a typical workflow for performing quantum chemical calculations on a substituted quinoline derivative.

Step-by-Step Computational Protocol
  • Molecule Building and Pre-optimization:

    • Draw the 2D structure of the substituted quinoline using a molecule editor (e.g., ChemDraw, Avogadro).

    • Convert the 2D structure to a 3D structure.

    • Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field).[1]

  • Input File Preparation for DFT Calculation:

    • Choose a quantum chemistry software package (e.g., Gaussian, ORCA, Jaguar).[4][6]

    • Select an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[7]

    • Specify the type of calculation:

      • Opt: Geometry optimization to find the minimum energy structure.

      • Freq: Frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

      • Pop=Full: To request a detailed analysis of the molecular orbitals.

    • Define the charge and multiplicity of the molecule (typically neutral charge and singlet multiplicity for most quinoline derivatives).

  • Running the Calculation and Analyzing the Output:

    • Submit the input file to the quantum chemistry software.

    • Upon completion, analyze the output file to extract the following information:

      • Optimized Cartesian coordinates.

      • Thermodynamic data (zero-point energy, enthalpy, Gibbs free energy).

      • Energies of the HOMO and LUMO.

      • Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.

    • Visualize the optimized structure, molecular orbitals (HOMO and LUMO), and the MEP map using visualization software (e.g., GaussView, Avogadro, Chemcraft).

Integration with Molecular Docking for Drug Discovery

The results from quantum chemical calculations can be seamlessly integrated with molecular docking simulations to predict the binding affinity and interaction mode of substituted quinolines with their biological targets.[10] The optimized geometry and calculated atomic charges from DFT provide a more accurate representation of the ligand for the docking process.

Diagram 1: Computational Workflow for Substituted Quinolines

G cluster_0 Preparation cluster_1 Quantum Chemical Calculation (DFT) cluster_2 Analysis & Application Molecule Building (2D) Molecule Building (2D) 3D Conversion 3D Conversion Molecule Building (2D)->3D Conversion Pre-optimization (Molecular Mechanics) Pre-optimization (Molecular Mechanics) 3D Conversion->Pre-optimization (Molecular Mechanics) Input File Generation Input File Generation Pre-optimization (Molecular Mechanics)->Input File Generation Geometry Optimization & Frequency Calculation Geometry Optimization & Frequency Calculation Input File Generation->Geometry Optimization & Frequency Calculation Single Point Energy Calculation Single Point Energy Calculation Geometry Optimization & Frequency Calculation->Single Point Energy Calculation Structural Analysis Structural Analysis Single Point Energy Calculation->Structural Analysis FMO & Reactivity Analysis FMO & Reactivity Analysis Single Point Energy Calculation->FMO & Reactivity Analysis Spectroscopic Properties (TD-DFT) Spectroscopic Properties (TD-DFT) Single Point Energy Calculation->Spectroscopic Properties (TD-DFT) Molecular Docking Molecular Docking FMO & Reactivity Analysis->Molecular Docking

Caption: A typical workflow for quantum chemical calculations of substituted quinolines.

Case Study: Structure-Activity Relationship of Antibacterial Quinolines

Recent studies have effectively employed DFT calculations to elucidate the structure-activity relationships of novel quinoline derivatives as antibacterial agents.[7] For instance, by calculating the HOMO-LUMO gap and other quantum chemical descriptors for a series of fluoroquinolones, researchers were able to correlate these electronic properties with their observed inhibitory activity against bacterial enzymes like DNA gyrase.[5] Such studies demonstrate the predictive power of these computational methods in identifying promising drug candidates.

Diagram 2: Decision Tree for Method Selection

G start Goal of the Study geom Accurate Geometry & Reactivity start->geom spec Spectroscopic Properties start->spec dft DFT (e.g., B3LYP/6-311G(d,p)) geom->dft tddft TD-DFT (e.g., CAM-B3LYP) spec->tddft docking Combine with Molecular Docking dft->docking

Caption: A simplified decision tree for selecting computational methods.

Conclusion and Future Perspectives

Quantum chemical calculations, particularly DFT, have become an indispensable tool in the study of substituted quinolines. They provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of these important molecules, thereby guiding the rational design of new drugs and materials. As computational resources continue to grow and theoretical methods become more sophisticated, the role of quantum chemistry in the development of novel quinoline-based therapeutics and functional materials is set to expand even further.

References

A Technical Guide to 7-Bromoquinolin-5-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unlocking the Potential of a Versatile Quinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. Among the vast array of quinoline derivatives, 7-Bromoquinolin-5-ol (CAS No. 1261677-80-8) has emerged as a particularly valuable building block. The presence of a bromine atom at the 7-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the hydroxyl group at the 5-position provides a site for further modification and can participate in crucial hydrogen bonding interactions with biological targets.[1]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the commercial landscape for this compound, guidance on its quality assessment, and insights into its applications, thereby empowering its effective utilization in research and development endeavors.

Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is a cornerstone of successful research. This compound is available from a number of commercial suppliers, catering to a range of research and development needs.

Prominent Commercial Suppliers

Our market survey has identified several key suppliers of this compound. While this list is not exhaustive, it represents a selection of established vendors in the chemical supply industry.

SupplierWebsiteNotes
Alfa Chemical--INVALID-LINK--A China-based manufacturer offering the compound in bulk quantities.
Appchem--INVALID-LINK--Provides basic product specifications for this compound.[2]
CymitQuimica--INVALID-LINK--Offers various quantities of this compound with indicative pricing.[1]
ChemScene--INVALID-LINK--A supplier of laboratory chemicals with a safety data sheet available for this compound.[3]
Sigma-Aldrich (Merck)--INVALID-LINK--A major global supplier of research chemicals.[4]
Navigating the Procurement Process: A Decision Workflow

The selection of a suitable supplier is a critical step that can significantly impact the timeline and outcome of a research project. The following workflow diagram illustrates a logical process for procuring this compound.

procurement_workflow Procurement Workflow for this compound start Identify Research Need (Quantity, Purity) supplier_id Identify Potential Suppliers (e.g., Alfa Chemical, Appchem, CymitQuimica) start->supplier_id request_info Request Quotations and Technical Documentation (CoA, SDS) supplier_id->request_info eval_tech Evaluate Technical Specifications (Purity, Impurity Profile, Analytical Methods) request_info->eval_tech eval_comm Evaluate Commercial Factors (Price, Lead Time, Shipping) request_info->eval_comm decision Select Supplier and Place Order eval_tech->decision eval_comm->decision receive_qc Receive and Perform Incoming Quality Control decision->receive_qc release Release for Research Use receive_qc->release

Caption: A stepwise workflow for the procurement of this compound.

Quality Assessment and Specifications

For researchers, the purity and characterization of a starting material are of paramount importance. Ensuring the identity and quality of this compound is a self-validating step that underpins the reliability of experimental results.

Typical Product Specifications

Based on available supplier data, the following specifications are typical for commercially available this compound:

ParameterTypical SpecificationAnalytical Method
Appearance Off-white to light yellow solidVisual Inspection
Purity ≥95% (often >98%)HPLC or NMR
Identity Consistent with structure¹H NMR, ¹³C NMR, MS
Molecular Formula C₉H₆BrNO-
Molecular Weight 224.05 g/mol -
The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document from the supplier that provides detailed information about a specific batch of a chemical. Researchers should always request and scrutinize the CoA before using a new batch of this compound.

Key Information to Look for in a CoA:

  • Batch Number: Uniquely identifies the specific lot of the compound.

  • Appearance: Confirms the physical state and color.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage. The chromatogram itself can be insightful for identifying the presence of any impurities.

  • Identity Confirmation: Spectroscopic data, most commonly ¹H NMR, should be provided and be consistent with the expected structure of this compound. Mass spectrometry (MS) data confirming the molecular weight is also a valuable piece of information.

In-House Quality Control: A Recommended Protocol

Even with a supplier's CoA, it is good laboratory practice to perform in-house quality control on incoming starting materials.

Step-by-Step QC Protocol:

  • Visual Inspection: Examine the material for uniform color and consistency.

  • Solubility Test: Dissolve a small amount of the compound in a common solvent like DMSO or DMF to check for any insoluble particulates.

  • ¹H NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the aromatic protons of the quinoline ring system. The presence of unexpected signals may indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the solution into an LC-MS system.

    • Confirm the presence of a major peak corresponding to the expected mass-to-charge ratio (m/z) for this compound ([M+H]⁺ ≈ 224.97). The LC chromatogram will also provide an indication of the purity.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical substance. The following information is based on the Safety Data Sheet (SDS) for this compound.[3]

Hazard Identification and Precautionary Measures
  • GHS Classification:

    • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

    • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

    • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, and contact with skin and eyes.

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. The recommended storage temperature is typically 2-8°C.[3] The compound is stable under these recommended storage conditions.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The quinoline scaffold itself is found in numerous natural and synthetic compounds with diverse pharmacological activities.

A Scaffold for Bioactive Molecules

The quinoline ring system is a well-established pharmacophore. Derivatives of quinoline have been investigated for a broad spectrum of therapeutic applications, including:

  • Antimicrobial Agents: The quinoline core is present in many antibacterial and antifungal drugs.[5][6]

  • Anticancer Agents: Numerous quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents.[7]

  • Anti-inflammatory Agents: The quinoline scaffold has been explored for the development of novel anti-inflammatory drugs.

The 7-bromo and 5-hydroxy substituents on the quinoline ring of this compound provide strategic points for chemical modification to explore structure-activity relationships (SAR) in these therapeutic areas.

Synthetic Utility: The Power of the Bromo Group

The bromine atom at the 7-position is the key to the synthetic versatility of this compound. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated quinolines.

  • Stille Coupling: Reaction with organostannanes to form new C-C bonds.

The following diagram illustrates the central role of this compound as a precursor in the synthesis of diverse quinoline derivatives.

synthetic_utility Synthetic Utility of this compound start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki heck Heck Reaction (Alkene) start->heck buchwald Buchwald-Hartwig (Amine) start->buchwald sonogashira Sonogashira Coupling (Alkyne) start->sonogashira product1 7-Arylquinolin-5-ol suzuki->product1 product2 7-Alkenylquinolin-5-ol heck->product2 product3 7-Aminoquinolin-5-ol buchwald->product3 product4 7-Alkynylquinolin-5-ol sonogashira->product4

Caption: Palladium-catalyzed cross-coupling reactions using this compound.

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a representative, generalized protocol for a Suzuki coupling reaction using this compound. Researchers should optimize the reaction conditions for their specific substrate and catalyst system.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinolin-5-ol.

Conclusion and Future Outlook

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and materials science. Its strategic placement of a bromo and a hydroxyl group on the quinoline scaffold allows for the generation of diverse libraries of compounds for biological screening and the development of novel functional materials. By carefully selecting suppliers, rigorously assessing quality, adhering to safety protocols, and leveraging its synthetic utility, researchers can effectively harness the potential of this valuable chemical intermediate to advance their scientific endeavors.

References

An In-depth Technical Guide to the Safe Handling and Application of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: The Quinoline Scaffold and the Imperative of Safety

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals and functional materials.[1][2] The introduction of a halogen, such as bromine, can significantly modulate a molecule's biological activity, often enhancing its therapeutic potential.[3] 7-Bromoquinolin-5-ol is one such compound, a valuable intermediate and research chemical. However, this enhanced reactivity and biological interaction necessitate a rigorous and informed approach to its handling. The toxicological properties for this specific compound have not been fully investigated, which demands that it be handled with extreme caution, treating it as a substance with significant potential hazards based on the data available for related bromoquinoline and quinoline compounds.[4][5]

This guide eschews a generic template, instead providing a logically structured narrative grounded in the principles of chemical causality and risk mitigation. Our objective is to empower the researcher with not just the "what" but the "why" of safe laboratory practices, ensuring both personal safety and the integrity of experimental outcomes.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of this compound is the foundation of safe handling. Based on data from structurally similar compounds, a comprehensive risk profile can be established.[6][7][8]

Toxicological Hazards

The primary routes of occupational exposure are inhalation, skin contact, and ingestion.[2][9] The health hazards associated with bromoquinoline derivatives are significant:

  • Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause redness, inflammation, and discomfort.[5][6][10] Prolonged contact should be avoided.

  • Serious Eye Irritation: As a Category 2A irritant, exposure to the eyes can cause significant pain, redness, and potential damage.[5][6][10]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs, leading to symptoms like coughing and sore throat.[5][6][9]

  • Harmful if Swallowed: Acute oral toxicity is a concern, with similar compounds being classified as harmful upon ingestion.[6][7][8]

  • Potential for Systemic Effects: The parent compound, quinoline, is known to potentially cause liver damage and is considered a possible human carcinogen.[2][11][12] Therefore, all derivatives, including this compound, should be handled with the assumption of potential long-term systemic toxicity and carcinogenicity until proven otherwise.

Physicochemical Hazards

While not highly flammable, this compound presents hazards under specific conditions:

  • Thermal Decomposition: In a fire, it can decompose to release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[13]

  • Reactivity: It is incompatible with strong oxidizing agents and strong acids.[10] Contact with these materials could lead to vigorous, exothermic reactions.

Hazard Summary Table
Hazard ClassificationCategoryGHS StatementRationale/Source
Acute Toxicity, OralCategory 4 (Assumed)H302: Harmful if swallowedBased on data for 7-Bromoquinoline-4-carboxylic acid and 5-Bromo-7-Azaindole.[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationConsistent across multiple bromoquinoline MSDS.[5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationConsistent across multiple bromoquinoline MSDS.[5][6][10]
STOT - Single ExposureCategory 3H335: May cause respiratory irritationAffects the respiratory system.[5][6][7]

The Hierarchy of Controls: A Proactive Safety Framework

A robust safety culture prioritizes proactive hazard control over reactive measures. The following framework, applied to this compound, forms a self-validating system for risk management.

Caption: Logical workflow for implementing hazard controls.

Engineering Controls (The Primary Barrier)

The most effective control measure is to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of solid this compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[8][13] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[6][14]

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for all experimental workflows involving this compound must be written and approved.

  • Designated Areas: Clearly mark areas where this compound is stored and handled.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[6][14]

Personal Protective Equipment (PPE) (The Final Barrier)

PPE is essential but should never be the sole means of protection. It provides a final barrier between the user and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be considered if there is a splash hazard.

  • Skin Protection:

    • Gloves: Wear nitrile rubber gloves. Inspect them before use and remove them using the proper technique to avoid skin contamination.[13]

    • Lab Coat: A long-sleeved lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[5] If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates should be used.[4][13]

Standard Operating Protocol: Weighing and Solubilizing this compound

This protocol demonstrates the integration of safety measures into a common laboratory workflow. The causality for each safety step is explicitly linked to the compound's hazard profile.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Spatula

  • Weigh paper or weigh boat

  • Analytical balance

  • 15 mL conical tube or appropriate vial

  • Vortex mixer

Caption: Step-by-step workflow for safely preparing a solution.

Step-by-Step Methodology:

  • Preparation (Administrative & PPE Control):

    • Action: Don required PPE: nitrile gloves, safety goggles, and a fully buttoned lab coat.

    • Causality: Protects eyes and skin from irritation and accidental contact.[5][6]

    • Action: Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Causality: This is the primary engineering control to prevent inhalation of harmful dust.[13]

  • Weighing (Engineering Control):

    • Action: Perform all weighing operations inside the chemical fume hood. Place the analytical balance in the hood if possible, or use a draft shield.

    • Causality: Prevents the release of fine powder into the laboratory environment.

    • Action: Use a spatula to carefully transfer a small amount of this compound from the stock bottle to a tared weigh boat. Avoid creating dust by using slow, deliberate movements.

    • Causality: Minimizes aerosolization, reducing inhalation risk and preventing contamination of the balance.[4][14]

  • Transfer and Solubilization:

    • Action: Carefully transfer the weighed solid into a pre-labeled vial.

    • Causality: Proper labeling prevents mix-ups. Careful transfer minimizes the risk of spills.

    • Action: Add the appropriate volume of solvent (e.g., DMSO) to the vial inside the fume hood. Cap the vial securely.

    • Causality: Capping the vial contains the substance before it is removed from the primary engineering control.

    • Action: Vortex the solution until the solid is completely dissolved.

  • Cleanup and Waste Disposal (Administrative Control):

    • Action: Dispose of the contaminated weigh boat, any used pipette tips, and gloves in a designated, sealed hazardous solid waste container.

    • Causality: Prevents secondary exposure from contaminated materials. Waste must be handled as hazardous.[4]

    • Action: Decontaminate the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

    • Causality: Ensures the removal of residual chemical contamination.

    • Action: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

    • Causality: Prevents accidental self-contamination after the procedure is complete.[6]

Emergency Procedures: A Plan for When Things Go Wrong

Even with robust controls, accidents can happen. A clear, rehearsed emergency plan is critical.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention.[5][6]

  • Skin Contact: Take off contaminated clothing immediately.[14] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.

Accidental Release (Spills)
  • Action: Evacuate non-essential personnel from the area. Ensure adequate ventilation.

  • Action: Wear appropriate PPE, including respiratory protection if the spill is large or generates significant dust.

  • Action: Gently sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[4][5]

  • Action: Clean the spill area thoroughly with a wet cloth or paper towels (to avoid dust) and decontaminate the area. Dispose of cleaning materials as hazardous waste.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Some suppliers recommend storing in a freezer to maintain long-term stability.[4] Keep away from incompatible materials such as strong acids and oxidizers.[10]

  • Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. This material should not be discharged into drains or the environment.[4][9]

References

Methodological & Application

Application Notes: Synthetic Strategies for 7-Bromoquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Significance of the 7-Bromoquinolin-5-ol Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, the this compound framework serves as a critical building block for developing novel therapeutic agents. The bromine atom at the 7-position provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura couplings.[2] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[2] Furthermore, the hydroxyl group at the 5-position can influence the molecule's physicochemical properties and participate in key binding interactions with biological targets. Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[3][4]

This guide provides a detailed overview of two primary synthetic strategies for accessing this compound and its derivatives, offering field-proven insights and step-by-step protocols for researchers in organic synthesis and drug development.

Synthetic Strategy A: Skraup Synthesis of a Brominated Aniline Precursor

One of the most classical and robust methods for quinoline synthesis is the Skraup reaction.[1][5] This approach involves the cyclization of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent.[5] To obtain the target this compound, a strategically substituted aniline, such as 5-amino-2-bromophenol, is required as the starting material. The regiochemistry of the final product is dictated by the substitution pattern of the initial aniline.

The primary advantage of this route is its directness in constructing the core quinoline scaffold. However, the reaction is notoriously exothermic and requires careful temperature control.[5] The use of traditional oxidizing agents like nitrobenzene also presents toxicity and environmental concerns, although modern variations exist.[6]

Logical Workflow for Strategy A

cluster_0 Preparation of Precursor cluster_1 Quinoline Ring Formation A 2-Bromo-5-nitrophenol B Reduction A->B e.g., Na2S2O4 C 5-Amino-2-bromophenol B->C D Skraup Reaction C->D Glycerol, H2SO4, Oxidant E This compound D->E

Caption: Workflow for Skraup synthesis of this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 5-Amino-2-bromophenol (Precursor)

This protocol is adapted from established procedures for the reduction of nitrophenols.

  • Materials:

    • 2-Bromo-5-nitrophenol

    • Sodium dithionite (Na₂S₂O₄) or an alternative reducing agent like Tin(II) chloride.

    • Aqueous sodium hydroxide solution

    • Hydrochloric acid

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-bromo-5-nitrophenol (1.0 eq) in an appropriate solvent system, such as a mixture of THF and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium dithionite (approx. 3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully neutralize the reaction mixture with an aqueous sodium hydroxide solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 5-amino-2-bromophenol, which can be purified by column chromatography on silica gel if necessary.

Protocol 2.2.2: Skraup Synthesis of this compound

This protocol is a generalized adaptation of the Skraup synthesis.[5][7]

  • Causality Note: The Skraup reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring.[1] Ferrous sulfate is often added to moderate the otherwise violent reaction.[5]

  • Materials:

    • 5-Amino-2-bromophenol (from Protocol 2.2.1)

    • Glycerol

    • Concentrated Sulfuric Acid

    • Sodium m-nitrobenzenesulfonate (oxidizing agent)[8] or arsenic acid[5]

    • Iron(II) sulfate heptahydrate (optional, for moderation)

  • Procedure:

    • In a large, heavy-walled reaction flask equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid.

    • Cool the acid in an ice bath and slowly add 5-amino-2-bromophenol (1.0 eq) with stirring.

    • Add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, ~1.2 eq) and iron(II) sulfate (catalytic amount).

    • Slowly and carefully add glycerol (approx. 3.0-4.0 eq) to the mixture. The addition is exothermic.

    • Once the addition is complete, heat the mixture cautiously to approximately 130-140 °C.

    • Maintain this temperature for 3-4 hours. Monitor the reaction closely as it can be vigorous.

    • Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This step must be performed in a well-ventilated fume hood as it is highly exothermic.

    • The crude product often precipitates. Collect the solid by filtration. Alternatively, if the product is soluble, extract the aqueous mixture with a suitable organic solvent like chloroform or ethyl acetate.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthetic Strategy B: Electrophilic Bromination of Quinolin-5-ol

An alternative and often more direct route involves the late-stage functionalization of a pre-formed quinoline ring. This strategy begins with quinolin-5-ol, which is then subjected to electrophilic aromatic substitution to install the bromine atom at the C7 position.

The hydroxyl group at C5 is an ortho-, para-directing activator. However, direct bromination can lead to a mixture of products, including the 8-bromo and 5,7-dibromo derivatives.[9] Therefore, controlling the regioselectivity is the primary challenge of this approach. The choice of brominating agent, solvent, and temperature are critical parameters for maximizing the yield of the desired 7-bromo isomer.[9]

Reaction Scheme for Strategy B

A Quinolin-5-ol B Electrophilic Bromination A->B e.g., NBS, CHCl3 C This compound B->C Major Product D Side Products (8-bromo, 5,7-dibromo) B->D Minor Products

Caption: Electrophilic bromination route to this compound.

Detailed Experimental Protocol

Protocol 3.2.1: Regioselective Bromination of Quinolin-5-ol

This protocol is based on methods that utilize N-Bromosuccinimide (NBS) to achieve better selectivity compared to molecular bromine.[3]

  • Causality Note: N-Bromosuccinimide is a milder source of electrophilic bromine (Br⁺) than Br₂. Using a non-polar solvent like chloroform can help moderate the reactivity and favor mono-bromination. Running the reaction at a low initial temperature and slowly warming it allows for greater kinetic control, which can improve the regioselectivity for the less sterically hindered C7 position over the C8 position.

  • Materials:

    • Quinolin-5-ol

    • N-Bromosuccinimide (NBS)

    • Chloroform (or another suitable solvent like acetic acid)

    • Aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve quinolin-5-ol (1.0 eq) in chloroform in a round-bottom flask protected from light.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture with a 5% aqueous sodium bicarbonate solution, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of isomers. Purify the desired this compound using column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system.

Comparative Analysis of Synthetic Routes

ParameterStrategy A: Skraup SynthesisStrategy B: Bromination
Starting Materials 5-Amino-2-bromophenol, GlycerolQuinolin-5-ol, NBS
Key Advantage Unambiguous regiochemistryFewer steps if starting from quinolin-5-ol
Key Disadvantage Harsh reaction conditions, potential for low yields[6]Potential for isomeric mixtures, requires careful purification
Scalability Challenging due to exothermic nature[6]More amenable to scale-up with proper control
Overall Yield Variable, often moderateGood, but depends heavily on purification efficiency

Conclusion

Both the Skraup synthesis of a pre-functionalized aniline and the late-stage electrophilic bromination of quinolin-5-ol are viable pathways for the synthesis of this compound derivatives. The choice of route depends on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. Strategy A offers excellent control of regiochemistry but involves harsh conditions. Strategy B is more convergent but requires careful optimization and purification to isolate the target isomer from potential side products. For drug discovery applications where rapid library synthesis is desired, developing a robust and selective bromination protocol (Strategy B) is often the more efficient approach.

References

Application Notes and Protocols: 7-Bromoquinolin-5-ol as a Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 7-Bromoquinolin-5-ol

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2][3] Within this class, substituted quinolinols are of particular interest due to their dual-functionality, which allows for intricate molecular architectures to be constructed. This compound is an emerging building block that offers two distinct and synthetically valuable reactive sites: a bromine atom at the 7-position and a hydroxyl group at the 5-position.

While isomers such as 8-hydroxyquinolines are more extensively documented, the unique 5-hydroxy-7-bromo substitution pattern of this reagent provides a different electronic and steric environment, opening new avenues for structural diversification. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] Concurrently, the phenolic hydroxyl group can be leveraged for nucleophilic reactions, such as etherification or esterification, to modulate the molecule's physicochemical properties.

This guide provides a detailed exploration of this compound's utility, presenting its reactivity profile and offering robust protocols for its application in key synthetic transformations. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles, providing researchers with a reliable framework for leveraging this powerful synthetic intermediate.

Physicochemical Properties & Reactivity Profile

A comprehensive understanding of a building block's properties is fundamental to its effective use. The table below summarizes the key characteristics of this compound and its parent compound, quinolin-5-ol.

PropertyThis compoundQuinolin-5-ol
Molecular Formula C₉H₆BrNOC₉H₇NO
Molecular Weight 224.05 g/mol 145.16 g/mol [6]
Appearance Off-white to pale yellow solid (predicted)Solid[6]
CAS Number 134139-39-6578-67-6[6]
Reactivity Sites C7-Br: Electrophilic site for cross-coupling. C5-OH: Nucleophilic site for etherification/esterification.C5-OH: Nucleophilic site.

Reactivity Insights: The bromine at the C7 position is well-suited for palladium-catalyzed reactions. Its position on the benzo-fused portion of the quinoline ring makes it analogous to a standard bromoarene, with predictable reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] The hydroxyl group at C5, being phenolic, is acidic and can be readily deprotonated to form a potent nucleophile for reactions like Williamson ether synthesis.[7][8] This bifunctional nature allows for sequential or orthogonal derivatization strategies.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[5][9] For this compound, this reaction provides a direct route to 7-aryl or 7-heteroaryl quinolin-5-ols, which are scaffolds of significant interest in drug discovery for exploring structure-activity relationships (SAR).

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is essential. The choice of ligand (e.g., PPh₃, SPhos) is critical; phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[4]

  • Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[5][10]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.08-0.20 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for workup

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.03 equiv) and PPh₃ (0.12 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed prior to use by bubbling with argon for 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 7-arylquinolin-5-ol.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Intermediate_1 Ar-Pd(II)-Br(L2) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Ar'-B(OH)2 + Base Intermediate_2 Ar-Pd(II)-Ar'(L2) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]

Application Note 2: Derivatization via Williamson Ether Synthesis

Modifying the hydroxyl group of this compound is a straightforward strategy to alter its biological and physical properties. The Williamson ether synthesis is a classic and highly effective method for converting phenols to ethers, which can improve metabolic stability or modulate receptor binding interactions.[12][13]

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol, forming the nucleophilic phenoxide in situ.[14]

  • Alkylating Agent: A primary alkyl halide (e.g., ethyl iodide, benzyl bromide) is used as the electrophile. This is because the reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[7][8]

  • Solvent: A polar aprotic solvent such as acetone or DMF is ideal. It effectively solvates the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the phenoxide.[13]

Protocol 2: O-Alkylation of the 5-Hydroxyl Group

This protocol describes the synthesis of 7-bromo-5-alkoxyquinoline.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (e.g., Ethyl Iodide) (1.1-1.5 equiv)

  • Potassium Carbonate (K₂CO₃), finely pulverized (2.0-3.0 equiv)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water, Ethyl acetate for workup

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv) and finely pulverized K₂CO₃ (2.5 equiv).

  • Solvent and Reagent Addition: Add anhydrous acetone to the flask, followed by the alkyl halide (1.2 equiv).

  • Reaction: Heat the mixture to reflux (for acetone, ~56 °C) and stir for 4-16 hours. The fine suspension of K₂CO₃ ensures a high surface area for the deprotonation step.

  • Monitoring: Follow the disappearance of the starting material using TLC, staining with a suitable agent like potassium permanganate if the product is not UV-active.

  • Workup:

    • After cooling to room temperature, filter off the solid K₂CO₃ and wash the filter cake with fresh acetone.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford the pure 7-bromo-5-alkoxyquinoline.[14]

Ether_Synthesis_Workflow cluster_workflow Williamson Ether Synthesis Workflow start Combine this compound and K₂CO₃ in Acetone add_reagent Add Alkyl Halide (R-X) start->add_reagent reflux Heat to Reflux (4-16 hours) add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Filter, Concentrate, and Aqueous Wash monitor->workup Reaction Complete purify Purify via Chromatography or Recrystallization workup->purify product Isolated 7-Bromo-5-alkoxyquinoline purify->product

Caption: Step-by-step workflow for the Williamson ether synthesis.

Summary and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its dual reactive sites allow for a modular approach to constructing diverse chemical libraries. The protocols detailed in this guide for Suzuki-Miyaura coupling and Williamson ether synthesis provide robust and reproducible methods for derivatizing both key positions of the molecule. These transformations are fundamental to programs in medicinal chemistry, where the quinoline core is a privileged scaffold for developing new therapeutic agents targeting a range of diseases, including cancer and infectious diseases.[2][15] Future work will likely focus on developing orthogonal protection strategies to enable more complex, multi-step syntheses and exploring a wider range of catalytic systems to further expand the synthetic utility of this promising intermediate.

References

Introduction: The Quinoline Scaffold and the Strategic Importance of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Application of 7-Bromoquinolin-5-ol in Pharmaceutical Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. It is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets with high affinity.[1] This versatility has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications, from anticancer and antimalarial agents to antibiotics and kinase inhibitors.[2][3]

Within this important class of compounds, this compound emerges as a particularly valuable building block for pharmaceutical research. Its structure is strategically functionalized:

  • The quinoline core provides the fundamental architecture for target interaction.

  • The hydroxyl group (-OH) at position 5 can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a protein's binding site. It also serves as a synthetic handle for further derivatization.

  • The bromine atom at position 7 is the key to its synthetic versatility. It is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic and modular introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

This guide provides a detailed overview of the applications of this compound, complete with experimental protocols and technical insights for its effective use in drug discovery and development.

Core Applications in Drug Discovery

The unique structural features of this compound make it a powerful precursor for synthesizing novel therapeutic agents, primarily in the fields of oncology and infectious diseases.

Scaffolding for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including growth, differentiation, and apoptosis.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[4] The quinoline scaffold is a proven pharmacophore for kinase inhibition.[1]

This compound serves as an ideal starting point for generating libraries of potent and selective kinase inhibitors. The bromine at the C7 position allows for the introduction of various aryl, heteroaryl, or alkyl groups through cross-coupling reactions. These introduced groups can be tailored to occupy the hydrophobic pocket of the ATP-binding site of a target kinase, thereby enhancing potency and selectivity.

Causality in Design: The rationale is to use the quinoline core to mimic the adenine region of ATP, while the substituent introduced at the 7-position explores specific interactions within the kinase active site, leading to competitive inhibition.[5] This approach has been successfully used to develop inhibitors for kinases like Src, c-Met, and LRRK2.[3][6][7]

Kinase_Inhibition cluster_kinase Kinase Active Site ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates (P) Inhibitor This compound Derivative Inhibitor->Kinase Blocks ATP Binding

Caption: Mechanism of competitive kinase inhibition by a this compound derivative.

Precursor for Anticancer Agents

Quinoline derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and disruption of cell proliferation.[8][9] The substitution pattern on the quinoline ring is critical for determining the antiproliferative effects.[9]

Studies have shown that brominated quinolines, particularly those with substitutions at the C5 and C7 positions, exhibit potent inhibitory activity against various cancer cell lines, including human colon (HT29), cervical (HeLa), and rat brain (C6) tumor cells.[9][10] Furthermore, the combination of bromine and nitro groups on the quinoline scaffold can have a synergistic effect, enhancing anticancer potency.[11][12] this compound is a prime candidate for derivatization to explore these synergistic effects and develop novel cytotoxic agents.

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineHT29 (Human Colon)5.4[13]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human Cervix)18.7[13]
6-Bromo-5-nitroquinolineHT29 (Human Colon)Lower than 5-FU[11]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioblastoma)9.6[9]
Table 1: Anticancer activity of representative bromoquinoline derivatives against various cancer cell lines.
Synthesis of Antimicrobial Compounds

The quinoline core is also central to many antimicrobial agents. A notable application involves the conversion of 7-bromoquinolines into quinoline-5,8-diones, which are known to possess antibacterial and antifungal properties.[14] Research has demonstrated that 7-bromoquinoline-5,8-dione can be derivatized, for instance, through nucleophilic amination with aryl sulfonamides, to produce compounds with significant antimicrobial potency.[14][15] These derivatives have been shown to interact with bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate pathway, suggesting a clear mechanism of action.[15]

This positions this compound as a potential precursor for such diones (via oxidation) and subsequent derivatization into novel antibiotics to combat resistant bacterial strains.

Experimental Protocols and Methodologies

The following protocols provide step-by-step guidance for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: Synthesis of 7-Aryl-quinolin-5-ol Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating carbon-carbon bonds and diversifying the scaffold.[16]

Suzuki_Coupling_Workflow Start Start: this compound + Arylboronic Acid Reagents Add Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), and Solvent (e.g., Dioxane/H2O) Start->Reagents Reaction Heat mixture under inert atmosphere (e.g., N2) at 80-100°C Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: Partition between EtOAc and water. Separate organic layer. Monitoring->Workup Upon Completion Purify Purify by Column Chromatography (Silica Gel) Workup->Purify End End Product: 7-Aryl-quinolin-5-ol Derivative Purify->End

Caption: Workflow for the synthesis of 7-Aryl-quinolin-5-ol derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Reaction vessel (Schlenk flask or equivalent)

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

  • Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture (Dioxane/Water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 7-aryl-quinolin-5-ol derivative.

Protocol 2: In Vitro Antiproliferative Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Materials:

  • Cancer cell line of interest (e.g., HT29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized 7-bromoquinoline-5-ol derivatives (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

This compound is a high-value, versatile scaffold for modern pharmaceutical research. Its strategic placement of a hydroxyl group and a synthetically tractable bromine atom provides an exceptional platform for generating diverse molecular architectures. As demonstrated, its derivatives have shown significant promise in the development of targeted anticancer agents and novel antimicrobials. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this powerful chemical building block in the ongoing quest for new and improved therapeutics.

References

Application Notes & Protocols: Electrophilic Bromination of Quinolinols with N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the protocol for the regioselective bromination of quinolinols using N-Bromosuccinimide (NBS). Brominated quinolinols are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile precursors for further functionalization.[1] This document provides a robust framework for researchers, elucidating the underlying reaction mechanism, offering a detailed step-by-step experimental protocol, and addressing critical safety and handling procedures. The presented methodology is designed to be a self-validating system, ensuring reliable and reproducible outcomes for professionals in drug development and organic synthesis.

Scientific Rationale & Mechanism

The bromination of quinolinols with N-Bromosuccinimide is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The efficacy of this transformation hinges on the electronic properties of both the quinolinol substrate and the NBS reagent.

1.1. The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[2][3] In the context of this reaction, NBS serves as a reliable source of an electrophilic bromine atom (Br⁺). The nitrogen atom in NBS is bonded to two electron-withdrawing carbonyl groups, which polarizes the N-Br bond, making the bromine atom susceptible to nucleophilic attack by an electron-rich aromatic ring.[2][4] For this reaction, which does not proceed via a radical pathway, the presence of a trace amount of acid (like HBr, which is generated in situ) can protonate the carbonyl oxygen of NBS, further enhancing the electrophilicity of the bromine atom.[4]

1.2. Substrate Reactivity and Regioselectivity

Quinolinols, particularly hydroxyquinolines, are highly activated aromatic systems. The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. This increased nucleophilicity makes the quinolinol ring highly susceptible to electrophilic attack.

The regiochemical outcome of the bromination is dictated by the combined directing effects of the hydroxyl group and the inherent electronics of the quinoline ring system. For instance, in the case of 8-hydroxyquinoline, the hydroxyl group strongly activates the positions ortho (position 7) and para (position 5) to it. Consequently, bromination with sufficient equivalents of NBS typically leads to the formation of 5,7-dibromo-8-hydroxyquinoline as the major product.[5][6] The solvent can also play a role in modulating the regioselectivity of the reaction.[2]

Visualized Reaction Schema

The following diagram illustrates the general electrophilic substitution mechanism for the bromination of a quinolinol.

G cluster_intermediate Transition State Quinolinol Quinolinol (Electron-Rich) SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Quinolinol->SigmaComplex Electrophilic Attack (Rate-Determining Step) NBS N-Bromosuccinimide (NBS) (Electrophilic Br Source) NBS->SigmaComplex BromoQuinolinol Brominated Quinolinol SigmaComplex->BromoQuinolinol Deprotonation (Restores Aromaticity) Succinimide Succinimide SigmaComplex->Succinimide HBr HBr Succinimide->HBr

Caption: General mechanism of electrophilic aromatic bromination.

Detailed Experimental Protocol

This protocol is optimized for the dibromination of 8-hydroxyquinoline as a model system. It can be adapted for other quinolinol substrates with minor modifications to stoichiometry and reaction time.

3.1. Materials & Equipment

  • Reagents: 8-hydroxyquinoline, N-Bromosuccinimide (recrystallized if colored), Chloroform (CHCl₃), 5% (w/v) Sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard laboratory glassware, thin-layer chromatography (TLC) plate (silica gel), rotary evaporator, filtration apparatus.

3.2. Step-by-Step Methodology

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (e.g., 0.3 g, 2.06 mmol) in chloroform (10 mL).[6]

    • Stir the solution at room temperature until the starting material is fully dissolved.

  • Reagent Addition:

    • In a separate flask, prepare a solution of N-Bromosuccinimide (2.1 equivalents, e.g., 0.75 g, 4.22 mmol) in chloroform (5 mL).

    • Transfer the NBS solution to a dropping funnel.

    • Add the NBS solution dropwise to the stirred 8-hydroxyquinoline solution over approximately 5-10 minutes at room temperature.[6] An initial color change may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature for 1 hour.[6]

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane/Ethyl Acetate eluent). Check for the consumption of the starting material spot and the appearance of a new, lower Rf product spot.

  • Work-up and Isolation:

    • Upon completion, add chloroform (15 mL) to dissolve the resulting yellow solid precipitate.[6]

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 5% aqueous solution of NaHCO₃ (3 x 15 mL) to quench any remaining acid and remove the succinimide byproduct.[6]

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue, which should primarily be 5,7-dibromo-8-hydroxyquinoline, can be purified by recrystallization from a suitable solvent such as benzene or an ethanol/water mixture to yield the pure product.[6]

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve 8-Hydroxyquinoline in Chloroform start->dissolve add_nbs 2. Add NBS Solution Dropwise at RT dissolve->add_nbs react 3. Stir at RT for 1 hr Monitor by TLC add_nbs->react quench 4. Dilute with CHCl3 Wash with 5% NaHCO3 react->quench dry 5. Dry Organic Layer (Na2SO4) Filter & Concentrate quench->dry purify 6. Purify by Recrystallization dry->purify end End (Pure Product) purify->end

Caption: Step-by-step experimental workflow for NBS bromination.

Quantitative Data & Expected Results

The following table summarizes the typical quantitative parameters for the dibromination of 8-hydroxyquinoline.

ParameterValueNotes
Substrate 8-Hydroxyquinoline-
Reagent N-Bromosuccinimide (NBS)Use high-purity or freshly recrystallized NBS.[7]
Stoichiometry 1 : 2.1 (Substrate : NBS)Slight excess of NBS ensures complete reaction.
Solvent Chloroform (CHCl₃)Acetonitrile can also be used.[6]
Temperature Room Temperature (~20-25 °C)The reaction is generally exothermic.[8]
Reaction Time ~1 hourMonitor by TLC for completion.
Expected Product 5,7-dibromo-8-hydroxyquinoline-
Typical Yield ~90%After purification.[6]

Mandatory Safety Precautions

N-Bromosuccinimide and chlorinated solvents require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Ventilation: All manipulations involving NBS and chloroform must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11]

  • Handling NBS: NBS is harmful if swallowed and causes severe skin burns and eye damage.[9][11] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][11]

  • Storage: NBS should be stored in a cool, dry, dark place away from combustible materials and reducing agents.[12][13] Over time, it can decompose, turning yellow or brown due to the formation of bromine; this impure reagent may give unreliable results.[7][8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Troubleshooting

  • Incomplete Reaction: If TLC shows significant starting material remaining, the NBS may be impure. Using freshly recrystallized NBS is recommended.[7] A slight extension of the reaction time may also be beneficial.

  • Formation of Multiple Products: If mono- and di-brominated products are observed, it indicates an issue with stoichiometry or mixing. Ensure accurate weighing of reagents and slow, controlled addition of the NBS solution.

  • Low Yield: Poor yield can result from product loss during work-up. Ensure thorough extraction and careful handling during purification steps. The presence of water in the reaction can also lead to side reactions.[8]

References

Application Note: Strategic Use of 7-Bromoquinolin-5-ol and its Isomers in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of 7-bromo-hydroxy-quinolines, such as 7-bromoquinolin-5-ol and its isomers, as versatile starting materials for the synthesis of novel antimicrobial compounds. We delve into the rationale behind synthetic strategies, provide detailed experimental protocols, explore structure-activity relationships (SAR), and outline methods for biological evaluation.

Introduction: The Enduring Relevance of the Quinoline Scaffold

The emergence of multidrug-resistant (MDR) pathogens presents a formidable threat to global health, necessitating the urgent discovery of new antimicrobial agents.[2][3] The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" that has historically yielded potent drugs, from the antimalarial quinine to the broad-spectrum quinolone antibiotics.[4][5] First-generation quinolones like nalidixic acid paved the way for subsequent generations of fluoroquinolones, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[6]

7-Bromo-hydroxy-quinolines are particularly attractive precursors for novel drug synthesis. The hydroxyl group offers a reactive handle for derivatization, while the bromine atom at the 7-position is a known contributor to potent antimicrobial activity, analogous to the 7-chloro substitution in chloroquine.[7][8] This guide focuses on leveraging these structural features to generate libraries of new chemical entities for antimicrobial screening.

Synthetic Pathways and Methodologies

The functional groups on the 7-bromo-hydroxy-quinoline scaffold allow for a variety of chemical modifications. Below are two exemplary protocols for synthesizing distinct classes of antimicrobial derivatives.

Synthesis of Sulfonate Derivatives from 5-Amino-7-bromoquinolin-8-ol

This protocol details the synthesis of sulfonate derivatives, which are known to possess a wide range of biological activities. The key transformation is a chemoselective sulfonylation of the hydroxyl group on the 5-amino-7-bromoquinolin-8-ol precursor.[4]

Rationale: The choice of various sulfonyl chlorides allows for the introduction of diverse aryl groups, enabling a systematic exploration of structure-activity relationships. The reaction's chemoselectivity, targeting the hydroxyl group over the amino group, simplifies the synthetic process and purification.[4]

Experimental Protocol: General Procedure for Sulfonylation [4]

  • Dissolution: Dissolve 5-amino-7-bromoquinolin-8-ol (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine at room temperature.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., biphenyl-4-sulfonyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 5-amino-7-bromoquinolin-8-yl sulfonate derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow_Sulfonate cluster_conditions Reaction Conditions start 5-Amino-7-bromo- quinolin-8-ol product 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivative start->product Sulfonylation reagent Ar-SO₂Cl (Sulfonyl Chloride) Pyridine reagent->product Reactant Room Temp Room Temp 4-6 hours 4-6 hours

Caption: Workflow for the synthesis of sulfonate derivatives.

Synthesis of N-(7-bromoquinoline-5,8-dione-6-yl) Aryl Sulphonamides

This pathway involves the transformation of a 7-bromo-8-hydroxyquinoline derivative into a quinoline-5,8-dione, followed by a nucleophilic amination to introduce an aryl sulphonamide moiety. Quinoline-5,8-diones are known for a broad range of pharmacological activities, including antibacterial and antifungal properties.[9]

Rationale: The quinone structure is a key pharmacophore that can undergo redox cycling, generating reactive oxygen species that are toxic to microbial cells. The addition of sulphonamide groups, known inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), can create hybrid molecules with potential for dual mechanisms of action.[9]

Experimental Protocol: Two-Step Synthesis Step A: Synthesis of 7-bromoquinoline-5,8-dione

  • Starting Material: Begin with 5,7-dibromo-8-hydroxyquinoline.

  • Reaction: Dissolve the starting material (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

  • Oxidation: Cautiously add nitric acid (e.g., 61% solution) dropwise while stirring. The reaction is highly exothermic and requires careful temperature control.

  • Work-up: After 30 minutes, pour the reaction mixture into a large volume of ice water.

  • Extraction: Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 7-bromoquinoline-5,8-dione as a solid.

Step B: Synthesis of N-(7-bromoquinoline-5,8-dione-6-yl) Sulphonamides [9]

  • Reaction Setup: In a round-bottom flask, combine 7-bromoquinoline-5,8-dione (1.0 eq) and the desired aryl sulphonamide (e.g., benzene sulphonamide) (1.2 eq) in methanol.

  • Reaction: Stir the mixture at room temperature.

  • Purification: The product often crystallizes directly from the reaction mixture. Collect the solid by filtration and recrystallize from methanol to yield the pure N-(7-bromoquinoline-5,8-dione-6-yl) sulphonamide.

  • Characterization: Confirm the structure of the final product using UV-Vis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[1]

  • Position 7: Halogen substitution at C7 is often beneficial. 7-bromo derivatives have shown activity comparable to or greater than their 7-chloro counterparts against various pathogens.[7]

  • Position 5/8: Modifications at these positions significantly impact activity. The conversion of a hydroxyl group at C8 to a sulfonate ester or the introduction of a sulphonamide at C6 of a quinoline-5,8-dione core can lead to compounds with potent, specific antimicrobial activity.[4]

  • Aryl Moieties: When adding aryl sulfonate or sulphonamide groups, the substitution pattern on the aryl ring is critical. Electron-withdrawing groups (e.g., nitro) or bulky groups (e.g., biphenyl) can modulate the electronic properties and steric profile of the molecule, influencing target binding and cell permeability.[4]

SAR_Map N N-atom: Key for H-bonding and metal chelation OH C5-OH: Reactive handle for derivatization (esters, ethers) Br C7-Br: Enhances lipophilicity and potency R C2/C4 Positions: Substitution here can modulate spectrum of activity img

Caption: Key modification sites on the this compound scaffold.

Protocol for Antimicrobial Efficacy Testing

To evaluate the efficacy of newly synthesized compounds, determining the Minimum Inhibitory Concentration (MIC) is a fundamental step. The broth microdilution method is a standardized and widely used technique.[2][10]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Controls:

    • Positive Control: Wells containing medium and bacterial inoculum only (to confirm growth).

    • Negative Control: Wells containing sterile medium only (to confirm sterility).

    • Reference Drug: Include wells with a standard antibiotic (e.g., Ciprofloxacin) as a comparator.[3]

    • Solvent Control: Wells containing the highest concentration of DMSO used, medium, and inoculum (to ensure the solvent has no antimicrobial effect).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Table 1: Example Antimicrobial Activity Data for Quinoline Derivatives

Compound ID Test Organism MIC (µg/mL) Reference
5b (Sulfonate Derivative) Staphylococcus aureus Potent Activity [4]
5g (Sulfonate Derivative) Candida albicans Potent Activity [4]
5d (Hybrid Derivative) E. coli 8 [11]
5d (Hybrid Derivative) S. aureus 0.25 [11]

| Compound 6 | MRSA | 1.5 |[10] |

Mechanistic Considerations

While the precise mechanism of novel derivatives requires empirical validation, they are often designed to leverage known antimicrobial pathways associated with the quinoline scaffold.

  • Inhibition of Type II Topoisomerases: The primary mechanism for classic quinolone antibiotics involves disrupting the function of DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA supercoiling during replication. Inhibition leads to the accumulation of double-strand DNA breaks and subsequent cell death.[6]

  • Membrane Disruption: Some quinoline derivatives, particularly those with cationic or lipophilic character, can target and disrupt the integrity of the bacterial cytoplasmic membrane. This leads to depolarization, leakage of essential intracellular components like ATP, and rapid cell death.[12]

  • Enzyme Inhibition: Sulphonamide-containing quinolines may act as inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria.[9] Other potential targets for novel quinolines include peptide deformylase (PDF).[13]

Mechanism_DNA_Gyrase cluster_bacterial_cell Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Relaxation & Supercoiling Replication DNA Replication & Transcription Gyrase->Replication Breaks Double-Strand DNA Breaks Gyrase->Breaks Function Disrupted Death Cell Death Breaks->Death Drug Quinoline Derivative Drug->Gyrase Inhibits

Caption: Inhibition of DNA gyrase by quinoline agents.

Conclusion and Future Perspectives

This compound and its related isomers are powerful and versatile platforms for the development of next-generation antimicrobial agents. The synthetic accessibility and multiple reactive sites allow for the creation of diverse chemical libraries. Future work should focus on creating hybrid molecules that combine the quinoline scaffold with other known antimicrobial pharmacophores, a strategy that may lead to dual-target agents capable of overcoming existing resistance mechanisms.[5][11] In silico methods, such as molecular docking, can further aid in the rational design of derivatives with enhanced potency and optimized pharmacokinetic profiles.[13]

References

Mastering the Synthesis of Aryl-Quinolines: Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The ability to strategically functionalize the quinoline ring is paramount for the development of novel drug candidates. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the quinoline core.

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to bromoquinolines. We will delve into the mechanistic nuances, offer practical guidance on optimizing reaction conditions, present detailed experimental protocols, and address common challenges to empower researchers in their quest to synthesize novel quinoline derivatives.

The Expertise Behind the Reaction: Understanding the "Why"

The success of a Suzuki-Miyaura coupling, particularly with electron-deficient heteroaryl halides like bromoquinolines, hinges on a judicious selection of catalyst, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle, and understanding their interplay is key to achieving high yields and purity.

The Catalytic Cycle: A Symphony of Three Steps

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoquinoline, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the electron density of the quinoline ring and the nature of the palladium ligand.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Choosing Your Players: A Guide to Reagent Selection

The Palladium Catalyst and Ligand Duo: The heart of the Suzuki-Miyaura reaction is the palladium catalyst. While various palladium sources can be used, such as Pd(OAc)₂ and Pd₂(dba)₃, the choice of ligand is paramount for success, especially with challenging substrates like bromoquinolines.

  • For Routine Couplings: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable choice for many applications.

  • For Challenging Substrates: Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often necessary for high yields with electron-deficient or sterically hindered bromoquinolines.[3][4] These ligands promote both the oxidative addition and reductive elimination steps. N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives.[4]

The Role of the Base: The base is not a mere spectator; it plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[5]

  • Inorganic Carbonates: K₂CO₃ and Na₂CO₃ are common, cost-effective choices. Cs₂CO₃ is more soluble and often more effective for difficult couplings.

  • Phosphates: K₃PO₄ is a stronger base that can be advantageous in certain cases.

  • Organic Bases: In some instances, organic bases like triethylamine (NEt₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed.

Solvent Systems: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is typically used.

  • Common Choices: 1,4-Dioxane/water, toluene/water, and THF/water are frequently used solvent systems.

  • Anhydrous Conditions: In cases where protodeboronation (hydrolysis of the boronic acid) is a concern, anhydrous solvents like 2-MeTHF with a strong, non-aqueous base like KOtBu may be beneficial.

In the Lab: Detailed Protocols and Application Data

The following protocols are generalized procedures and should be optimized for specific substrates and scales. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation.

General Experimental Workflow

Workflow A Reaction Setup: Combine bromoquinoline, boronic acid, base, and catalyst in a Schlenk flask. B Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). A->B C Solvent Addition: Inject degassed solvent mixture via syringe. B->C D Reaction: Heat to the specified temperature with vigorous stirring. C->D E Monitoring: Track progress by TLC or LC-MS. D->E F Workup: Cool, dilute with organic solvent, wash with water and brine. E->F G Purification: Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Standard Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a robust starting point for the coupling of 3-bromoquinoline with various arylboronic acids.

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the 3-bromoquinoline.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for a Challenging Coupling with a Bromoquinoline

For less reactive bromoquinolines or sterically hindered boronic acids, a more active catalyst system is often required.

Materials:

  • Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to an oven-dried Schlenk flask.

  • Add the bromoquinoline, arylboronic acid, and K₃PO₄.

  • Seal the flask and remove it from the glovebox (if used).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the same workup and purification procedure as in Protocol 1.

Comparative Data for Suzuki-Miyaura Coupling of Bromoquinolines

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of bromoquinolines, providing a comparative overview for reaction optimization.

BromoquinolineBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-9012-16High
3-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O1006-8High
2-(4-bromophenoxy) quinolin-3- carbaldehydePyridin-4-ylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O1006-860[6]
2-(4-bromophenoxy) quinolin-3- carbaldehyde4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O1006-865[6]
5-Bromo-8-methoxy-2-methylquinolineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-18Variable
4-Bromo-3-hydroxyquinoline-N-oxideGeranyl boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801845

Troubleshooting Common Challenges

Even with optimized protocols, challenges can arise. Here's a guide to troubleshooting common issues.

Low or No Conversion
  • Inactive Catalyst: Ensure a truly inert atmosphere was maintained. Use freshly opened or properly stored palladium catalysts and ligands. Consider using a pre-catalyst that readily forms the active Pd(0) species.

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system or increase the temperature cautiously.

  • Protodeboronation: The boronic acid may be degrading. Consider using a boronate ester (e.g., pinacol ester) or switching to anhydrous conditions with a non-aqueous base.

Side Reactions
  • Dehalogenation: The bromoquinoline is reduced to quinoline. This is more common with electron-deficient heteroaryl halides.[7]

    • Mitigation: Use a milder base, lower the reaction temperature, or use a catalyst system less prone to forming palladium-hydride species. Protecting N-H containing heterocycles can sometimes suppress this side reaction.[7]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[8]

    • Mitigation: Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.

Troubleshooting Start Reaction Failed? Q1 Low/No Conversion? Start->Q1 Q2 Side Reactions Observed? Start->Q2 A1_1 Check Inert Atmosphere Q1->A1_1 A1_2 Verify Catalyst Activity Q1->A1_2 A1_3 Improve Solubility Q1->A1_3 A1_4 Address Protodeboronation Q1->A1_4 A2_1 Dehalogenation: - Milder base - Lower temperature - Different catalyst Q2->A2_1 A2_2 Homocoupling: - Rigorous degassing - Strict inert atmosphere Q2->A2_2

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling of bromoquinolines is a powerful and highly adaptable synthetic tool for the creation of diverse molecular architectures. A thorough understanding of the reaction mechanism and the roles of each component allows for the rational design of experiments and the effective troubleshooting of challenges. By carefully selecting the catalyst, ligand, base, and solvent, researchers can unlock the full potential of this reaction to accelerate the discovery and development of novel quinoline-based therapeutics.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for Quinoline Compounds

Quinoline and its derivatives represent a critical class of N-heterocyclic aromatic compounds, integral to numerous fields including pharmaceutical development, environmental science, and industrial chemistry. Their diverse pharmacological activities, encompassing antimalarial, anticancer, antibacterial, and antifungal properties, underscore the necessity for precise and reliable analytical methods to ensure their quality, efficacy, and safety.[1] High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for the separation, identification, and quantification of quinoline compounds due to its high sensitivity, selectivity, and reproducibility.[1]

This comprehensive guide provides detailed application notes and robust protocols for the HPLC analysis of quinoline compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop, validate, and troubleshoot your own HPLC methods effectively.

Pillar 1: The Chromatographic Heart - Understanding the Separation

The successful HPLC analysis of quinoline compounds hinges on a fundamental understanding of their physicochemical properties and how these interact with the chromatographic system. Quinolines are basic compounds, and their polarity can vary significantly based on their substitution patterns. This dictates the choice of stationary and mobile phases.

Reverse-Phase HPLC: The Workhorse for Quinoline Analysis

Reverse-phase (RP) HPLC is the most common and versatile mode of separation for quinoline compounds.[1][2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1]

  • The "Why" of C18 Columns: A C18 column is the go-to starting point for many quinoline analyses because its long alkyl chains provide sufficient hydrophobicity to retain a wide range of quinoline derivatives.[1][3] The retention mechanism is primarily based on the hydrophobic interactions between the quinoline molecule and the C18 stationary phase.

  • Mobile Phase pH - The Key to Good Peak Shape: Due to their basic nature, quinoline compounds are prone to interacting with residual acidic silanol groups on the silica backbone of the stationary phase, leading to peak tailing.[4] Controlling the mobile phase pH is paramount to mitigating this issue. By maintaining a low pH (e.g., 2.5-4) with an additive like formic acid or trifluoroacetic acid, the quinoline analytes are protonated.[1][4] This protonation not only increases their polarity, influencing retention, but also suppresses the ionization of the silanol groups, leading to symmetrical peak shapes.[4]

  • Organic Modifier Selection (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used in the mobile phase.[1] ACN generally offers lower viscosity and better UV transparency at lower wavelengths. The choice between ACN and MeOH can also influence the selectivity of the separation, and it is often an empirical decision during method development.

Pillar 2: Building a Robust and Self-Validating Protocol

A reliable analytical method is a validated one. The following protocols are designed to be a starting point for your specific application and should be validated according to the International Conference on Harmonization (ICH) guidelines or other relevant regulatory standards.[1][5][6]

General Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of quinoline compounds.

HPLC Workflow for Quinoline Analysis General HPLC Workflow for Quinoline Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Pharmaceutical, Biological) Extraction Extraction/Dissolution (e.g., Sonication, LLE, SPE) Sample->Extraction Filtration Filtration (0.45 µm or 0.22 µm syringe filter) Extraction->Filtration Injection Sample Injection Filtration->Injection Inject into HPLC Separation Chromatographic Separation (C18 Column, Gradient/Isocratic Elution) Injection->Separation Detection Detection (UV/DAD, MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Chromatogram Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting & Validation Quantification->Report

Caption: A generalized workflow for the HPLC analysis of quinoline compounds.

Protocol 1: HPLC-UV Analysis of a Quinoline Derivative in a Pharmaceutical Formulation (e.g., Tablets)

This protocol outlines a general method for the quantification of a quinoline-based active pharmaceutical ingredient (API) in a solid dosage form.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile (ACN) and water.[1]

  • Formic acid (FA).[1]

  • Reference standard of the quinoline derivative.

  • 0.45 µm syringe filters.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Degas both mobile phases using sonication or vacuum filtration before use.

3. Standard Solution Preparation:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the quinoline reference standard and dissolve it in a suitable solvent (e.g., methanol or Mobile Phase B) in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the expected concentration range of the samples.[7]

4. Sample Preparation:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol or a mixture of mobile phase components) and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.[1]

  • Dilute to volume with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

5. Chromatographic Conditions:

ParameterTypical ValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a wide range of quinolines.[1][3]
Mobile Phase Gradient elution with A and BA gradient is often necessary to separate the API from excipients and potential impurities.[1]
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18.1-20 min: 20% BThis is a starting point and should be optimized for the specific analyte.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[3]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[8]
Detection Wavelength Determined by the UV spectrum of the analyte (e.g., 225 nm)The wavelength of maximum absorbance provides the best sensitivity.[3]
Injection Volume 10 µLShould be consistent for all injections.[3]

6. Analysis Sequence:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

  • Blank Injection: Inject a blank (mobile phase or sample matrix) to check for interfering peaks.[1]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration to generate a calibration curve.[1]

  • Sample Injections: Inject the prepared samples.

  • Quality Control: Periodically inject a standard solution to monitor system suitability and retention time stability.[1]

Protocol 2: HPLC Analysis of Quinoline Compounds in Biological Fluids (e.g., Plasma)

This protocol requires a more rigorous sample preparation to remove proteins and other interfering matrix components.

1. Sample Preparation (Choose one):

  • Protein Precipitation:

    • To a 100 µL plasma sample, add 300 µL of a precipitating agent (e.g., cold acetonitrile or methanol).[1]

    • Vortex for 1 minute to mix thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and inject it into the HPLC system or evaporate and reconstitute in the mobile phase.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) according to the manufacturer's instructions.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the quinoline analyte with a small volume of a strong solvent.[1]

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • The chromatographic conditions will be similar to Protocol 1 but may require a more sensitive detector like a tandem mass spectrometer (LC-MS/MS) for lower concentrations typically found in biological samples.[3][9] A gradient elution is highly recommended to separate the analytes from endogenous matrix components.[10]

Pillar 3: Data Interpretation, Validation, and Troubleshooting

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC method for quinoline analysis.

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1][7]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[1][7]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1][7]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL (UV)The lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL (UV)The lowest concentration that can be quantified with acceptable precision and accuracy.[3]
Method Validation: A Self-Validating System

A comprehensive method validation is crucial to ensure the reliability of your results.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] This can be demonstrated by the absence of interfering peaks in blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7][13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7][13] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Troubleshooting Common HPLC Issues for Quinoline Analysis

The following diagram outlines a logical approach to troubleshooting common problems encountered during the HPLC analysis of quinoline compounds.

HPLC Troubleshooting for Quinolines Troubleshooting HPLC Analysis of Quinolines cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions Problem Poor Peak Shape (Tailing) Cause1 Secondary Interactions with Silanols Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Incompatible Sample Solvent Problem->Cause3 Solution1 Decrease Mobile Phase pH (e.g., add 0.1% FA/TFA) Cause1->Solution1 Solution2 Use an End-Capped Column Cause1->Solution2 Solution3 Reduce Sample Concentration Cause2->Solution3 Solution4 Dissolve Sample in Mobile Phase Cause3->Solution4

Caption: A troubleshooting guide for poor peak shape in quinoline analysis.

  • Poor or No Retention: This is a common issue with more polar quinoline compounds.[4]

    • Solution: Increase the aqueous portion of the mobile phase. If the compound still elutes too early, consider a more polar stationary phase, such as one with an embedded polar group.[4]

  • Peak Tailing: As discussed, this is often due to interactions with silanol groups.[4]

    • Solution: Ensure the mobile phase pH is sufficiently low (pH 2.5-4) to protonate the quinoline and suppress silanol ionization.[4] Using a high-quality, end-capped column is also crucial.

  • Baseline Noise or Drift:

    • Solution: Ensure the mobile phase is properly degassed and mixed.[8] A drifting baseline can also indicate column contamination, which may require flushing with a strong solvent.[8] Check for leaks in the system and ensure the detector lamp has sufficient energy.[8]

Conclusion

The successful HPLC analysis of quinoline compounds is a meticulous process that combines a strong theoretical understanding with practical, systematic method development and validation. By carefully selecting the appropriate stationary and mobile phases, optimizing chromatographic conditions, and implementing robust sample preparation techniques, researchers can achieve accurate and reproducible results. This guide provides a foundational framework to empower scientists to confidently tackle the analytical challenges associated with this important class of compounds.

References

Definitive Structural Elucidation of 7-Bromoquinolin-5-ol using 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the complete assignment of the ¹H and ¹³C NMR spectra of 7-Bromoquinolin-5-ol, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this note moves beyond a simple listing of spectral data, focusing instead on the underlying principles and experimental rationale. We will explore how the electronic effects of the bromine and hydroxyl substituents modulate the chemical environment of the quinoline core, leading to a predictable and assignable spectral signature. The protocols herein are designed as a self-validating system, ensuring high confidence in the structural assignment for researchers engaged in synthesis, characterization, and drug development.

Introduction: The Imperative for Unambiguous Characterization

Quinoline derivatives are foundational scaffolds in pharmacology, found in numerous bioactive natural products and synthetic drugs.[1] this compound is a substituted quinolinol that serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Accurate and unambiguous structural verification is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of organic molecules in solution.[2]

This application note provides a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. We will dissect the influence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing bromine atom (-Br) on the magnetic environment of each nucleus, thereby dictating their respective chemical shifts and coupling patterns.

Molecular Structure and Atom Numbering Convention

To ensure clarity in spectral assignments, the standardized IUPAC numbering for the quinoline ring system is employed. The structure of this compound is depicted below.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate the spectra. Purification can be achieved via column chromatography or recrystallization.

  • Solvent Selection: Dissolve 5-10 mg of the purified analyte in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for several reasons. First, it readily dissolves a wide range of polar organic compounds. Second, and critically for this analyte, it slows down the proton exchange rate of the hydroxyl (-OH) group, allowing the OH proton to be observed as a distinct, often sharp, singlet in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ might lead to a very broad or unobservable OH signal.[3]

  • Homogenization: Vortex the sample for 30 seconds to ensure a clear, homogeneous solution. If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.[4]

NMR Data Acquisition

Spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton spectrum.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~2-3 minutes.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled 1D carbon spectrum (e.g., zgpg30).

    • Number of Scans: 1024-2048 scans.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~30-60 minutes.

Predicted Spectral Data and Assignments

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. These predictions are based on established principles of substituent effects on aromatic systems and data from structurally related quinolines.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Position (Proton)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.7 - 8.9ddJ = 4.2, 1.7 Hz1H
H-37.5 - 7.7ddJ = 8.5, 4.2 Hz1H
H-48.5 - 8.7ddJ = 8.5, 1.7 Hz1H
5-OH9.8 - 10.2s (broad)-1H
H-67.0 - 7.2dJ = 2.0 Hz1H
H-87.8 - 8.0dJ = 2.0 Hz1H

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Position (Carbon)Predicted Chemical Shift (δ, ppm)Notes
C-2148 - 152Deshielded by adjacent N
C-3121 - 124
C-4133 - 136
C-4a125 - 128Quaternary C
C-5150 - 154Quaternary C, attached to OH
C-6110 - 113Shielded by OH (ortho)
C-7118 - 121Quaternary C, attached to Br
C-8128 - 131
C-8a140 - 143Quaternary C

In-Depth Spectral Analysis and Rationale

The assignment of NMR signals is a logical process based on understanding chemical shifts, spin-spin coupling, and the electronic influence of substituents.[2]

¹H NMR Spectrum Analysis

The proton spectrum can be divided into two main regions: the signals from the pyridine ring (H-2, H-3, H-4) and those from the carbocyclic (benzene) ring (H-6, H-8, 5-OH).

  • Pyridine Ring Protons (H-2, H-3, H-4):

    • H-2: This proton is ortho to the electronegative nitrogen atom, causing significant deshielding and placing its signal furthest downfield in the aromatic region (~8.7-8.9 ppm). It appears as a doublet of doublets (dd) due to coupling with H-3 (ortho coupling, ³J ≈ 4.2 Hz) and H-4 (meta or W-coupling, ⁴J ≈ 1.7 Hz).[7]

    • H-4: This proton is para to the nitrogen and experiences deshielding, though less than H-2. It will also be a doublet of doublets (dd) from coupling to H-3 (ortho coupling, ³J ≈ 8.5 Hz) and H-2 (meta coupling, ⁴J ≈ 1.7 Hz).

    • H-3: This proton is coupled to both H-2 and H-4, appearing as a doublet of doublets (dd) with two larger coupling constants reflecting the two ortho relationships. Its chemical shift will be the most upfield of the pyridine protons.

  • Carbocyclic Ring Protons (H-6, H-8, 5-OH):

    • 5-OH: The hydroxyl proton signal is expected to be a broad singlet around 9.8-10.2 ppm in DMSO-d₆. Its chemical shift is sensitive to concentration and temperature.

    • H-6 and H-8: These two protons are meta to each other, as the C-7 position is substituted with bromine. Therefore, they will appear as two distinct doublets, each with a small meta coupling constant (⁴J ≈ 2.0 Hz). The assignment is based on substituent effects:

      • The -OH group at C-5 is a powerful electron-donating group (EDG), which strongly shields the ortho position (C-6). This shielding effect shifts the H-6 proton significantly upfield (~7.0-7.2 ppm).[5]

      • The H-8 proton is further from the -OH group and is influenced by the proximity to the nitrogen atom's lone pair, resulting in a more downfield shift (~7.8-8.0 ppm) compared to H-6.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum will show nine distinct singlets, one for each unique carbon atom.

  • Influence of Nitrogen: C-2 and C-8a, being adjacent to the nitrogen, are the most deshielded carbons and appear furthest downfield (~148-152 ppm and ~140-143 ppm, respectively).[6]

  • Influence of Hydroxyl Group (-OH):

    • C-5 (ipso-carbon): The carbon directly attached to the electronegative oxygen atom is strongly deshielded and appears far downfield (~150-154 ppm).

    • C-6 (ortho-carbon): The EDG nature of the -OH group shields the ortho carbon, C-6, causing a significant upfield shift into the ~110-113 ppm range. This is a key signature for confirming the position of the hydroxyl group.[5]

  • Influence of Bromine (-Br):

    • C-7 (ipso-carbon): The carbon bearing the bromine atom (C-7) will also have its chemical shift influenced by the heavy atom effect, typically appearing in the ~118-121 ppm range.

  • Quaternary Carbons: The four carbons without attached protons (C-4a, C-5, C-7, C-8a) will typically show signals of lower intensity compared to the protonated carbons. This is due to a less efficient relaxation mechanism and the absence of the Nuclear Overhauser Effect (NOE) enhancement.[8]

A Self-Validating Workflow for Spectral Assignment

Confidence in structural elucidation is maximized by using a multi-faceted approach where different NMR experiments corroborate each other. This workflow represents a self-validating system.

G cluster_prep Preparation & Acquisition cluster_analysis Data Analysis & Assignment cluster_validation Validation (Optional but Recommended) prep Sample Prep (5-10 mg in DMSO-d6) acq_1h Acquire 1D ¹H Spectrum prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum acq_1h->acq_13c analyze_1h Analyze ¹H Spectrum (Shifts, Integrals, Multiplicity) acq_13c->analyze_1h analyze_13c Analyze ¹³C Spectrum (Chemical Shifts) acq_13c->analyze_13c assign_1h Assign ¹H Signals (Substituent Effects, J-Coupling) analyze_1h->assign_1h cosy Acquire 2D COSY (Confirms H-H Connectivity) assign_1h->cosy hsqc Acquire 2D HSQC (Links H to attached C) assign_1h->hsqc assign_13c Assign ¹³C Signals (Substituent Effects, Quaternary C) analyze_13c->assign_13c assign_13c->hsqc final Final Structure Confirmation cosy->final hsqc->final

References

Synthesis of sulfonate derivatives from 7-bromo-5-aminoquinolin-8-ol.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Chemoselective Synthesis of Novel Sulfonate Derivatives from 7-bromo-5-aminoquinolin-8-ol

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline-based compounds represent a class of "privileged structures" in medicinal chemistry, consistently yielding derivatives with a vast spectrum of biological activities.[1][2] From the pioneering anti-malarial drug quinine to modern anticancer and antibacterial agents, the quinoline motif is a cornerstone of therapeutic development.[2][3] Functionalized quinolines, particularly 8-hydroxyquinolines (8-HQs), offer a unique scaffold for modification, possessing potent metal-chelating properties and multiple sites for synthetic elaboration.[1][4]

This guide focuses on a specific, high-potential starting material: 7-bromo-5-aminoquinolin-8-ol . The strategic placement of the bromine atom, amino group, and hydroxyl group provides a rich platform for generating diverse molecular libraries. Specifically, we will detail the synthesis of sulfonate derivatives by targeting the 8-hydroxyl group. The conversion of a hydroxyl group to a sulfonate ester is a critical strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the sulfonamide moiety is a well-regarded bioisostere for the carboxylic acid group, capable of forming similar hydrogen bond networks while potentially avoiding liabilities associated with carboxylic acids.[5]

The protocols described herein are based on established, efficient, and high-yield conventional methods, with a particular emphasis on the chemoselective nature of the final sulfonylation step.[6]

Overall Synthetic Workflow

The transformation from the basic 8-hydroxyquinoline scaffold to the target 5-amino-7-bromoquinolin-8-yl sulfonate derivatives is achieved through a robust, multi-step process. Each step is designed to selectively modify a specific position on the quinoline ring, culminating in the final derivatization.

Synthetic_Workflow A 8-Hydroxyquinoline B Step 1: Bromination (NBS, Chloroform) A->B C 7-Bromoquinolin-8-ol B->C D Step 2: Nitration (NaNO₂, HCl) C->D E 7-Bromo-5-nitroquinolin-8-ol D->E F Step 3: Reduction (Na₂S₂O₄, THF/H₂O) E->F G 7-Bromo-5-aminoquinolin-8-ol F->G H Step 4: Sulfonylation (R-SO₂Cl, TEA, THF) G->H I Target Sulfonate Derivatives (5-Amino-7-bromoquinolin-8-yl sulfonates) H->I

Caption: Multi-step synthesis from 8-hydroxyquinoline to target sulfonate derivatives.

Experimental Protocols & Methodologies

PART 1: Synthesis of the Core Intermediate: 5-Amino-7-bromoquinolin-8-ol

This process involves three distinct chemical transformations starting from commercially available 8-hydroxyquinoline.

Protocol 1: Synthesis of 7-Bromoquinolin-8-ol [4][7]

  • Rationale: This step introduces a bromine atom at the 7-position. N-Bromosuccinimide (NBS) is an effective and milder alternative to molecular bromine for the electrophilic bromination of the activated quinoline ring system. The reaction is regioselective for the 7-position under these conditions.

  • Reagents & Equipment:

    • Quinolin-8-ol (1 equivalent)

    • N-Bromosuccinimide (NBS) (1 equivalent)

    • Chloroform (anhydrous)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve quinolin-8-ol (e.g., 5 g) in chloroform (10 mL) in a round-bottom flask with stirring.

    • Cool the mixture to 0 °C using an ice bath.

    • Add N-bromosuccinimide (e.g., 6.13 g) portion-wise over 15-20 minutes, ensuring the temperature remains low.

    • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to 40 °C.

    • Stir the reaction mixture for 18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:9 ethyl acetate:hexane eluent system.[7]

    • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

    • Wash the resulting crude solid with water, followed by hexane and diethyl ether to remove unreacted starting material and impurities.

    • Dry the product to yield 7-bromoquinolin-8-ol as a white solid (typical yield: ~85%).[7]

Protocol 2: Synthesis of 5-Amino-7-bromoquinolin-8-ol [4]

  • Rationale: This protocol is a two-step sequence performed in one pot. First, the 7-bromoquinolin-8-ol is nitrated at the 5-position. Subsequently, the resulting nitro group is reduced to the primary amine using sodium dithionite, a powerful yet selective reducing agent for this transformation.

  • Reagents & Equipment:

    • 7-Bromoquinolin-8-ol (from Protocol 1)

    • Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl) for nitration

    • Sodium Dithionite (Na₂S₂O₄) for reduction

    • Tetrahydrofuran (THF) and Water (1:1 mixture)

    • Standard glassware for reaction, filtration, and extraction

  • Procedure:

    • Treat a solution of 7-bromoquinolin-8-ol with a mixture of sodium nitrite and hydrochloric acid to generate the 7-bromo-5-nitroquinolin-8-ol intermediate.

    • After the nitration is complete, carefully add a solution of sodium dithionite (Na₂S₂O₄) in a 1:1 mixture of THF and water.

    • Stir the reaction until the reduction of the nitro group to the amine is complete (monitor by TLC).

    • Perform a standard aqueous work-up, including extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under vacuum.

    • The crude product can be purified by column chromatography to yield pure 5-amino-7-bromoquinolin-8-ol.

PART 2: Chemoselective Sulfonylation

This final step is the core of the synthesis, where the sulfonate ester is formed. A key aspect of this reaction is its chemoselectivity.

The Principle of Chemoselectivity

The starting material, 5-amino-7-bromoquinolin-8-ol, has two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. Sulfonyl chlorides are electrophiles that can, in principle, react with either. However, in the presence of a non-nucleophilic base like triethylamine (TEA), the phenolic hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion (-O⁻). This phenoxide is significantly more reactive towards the sulfonyl chloride than the neutral amino group, leading to the exclusive formation of the O-sulfonated product (the sulfonate ester) over the N-sulfonated product (a sulfonamide).[6]

Caption: Chemoselective sulfonylation at the hydroxyl group over the amino group.

Protocol 3: General Procedure for the Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives [4]

  • Rationale: This is the final derivatization step. The deprotonated hydroxyl group of the core intermediate attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion and forming the sulfonate ester. The use of anhydrous THF is critical to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Reagents & Equipment:

    • 5-Amino-7-bromoquinolin-8-ol (1 equivalent)

    • Desired Sulfonyl Chloride (e.g., biphenyl-4-sulfonyl chloride, 2-hydroxy-5-nitrobenzenesulfonyl chloride) (1.1 equivalents)

    • Triethylamine (TEA) (2 equivalents)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a stirred solution of 5-amino-7-bromoquinolin-8-ol in dry THF under a nitrogen atmosphere, add triethylamine.

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the corresponding sulfonyl chloride dropwise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by adding cold water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure sulfonate derivative.

Data Summary & Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The following table provides examples of derivatives synthesized using this methodology.

Sulfonyl Chloride UsedProduct NameReported ActivityReference
Biphenyl-4-sulfonyl chloride5-Amino-7-bromoquinolin-8-yl biphenyl-4-sulfonatePotent antibacterial and antifungal activity[6]
2-Hydroxy-5-nitrobenzenesulfonyl chloride5-Amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonatePotent antibacterial and antifungal activity[6]
p-Toluenesulfonyl chloride5-Amino-7-bromoquinolin-8-yl 4-methylbenzenesulfonateN/A[4]
Benzenesulfonyl chloride5-Amino-7-bromoquinolin-8-yl benzenesulfonateN/A[4]

Applications in Drug Development

The resulting library of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives serves as a valuable resource for screening in drug discovery programs. Research has shown that compounds synthesized via this route exhibit significant antimicrobial properties.[6] Specifically, derivatives like 5-Amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-Amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate have demonstrated potent antibacterial and antifungal activities against a range of pathogens.[6] The modular nature of this synthesis allows for the rapid generation of numerous analogs by simply varying the sulfonyl chloride used in the final step, facilitating the exploration of structure-activity relationships (SAR) to optimize for potency and selectivity.

References

Application Note: A Detailed Protocol for the Nucleophilic Amination of 7-Bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Amino-Quinoline-5,8-diones

The quinoline-5,8-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including antitumor, antibacterial, and antifungal properties.[1][2] The strategic introduction of substituents onto this framework allows for the fine-tuning of a compound's pharmacological profile. Specifically, the incorporation of an amino group at the C-6 or C-7 position has been shown to be a critical modification that can significantly enhance cytotoxic and antiproliferative activities.[3][4] These amino-quinoline-5,8-dione derivatives often exert their effects by inducing apoptosis, generating reactive oxygen species (ROS), and inhibiting key enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3]

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 7-aminoquinoline-5,8-dione derivatives through the nucleophilic amination of 7-bromoquinoline-5,8-dione. The guide is designed for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step procedure, and critical troubleshooting advice to ensure reproducible success.

Pillar 1: Mechanistic Expertise - The Chemistry Behind the Synthesis

The core transformation detailed herein is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the quinoline-5,8-dione system is rendered highly electrophilic and thus susceptible to nucleophilic attack.[5]

Causality of Reactivity: The potent electron-withdrawing nature of the two carbonyl groups at the C-5 and C-8 positions is the primary activating factor.[1] These groups pull electron density from the aromatic ring, making the carbon atoms, particularly those bearing a leaving group, highly electron-deficient and prime targets for nucleophiles like primary or secondary amines.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The amine nucleophile attacks the carbon atom bonded to the bromine (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][6][7] The negative charge is delocalized across the ring and, importantly, onto the electronegative oxygen atoms of the quinone carbonyls, which provides significant stabilization for this intermediate.

  • Elimination of Leaving Group: Aromaticity is restored as the bromide ion, a good leaving group, is expelled from the Meisenheimer complex, yielding the final 7-aminoquinoline-5,8-dione product.

It is important to note that while the direct substitution at the C-7 position is the expected outcome, studies on related systems have sometimes shown nucleophilic attack at the C-6 position.[4][8] This alternative regioselectivity can be influenced by steric effects from the bromine atom and the specific electronic landscape of the quinolinedione system.[8] However, for most primary and secondary amines, the direct substitution at C-7 is the predominant pathway.

Caption: SNAr Addition-Elimination Mechanism.

Pillar 2: The Self-Validating Protocol

This protocol is designed as a self-validating system, with integrated checkpoints (TLC monitoring) and purification steps to ensure the integrity of the final compound.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
7-Bromoquinoline-5,8-dione>97% PurityCommercialStarting material. Store in a cool, dark, and dry place.
Amine Nucleophile (e.g., Benzylamine)Reagent Grade, >98%CommercialCan be any primary or secondary amine.
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.8%CommercialA polar aprotic solvent is ideal for SNAr reactions.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl solution)N/ALab-preparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercialFor drying the organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Step-by-Step Experimental Procedure

1. Reaction Setup:

  • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromoquinoline-5,8-dione (1.0 eq, e.g., 238 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DMSO (10 mL). Stir until fully dissolved. The solution may have a yellowish-brown color.

  • In a separate vial, prepare a solution of the desired amine (1.1 eq, e.g., for benzylamine: 118 mg, 1.1 mmol) in a small amount of DMSO (1-2 mL).

  • Add the amine solution dropwise to the stirring solution of 7-bromoquinoline-5,8-dione at room temperature.

2. Reaction Monitoring (The Trustworthiness Checkpoint):

  • The reaction progress must be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with an eluent system (e.g., 30% Ethyl Acetate in Hexanes). The optimal eluent will cause the starting material to have an Rf value of ~0.6-0.7.

  • Spot a baseline on a TLC plate with: (a) the starting 7-bromoquinoline-5,8-dione, (b) a co-spot of starting material and the reaction mixture, and (c) the reaction mixture.

  • Run the TLC at regular intervals (e.g., every 30 minutes). The reaction is complete upon the full consumption of the starting material, indicated by the disappearance of its spot. The product spot, typically more polar, will appear at a lower Rf value. The reaction time can vary from 2 to 12 hours depending on the amine's nucleophilicity.

3. Aqueous Work-up:

  • Once the reaction is complete, pour the DMSO mixture into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The product will move into the organic layer.

  • Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMSO and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification by Column Chromatography:

  • The resulting crude solid or oil must be purified to remove unreacted amine and byproducts. Quinone compounds can be sensitive, so prompt purification is advised.[9]

  • Prepare a silica gel column using the same eluent system determined during TLC monitoring (e.g., a gradient of 10% to 40% Ethyl Acetate in Hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elute the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final 7-aminoquinoline-5,8-dione derivative, often as a colored solid.

5. Characterization:

  • Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the successful substitution and correct molecular weight.[8][10]

Pillar 3: Authoritative Grounding & Visualization

Quantitative Data Summary

The following table provides representative parameters for this reaction. Actual results may vary based on the specific amine used.

ParameterValueRationale / Reference
Stoichiometry 1.1 eq AmineA slight excess of the nucleophile ensures complete consumption of the limiting reagent (bromo-dione).
Solvent Anhydrous DMSOA polar aprotic solvent effectively solvates the Meisenheimer complex, accelerating the SNAr reaction.
Temperature Room Temperature (20-25 °C)The activated quinone system is often reactive enough without heating, minimizing byproduct formation.
Reaction Time 2-12 hoursMonitored by TLC; depends on the nucleophilicity of the amine.
Typical Yield 55-80%Yields are generally good but depend on the amine and purification efficiency.[8]
Purification Silica Gel ChromatographyThe standard method for purifying compounds of moderate polarity.[10]

Experimental Workflow Diagram

Caption: Workflow for Nucleophilic Amination.

References

Application Note: A Protocol for the Structural Elucidation of Novel Organic Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of novel organic compounds is a foundational activity in chemical research and development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its ability to separate complex mixtures and provide detailed structural information.[1][2] This guide moves beyond standard operating procedures to provide a strategic framework for analyzing novel molecules. We will explore the causality behind experimental choices, from initial sample assessment and preparation to advanced data interpretation, ensuring a self-validating and robust analytical system.

First Principles: Assessing the Suitability of GC-MS

Before embarking on any analysis, the fundamental question is whether GC-MS is the appropriate tool. The technique is predicated on two key requirements of the analyte: volatility and thermal stability .[3]

  • Volatility: The compound must be capable of being vaporized without decomposition at temperatures typically below 300-350°C.[4]

  • Thermal Stability: The molecule must not degrade in the heated GC inlet or column.[3][5]

For novel compounds where these properties are unknown, a preliminary thermal analysis (e.g., Thermogravimetric Analysis - TGA) can be invaluable. If a compound is not directly amenable to GC-MS, it is not a dead end. Chemical modification through derivatization can be employed to increase volatility and thermal stability.[6][7]

Logical Workflow for GC-MS Analysis of a Novel Compound

The following diagram outlines the comprehensive workflow, from initial sample evaluation to final structural confirmation.

GCMS_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation Sample_Assessment Initial Compound Assessment (Volatility, Polarity, Stability) Prep_Strategy Sample Preparation Strategy (Dissolution, Extraction, Cleanup) Sample_Assessment->Prep_Strategy Deriv_Decision Derivatization Needed? (e.g., Silylation, Acylation) Prep_Strategy->Deriv_Decision Method_Dev GC-MS Method Development (Column, Temp Program, MS Params) Deriv_Decision->Method_Dev System_Suitability System Suitability & Calibration Method_Dev->System_Suitability Data_Acquisition Acquire Sample Data (Full Scan Mode) System_Suitability->Data_Acquisition Deconvolution Chromatogram Deconvolution Data_Acquisition->Deconvolution Library_Search Mass Spectral Library Search (NIST, Wiley) Deconvolution->Library_Search Manual_Interpretation Manual Spectral Interpretation (Fragmentation, Isotope Patterns) Library_Search->Manual_Interpretation Low Match Score or Ambiguity Structure_Hypothesis Propose Candidate Structure(s) Library_Search->Structure_Hypothesis High Match Score Manual_Interpretation->Structure_Hypothesis Confirmation Structural Confirmation Structure_Hypothesis->Confirmation Requires Orthogonal Techniques (NMR, IR, etc.)

Caption: High-level workflow for novel compound analysis by GC-MS.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[8]

Solvents and Concentration
  • Solvent Choice: Use volatile organic solvents like dichloromethane, hexane, methanol, or ethyl acetate.[4][8] Avoid water and non-volatile solvents (e.g., DMSO), as they are incompatible with most GC columns and can extinguish the MS ion source filament.[4][8]

  • Initial Concentration: A starting concentration of approximately 10-100 µg/mL is recommended.[4] For a standard 1 µL splitless injection, this aims for a column load of 10-100 ng, which is ideal for most modern instruments.

  • Purity: Samples must be free of particulates. Always filter or centrifuge samples prior to transferring them to an autosampler vial to prevent blockage of the syringe and contamination of the inlet.[4][6]

When to Derivatize

Derivatization is a chemical modification process used to analyze compounds that are otherwise unsuitable for GC.[5][7] It is essential for compounds containing polar functional groups with active hydrogens, such as alcohols (-OH), carboxylic acids (-COOH), amines (-NH), and thiols (-SH).[9] These groups cause poor peak shape and are often not volatile enough for GC.

Common Derivatization Strategies:

  • Silylation: This is the most common technique, replacing active hydrogens with a non-polar trimethylsilyl (TMS) group.[5] Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are highly effective for alcohols, phenols, carboxylic acids, and amines.[10]

  • Acylation: Introduces an acyl group, often used for amines and phenols.

  • Alkylation/Esterification: Used to modify compounds with acidic hydrogens, particularly converting carboxylic acids into more volatile esters.[9][10]

Protocol: Silylation of a Novel Compound with Hydroxyl Groups

This protocol provides a general procedure for derivatization using BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

Objective: To increase the volatility and thermal stability of a polar analyte by replacing active hydrogens with TMS groups.

Materials:

  • Dried sample (approx. 1 mg)

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • Heated reaction block or oven

  • GC autosampler vials with inserts

Procedure:

  • Drying: Ensure the sample and solvent are anhydrous. Water will preferentially react with the silylating reagent, consuming it and potentially hydrolyzing the derivatives.[7][9]

  • Dissolution: Place ~1 mg of the dried novel compound into a clean vial. Add 100 µL of anhydrous pyridine or acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. The reagent should be in excess to ensure the reaction goes to completion.

  • Reaction: Cap the vial tightly and heat at 60-75°C for 30-60 minutes. Reaction time and temperature must be optimized; sterically hindered groups may require longer times or higher temperatures.[5]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. If necessary, dilute with a suitable solvent like hexane.

GC-MS Method Development: Separating and Detecting the Unknown

Method development involves the systematic optimization of GC and MS parameters to achieve good chromatographic resolution and high-quality mass spectra.

Gas Chromatography (GC) Method

The primary goal is to achieve sharp, symmetrical peaks with good separation from any impurities or byproducts.

Table 1: GC Column Selection Guide

Stationary PhasePolarityTypical Application
5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS) Non-PolarGeneral purpose, excellent for a wide range of non-polar to moderately polar novel compounds. A good first choice.[4]
Polyethylene Glycol (PEG) (e.g., DB-WAX) PolarFor polar compounds like alcohols, free acids (if not derivatized). Not suitable for silylation reagents.[4][9]
50% Diphenyl / 50% Dimethylpolysiloxane (e.g., DB-17) Intermediate PolarSeparation of compounds with moderate polarity.

Oven Temperature Program: A temperature ramp is almost always used for analyzing unknown mixtures.

  • Initial Temperature: Start at a low temperature (e.g., 40-60°C) to trap and focus analytes at the head of the column.

  • Ramp Rate: A moderate ramp of 10-20°C/min is a good starting point.

  • Final Temperature: End at a temperature sufficient to elute all compounds, but below the column's maximum operating temperature. A final hold ensures the column is clean for the next run.

Mass Spectrometry (MS) Method

For novel compound identification, the MS should be operated in Full Scan Mode . This mode collects all ions within a specified mass range, providing a complete mass spectrum for identification.[11]

Table 2: Typical GC-MS Method Parameters for Novel Compound Screening

ParameterTypical SettingRationale
GC Inlet Temp 250 - 280 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas HeliumProvides good efficiency and is inert.
Column Flow 1.0 - 1.5 mL/minOptimal flow rate for most standard capillary columns.
Oven Program 50°C (1 min), ramp 15°C/min to 300°C (hold 5 min)A robust general-purpose program for screening.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI)Standard 70 eV energy produces reproducible, fragment-rich spectra ideal for library matching.[12]
Scan Range (m/z) 35 - 550 amuCovers a wide range of potential fragment ions, excluding low-mass background ions from air and water.

Data Analysis and Structural Elucidation

This is the most critical phase for novel compound analysis. The process combines automated library searching with manual, experience-driven interpretation.

The Role of Mass Spectral Libraries

The first step in identifying a peak is to compare its experimental mass spectrum against a reference library. The most comprehensive and widely used library is the NIST/EPA/NIH Mass Spectral Library .[12][13][14] The library search algorithm calculates a "Match Factor" indicating how well the unknown spectrum matches a library spectrum.[12]

Table 3: Interpreting NIST Library Search Results

Match FactorInterpretationAction Required
> 900 Excellent Match. High confidence that the compound is correctly identified.[12]Verify by comparing retention time with an authentic standard if possible.
800 - 900 Good Match. Likely a correct identification or a closely related isomer.Scrutinize the spectral fit. Check for consistency with the proposed structure's fragmentation patterns.
700 - 800 Fair Match. May be a related compound class, but the exact structure is uncertain.Manual interpretation is essential. The hit list provides clues to the general structure.
< 700 Poor Match. The compound is likely not in the library. This is common for truly novel compounds.Proceed to full manual interpretation.

It is critical to remember that a library search can only identify compounds that are already in the library. For a truly novel compound, the library search will fail or provide misleading "fair" matches to structurally similar compounds.[12]

Manual Interpretation of Mass Spectra

When the library fails, the chemist must become a detective. Manual interpretation relies on understanding fundamental fragmentation rules.

Key Steps in Manual Interpretation:

  • Identify the Molecular Ion (M+•): This is the peak corresponding to the intact molecule's mass. It is often the highest m/z value in the spectrum (though it may be weak or absent).

  • Check Isotope Patterns: Look for characteristic isotope patterns. For example, the presence of a chlorine atom gives a significant M+2 peak (~1/3 the height of M+). A bromine atom gives an M+2 peak of nearly equal intensity.

  • The Nitrogen Rule: A molecule with an even nominal molecular weight contains either zero or an even number of nitrogen atoms. An odd molecular weight implies an odd number of nitrogen atoms.

  • Analyze Key Fragment Ions: Identify logical neutral losses from the molecular ion (e.g., loss of 15 for a methyl group, loss of 18 for water, loss of 43 for a propyl or acetyl group).

  • Propose a Structure: Based on the molecular weight, isotope patterns, and fragmentation, propose a candidate structure. Test this hypothesis by seeing if it can explain the major fragments in the spectrum.

Decision Logic for Compound Identification

Identification_Logic Start Acquired Mass Spectrum Library_Search Perform NIST Library Search Start->Library_Search High_Match Match Factor > 900? Library_Search->High_Match Tentative_ID Tentative Identification Made High_Match->Tentative_ID Yes Manual_Analysis Begin Manual Interpretation High_Match->Manual_Analysis No Final_ID Structure Elucidated (Confirmation with other methods recommended) Tentative_ID->Final_ID Confirm with Standard Molecular_Ion Identify Molecular Ion (M+•) Manual_Analysis->Molecular_Ion Isotopes Analyze Isotope Patterns (Cl, Br, Si) Molecular_Ion->Isotopes Fragments Analyze Key Fragments & Neutral Losses Isotopes->Fragments Propose_Structure Propose Candidate Structure Fragments->Propose_Structure Propose_Structure->Final_ID

Caption: Logical flow for identifying an unknown peak from its mass spectrum.

System Validation and Trustworthiness

To ensure the integrity of your results, the GC-MS system must be properly calibrated and its performance verified.[15]

  • MS Tuning: Before analysis, the mass spectrometer must be tuned. This is typically done using a reference compound like perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure correct ion ratios.

  • System Suitability: Inject a known standard mixture before running samples to verify chromatographic performance (e.g., peak shape, resolution, and retention time stability).

  • Calibration: For quantitative analysis (determining the amount of the compound), a calibration curve must be generated using certified reference standards of the analyte.[16][17] While not always possible for a brand new compound, once it is identified and synthesized, this step is crucial for further development.

By following this comprehensive protocol, researchers can systematically approach the analysis of novel organic compounds, leveraging the full power of GC-MS to move from an unknown peak in a chromatogram to a confidently proposed chemical structure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromoquinolin-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic route and improve yield and purity.

Section 1: Strategic Overview of this compound Synthesis

The synthesis of this compound is typically approached as a two-stage process: first, the construction of the quinolin-5-ol core, followed by regioselective bromination. However, controlling the regioselectivity of the bromination step is the principal challenge due to the electronic properties of the quinolin-5-ol scaffold.

Two primary strategic pathways are considered:

  • Route A: Post-Cyclization Bromination: Synthesize the quinolin-5-ol core first, typically via a Skraup or Doebner-von Miller reaction, and then introduce the bromine atom. This route is more convergent but presents significant challenges in controlling the position of bromination.

  • Route B: Pre-Cyclization Bromination: Start with a pre-brominated aniline precursor, such as 4-bromo-3-aminophenol, and then construct the quinoline ring. This route offers superior control over regiochemistry, often leading to a cleaner product profile and simplifying purification.

The following diagram outlines a decision-making workflow for selecting a synthetic route.

G cluster_A Route A Workflow cluster_B Route B Workflow start Objective: Synthesize this compound strategy Select Synthesis Strategy start->strategy route_a Route A: Post-Cyclization Bromination strategy->route_a Precursor Readily Available? (e.g., 3-Aminophenol) route_b Route B: Pre-Cyclization Bromination strategy->route_b Need High Regiocontrol? (Avoid Isomer Separation) a1 Step 1: Skraup Synthesis (3-Aminophenol + Glycerol) route_a->a1 b1 Step 1: Skraup Synthesis (4-Bromo-3-aminophenol + Glycerol) route_b->b1 a2 Intermediate: Quinolin-5-ol a1->a2 a3 Step 2: Bromination (e.g., with NBS) a2->a3 a4 Product: Mixture of Isomers (6-Br, 8-Br, 7-Br, di-Br) a3->a4 a5 Challenge: Difficult Purification a4->a5 b2 Product: This compound b1->b2 b3 Advantage: High Regioselectivity b2->b3

Caption: Decision workflow for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound?

The primary challenge is achieving regioselective bromination at the C7 position. The hydroxyl group at C5 is a powerful ortho-, para-directing group, strongly activating the C6 and C8 positions for electrophilic aromatic substitution. The pyridine ring is deactivating. Consequently, direct bromination of quinolin-5-ol typically yields a mixture of 6-bromo, 8-bromo, and 5,7-dibromo isomers, making the isolation of the desired 7-bromo product exceedingly difficult.[1][2]

Q2: My Skraup reaction with 3-aminophenol is violent and results in a low yield of black tar. What is causing this?

This is a classic issue with the Skraup synthesis. The reaction involves the dehydration of glycerol to acrolein, which is highly exothermic.[3] This initial exotherm can trigger a runaway reaction, especially with an activated substrate like an aminophenol, leading to polymerization and decomposition. The standard protocol often includes an oxidizing agent (like nitrobenzene or arsenic acid) and a moderator (like ferrous sulfate) to control the reaction's vigor.[4]

Q3: I attempted to brominate quinolin-5-ol and my TLC shows multiple spots with very close Rf values. How can I resolve this?

You have generated a mixture of regioisomers. Their structural similarity makes them difficult to separate by standard column chromatography.[5] While extensive chromatographic optimization might eventually yield a separation, the most effective solution is to reconsider the synthetic strategy. Employing a pre-brominated starting material (Route B) will prevent the formation of these isomers in the first place.

Q4: Is it possible to improve the C7 selectivity during the bromination of quinolin-5-ol?

Improving C7 selectivity is non-trivial. While factors like the choice of brominating agent (e.g., N-Bromosuccinimide vs. Br₂) and solvent can influence isomer ratios, achieving high selectivity for the sterically more hindered and electronically less favored C7 position is difficult. Some advanced strategies could involve bulky Lewis acid catalysts or protecting groups, but these add complexity. The most reliable method for ensuring the bromine is at C7 is to start with an aniline that already has the desired substitution pattern.

Section 3: Troubleshooting Guide: In-Depth Problem Solving

This section provides detailed solutions to specific problems encountered during the synthesis.

Part A: Quinoline Core Synthesis (Skraup Reaction)

Problem 1: The Skraup reaction is uncontrollable and yields primarily tar.

  • Probable Cause: The reaction is highly exothermic and proceeding too quickly. The dehydration of glycerol to the reactive intermediate acrolein, followed by Michael addition with the aniline, can easily run out of control.[3]

  • Detailed Solution:

    • Temperature Control: Begin the reaction at a lower temperature and control the rate of addition of concentrated sulfuric acid very carefully, using an ice bath to manage the initial exotherm.

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It is believed to moderate the reaction by forming a complex, ensuring a smoother, less violent process.[4]

    • Gradual Heating: Once the initial addition is complete, heat the reaction mixture gradually and maintain a consistent temperature (typically 120-140 °C). Do not overheat, as this promotes decomposition.

    • Alternative Oxidant: While nitrobenzene is traditional, it is highly toxic.[6] Arsenic acid is an alternative but also hazardous.[7] Consider milder oxidants if compatible with the substrate, though this may require significant optimization.

Problem 2: The yield of quinolin-5-ol is consistently low (<30%) even with temperature control.

  • Probable Cause: Incomplete reaction, substrate oxidation, or loss during workup. Aminophenols are sensitive to oxidation, especially under the harsh acidic and oxidizing conditions of the Skraup reaction.

  • Detailed Solution:

    • Stoichiometry Check: Ensure the correct molar ratios of glycerol, aniline, sulfuric acid, and the oxidizing agent are used. An excess of the oxidizing agent can degrade the product.

    • Inert Atmosphere: While not always standard for a Skraup reaction, running the reaction under an inert atmosphere (N₂ or Ar) can help minimize oxidative side reactions of the sensitive aminophenol starting material.

    • Workup Optimization: During the workup, neutralization of the acidic mixture with a base (like NaOH or Na₂CO₃) is required to precipitate the product. This step is also exothermic. Perform the neutralization slowly in an ice bath to prevent degradation of the product. Ensure the pH is adjusted correctly to maximize precipitation of the amphoteric quinolinol product.

Part B: Bromination and Purification

Problem 3: Direct bromination of quinolin-5-ol gives an inseparable mixture of isomers.

  • Probable Cause: As explained in the FAQs, this is the expected outcome due to the powerful ortho-, para-directing effect of the C5-hydroxyl group. The diagram below illustrates this issue.

Caption: Regiochemical outcoms of quinolin-5-ol bromination.

  • Recommended Solution: Switch to a Regiocontrolled Route (Route B)

    • Starting Material: Procure or synthesize 4-bromo-3-aminophenol.

    • Reaction: Perform the Skraup synthesis on 4-bromo-3-aminophenol. The bromo substituent is stable under Skraup conditions and will direct the cyclization to unambiguously form this compound.[8] This approach eliminates the problematic bromination step and the subsequent isomer separation.

Problem 4: The product streaks badly on silica gel during column chromatography.

  • Probable Cause: Hydroxyquinolines are known to chelate with the silicon atoms on the surface of silica gel, leading to poor peak shape, tailing, and sometimes irreversible adsorption.[5]

  • Detailed Solution:

    • Deactivate the Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N). The amine acts as a competing base, binding to the acidic silanol groups and preventing your product from doing so.

    • Use Alumina: As an alternative stationary phase, neutral or basic alumina can be less problematic for purifying basic compounds like quinolines.

    • Alternative Purification: If the product is sufficiently crystalline, recrystallization is often a better choice. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane, Toluene) to find one that provides good quality crystals.

Table 1: Troubleshooting Summary
Issue EncounteredProbable CauseRecommended Solution
Violent Skraup ReactionUncontrolled exotherm from glycerol dehydration.Use an ice bath for H₂SO₄ addition; add FeSO₄ as a moderator.
Low Yield of Quinolin-5-olSubstrate oxidation; loss during workup.Run under N₂; control pH carefully during neutralization.
Inseparable Isomer MixturePoor regioselectivity in bromination step.Adopt Route B: Use 4-bromo-3-aminophenol in a Skraup reaction.
Streaking on Silica ColumnChelation of the hydroxyquinoline with silica.Deactivate silica with 1-2% Et₃N in the eluent or use alumina.

Section 4: Recommended Experimental Protocol (Route B)

This protocol describes the synthesis of this compound from 4-bromo-3-aminophenol, which provides superior regiochemical control.

Step 1: Synthesis of this compound via Skraup Reaction

  • Apparatus Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromo-3-aminophenol (18.8 g, 0.1 mol) and ferrous sulfate heptahydrate (2 g).

  • Reagent Addition: To this mixture, add glycerol (33.0 g, 0.36 mol). Begin stirring to create a slurry.

  • Acid Addition (Critical Step): Through the dropping funnel, add concentrated sulfuric acid (30 mL) dropwise over 30-45 minutes. The mixture will heat up. Use a water bath to maintain the temperature below 100 °C during this addition.

  • Reaction: After the addition is complete, heat the mixture to 130-140 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (DCM:Methanol 95:5).

  • Workup - Quenching: Allow the reaction to cool to below 80 °C. Cautiously pour the thick, dark mixture into a beaker containing 500 mL of ice-water with vigorous stirring.

  • Workup - Neutralization: Cool the diluted mixture in an ice bath. Slowly neutralize by adding a 40% aqueous NaOH solution until the pH is approximately 7.0-7.5. A dark solid will precipitate.

  • Isolation: Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Drying: Dry the crude solid in a vacuum oven at 60 °C overnight.

Step 2: Purification by Recrystallization

  • Solvent Selection: The crude this compound can often be purified by recrystallization from aqueous ethanol or toluene.

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is highly colored, you may add a small amount of activated charcoal and hot-filter it. To the hot filtrate, add hot water dropwise until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum.

References

Side-product formation in the bromination of quinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the bromination of quinolin-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The quinoline scaffold is a cornerstone in drug discovery, and precise functionalization is paramount. The bromination of quinolin-5-ol, while conceptually straightforward, is often complicated by the formation of unwanted side-products.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and selectivity in your reactions. We will delve into the mechanistic underpinnings of side-product formation and offer field-proven protocols to overcome common challenges.

Troubleshooting Guide: Side-Product Formation

This section addresses specific issues encountered during the bromination of quinolin-5-ol, providing explanations and actionable solutions.

Issue 1: My reaction is yielding a mixture of 6,8-dibromoquinolin-5-ol and other polybrominated species instead of the desired monobrominated product.

Root Cause Analysis:

The primary reason for over-bromination is the high activation of the quinolin-5-ol ring system. The hydroxyl group is a potent ortho-, para-directing activator, significantly increasing the nucleophilicity of the aromatic ring.[1][2][3] This high reactivity makes it difficult to stop the reaction after a single bromine addition. The positions ortho (C6) and para (C8) to the hydroxyl group are highly susceptible to electrophilic attack.

Mechanism of Over-bromination:

The initial bromination at either the C6 or C8 position does not sufficiently deactivate the ring to prevent a second, or even third, bromination. The electron-donating nature of the hydroxyl group and the newly introduced bromine atom (which can stabilize the arenium ion intermediate through resonance) facilitates further electrophilic substitution.

Solutions & Protocols:

Controlling the reaction requires a careful balance of stoichiometry, temperature, and the choice of brominating agent and solvent.

1. Stoichiometric Control of the Brominating Agent:

  • Problem: Using an excess of bromine (Br₂) or N-bromosuccinimide (NBS) will almost certainly lead to polybromination.

  • Solution: Carefully control the stoichiometry of the brominating agent. Start with one equivalent or slightly less. It is often better to have some unreacted starting material, which can be separated more easily than a mixture of brominated products.

2. Lowering the Reaction Temperature:

  • Problem: Higher temperatures increase the reaction rate, making it difficult to control the selectivity.

  • Solution: Perform the reaction at a low temperature, typically between -10 °C and 0 °C.[4] This reduces the overall reactivity and allows for more selective mono-bromination.

3. Choice of Brominating Agent and Solvent:

  • Problem: Highly reactive brominating agents in polar solvents can exacerbate the issue of over-bromination.

  • Solution:

    • Less Reactive Brominating Agents: Consider using a milder brominating agent than elemental bromine. N-bromosuccinimide (NBS) can be a good alternative, although it can still lead to di-bromination if not carefully controlled.[5]

    • Solvent Effects: The choice of solvent is critical. Acetic acid is a commonly used solvent.[6] Chloroform has also been used effectively.[4][5] In some cases, using a less polar solvent can help to temper the reactivity.

Recommended Protocol for Selective Mono-bromination:

This protocol aims to maximize the yield of the mono-brominated product.

Parameter Recommendation
Starting Material Quinolin-5-ol
Brominating Agent N-bromosuccinimide (NBS) or Bromine (Br₂)
Stoichiometry 1.0 to 1.1 equivalents of brominating agent
Solvent Glacial Acetic Acid or Chloroform
Temperature 0 °C to room temperature
Reaction Monitoring Thin-Layer Chromatography (TLC) to monitor the consumption of starting material and the appearance of products.
Work-up Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Purification Column chromatography on silica gel is often necessary to separate the desired mono-brominated product from starting material and di-brominated side-products.[7]
Issue 2: I am observing the formation of 8-bromoquinolin-5-ol as the major product, but I want to synthesize 6-bromoquinolin-5-ol.

Root Cause Analysis:

The electronic and steric environment of the quinolin-5-ol ring system dictates the regioselectivity of bromination. The hydroxyl group strongly directs ortho and para. The C8 position is para to the hydroxyl group, and the C6 position is ortho. Generally, the para position is sterically more accessible, which can lead to a preference for substitution at C8.

Controlling Regioselectivity:

Achieving high regioselectivity for the C6 position can be challenging.

  • Blocking Groups: One advanced strategy is to introduce a temporary blocking group at the C8 position, perform the bromination at C6, and then remove the blocking group. This multi-step approach can provide access to the less favored isomer.

  • Directed Ortho Metalation (DoM): A more advanced technique involves using a directed metalation group to deprotonate the C6 position selectively, followed by quenching with a bromine source. This method offers excellent regiocontrol but requires anhydrous conditions and organometallic reagents.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group such a strong activating and directing group in this reaction?

The hydroxyl group is a strong activating group because the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[8][9] This resonance effect is most pronounced at the ortho and para positions, which is why the hydroxyl group is a strong ortho-, para-director.

Q2: What is the role of the nitrogen atom in the quinoline ring during bromination?

The nitrogen atom in the quinoline ring is an electron-withdrawing group due to its electronegativity. This deactivates the heterocyclic ring towards electrophilic substitution. Therefore, electrophilic bromination occurs preferentially on the benzenoid ring, which is activated by the hydroxyl group.[10][11]

Q3: Can I use a Lewis acid catalyst like FeBr₃ in this reaction?

A Lewis acid catalyst is generally not necessary and can be detrimental.[12] The quinolin-5-ol ring is already highly activated by the hydroxyl group. Adding a Lewis acid would further increase the reactivity of the brominating agent, making over-bromination even more difficult to control.

Q4: How can I effectively separate the mono- and di-brominated products?

Separation is typically achieved by column chromatography on silica gel.[7] The different polarity of the mono- and di-brominated products allows for their separation. Careful selection of the eluent system is crucial for achieving good resolution.

Q5: Are there any "greener" or safer alternatives to using elemental bromine?

Yes, several alternatives can be considered:

  • N-Bromosuccinimide (NBS): As mentioned, NBS is a solid and is often easier and safer to handle than liquid bromine.[5]

  • Pyridinium Hydrobromide Perbromide: This is another solid brominating agent that can offer better control.

  • In situ Generation of Bromine: Some methods involve the in situ generation of bromine from reagents like potassium bromide and an oxidizing agent (e.g., Oxone®). This avoids handling elemental bromine directly.

Visualizing the Reaction and Troubleshooting

Diagram 1: Electrophilic Bromination of Quinolin-5-ol

G Mechanism of Bromination cluster_0 Desired Pathway: Mono-bromination cluster_1 Side-Reaction: Di-bromination A Quinolin-5-ol B Arenium Ion Intermediate (Attack at C8) A->B + Br+ C 8-Bromoquinolin-5-ol B->C - H+ D 8-Bromoquinolin-5-ol E Di-bromo Arenium Ion (Attack at C6) D->E + Br+ F 6,8-Dibromoquinolin-5-ol E->F - H+

Caption: Reaction scheme showing the desired mono-bromination and the over-bromination side-reaction.

Diagram 2: Troubleshooting Workflow

G Troubleshooting Over-bromination Start Reaction yields polybrominated products Q1 Is Br₂ stoichiometry > 1.1 eq? Start->Q1 A1_Yes Reduce Br₂ to 1.0 eq Q1->A1_Yes Yes Q2 Is reaction temp > 0°C? Q1->Q2 No A1_Yes->Q2 A2_Yes Lower temp to -10°C to 0°C Q2->A2_Yes Yes Q3 Using polar protic solvent? Q2->Q3 No A2_Yes->Q3 A3_Yes Switch to less polar solvent (e.g., Chloroform) Q3->A3_Yes Yes End Selective mono-bromination achieved Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting and optimizing the selective mono-bromination of quinolin-5-ol.

References

Technical Support Center: Navigating the Purification of Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the significant challenges encountered during the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs). Our goal is to equip you with the expertise to overcome common purification hurdles, ensuring the integrity and purity of your target compounds.

Introduction: The Challenge of Polarity and Basicity

Polar quinoline derivatives are a cornerstone in medicinal chemistry, yet their purification is notoriously difficult. The inherent basicity of the quinoline nitrogen, combined with the presence of polar functional groups (e.g., -OH, -NH2, -COOH), leads to a host of challenges. These include strong, often irreversible, interactions with acidic silica gel, poor retention in standard reversed-phase chromatography, and a propensity for peak tailing.[1] This guide provides systematic approaches to tackle these issues head-on.

Troubleshooting Guides: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflows.

Chromatography Challenges

Issue 1: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front.

This is a classic problem for polar compounds in reversed-phase (RP) chromatography, as they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[2][3] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Modern RP columns are designed to be stable under highly aqueous conditions.[2][4]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity.[2]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[2] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[2]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds.[2][5][6][7] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[6]

Issue 2: I am observing significant peak tailing for my polar quinoline compound in HPLC.

Peak tailing is often caused by secondary interactions between the basic quinoline nitrogen and acidic residual silanol groups on silica-based columns.[8] Here’s how to troubleshoot this issue:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[2] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[2] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. For high pH methods, a highly deactivated, end-capped column is recommended.[2]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[2][8]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[2]

  • Consider HILIC: The high organic content of the mobile phase and the water layer on the stationary phase in HILIC can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[2][9]

Table 1: Mobile Phase pH Effects on Peak Shape for a Basic Quinoline (pKa ~5)

Mobile Phase pHAnalyte ChargeSilanol Charge (Silica)Expected Peak ShapeRationale
< 3PositiveNeutralGoodAnalyte is protonated, and silanol interactions are minimized.
4.5 - 5.5Partially PositivePartially NegativePoor (Tailing)Both analyte and silanols are partially ionized, leading to strong secondary interactions.[2]
> 7 (with end-capped column)NeutralNegativeGoodAnalyte is neutral, and a high-quality end-capped column minimizes exposed silanols.[2]

Issue 3: My polar quinoline compound appears to be degrading on the silica gel during flash chromatography.

Some quinoline derivatives are sensitive to the acidic nature of standard silica gel.[2][8] Here are some solutions to prevent decomposition:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2][8]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[2][8]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a viable option.[8]

  • Work Quickly and at Low Temperatures: Minimizing the contact time between your compound and the stationary phase by running the column quickly can help. Performing the chromatography in a cold room may also reduce the rate of decomposition.[8]

Crystallization and Handling Challenges

Issue 4: My purified polar quinoline derivative is an oil and will not crystallize.

This is a common issue, especially after chromatographic purification. Here are some techniques to induce crystallization:

  • Solvent Screening: The choice of solvent is critical. For polar oils, a mixture of polar solvents like ethanol and water, or acetone and water, can be effective. Dissolve the oil in the more soluble solvent and slowly add the less soluble one until turbidity appears, then allow it to stand.[10]

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[10] This is a robust method for both purification and solidification.[10]

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl in the same or a miscible solvent.[10]

    • Picrate Salts: Picric acid can form highly crystalline salts with quinolines.[10] The free base can then be regenerated by treatment with a base.[10]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is designed to minimize degradation of acid-sensitive polar quinoline derivatives on a silica gel column.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides an Rf value of approximately 0.2-0.3 for your target compound.[2]

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]

    • Flush the column with 2-3 column volumes of this deactivating solvent.[2]

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]

  • Sample Loading: Load your sample onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[2]

Protocol 2: HILIC Method for Highly Polar Quinoline Derivatives

This protocol provides a starting point for developing a HILIC separation method.

  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[2]

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[2]

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.[2]

    • Flush with 100% Mobile Phase A for 10 minutes.[2]

  • Gradient Elution: Start with a shallow gradient, for example, 0-20% B over 10 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[2]

Visualization of Workflows

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy Selection cluster_2 Primary Purification Methods cluster_3 High Resolution Purification cluster_4 Final Product Crude_Sample Crude Polar Quinoline Derivative TLC_Analysis TLC Analysis (Normal & RP) Crude_Sample->TLC_Analysis Strategy Select Purification Method TLC_Analysis->Strategy Flash_Chrom Flash Chromatography (Deactivated Silica/Alumina) Strategy->Flash_Chrom Good Separation on TLC RP_Flash Reversed-Phase Flash Strategy->RP_Flash Sufficiently Hydrophobic Acid_Base Acid-Base Extraction Strategy->Acid_Base Basic Nature Exploitable Crystallization Direct Crystallization or Salt Formation Strategy->Crystallization Crude is Semi-Pure/Solid Prep_HPLC Preparative HPLC (RP or HILIC) Flash_Chrom->Prep_HPLC Further Purity Needed RP_Flash->Prep_HPLC Further Purity Needed Acid_Base->Flash_Chrom Remove Bulk Impurities Pure_Product Pure Compound (Verify by LC-MS/NMR) Crystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: A decision-making workflow for selecting an appropriate purification method for polar quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude quinoline derivative?

A1: The impurities will largely depend on the synthetic route used.[8] For instance, in Skraup or Doebner-von Miller syntheses, tarry by-products are common.[8][11] You may also have unreacted starting materials and isomers if the starting aniline is substituted.[8]

Q2: Can I use gradient elution in flash chromatography for my polar quinoline?

A2: Yes, gradient elution is often beneficial for separating compounds with a wide range of polarities. Start with a less polar solvent system and gradually increase the polarity to elute your more polar compounds.

Q3: Why is my chiral quinoline derivative not separating on a chiral column?

A3: Chiral separations can be complex.[12] If you are not seeing separation, consider the following:

  • Mobile Phase: The composition of the mobile phase can significantly impact chiral recognition. Experiment with different solvent compositions and additives.

  • Stationary Phase: Not all chiral stationary phases are suitable for all compounds. You may need to screen different types of chiral columns.

  • Derivatization: In some cases, derivatizing your quinoline derivative with a chiral agent can facilitate separation of the resulting diastereomers on a standard achiral column.[13][14][15]

Q4: What is a good starting point for developing a TLC method for a new polar quinoline derivative?

A4: A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes.[16] For more polar quinoline derivatives, you may need to start with a more polar system, such as 5% methanol in dichloromethane.[16] If your compound is basic and shows streaking, adding 0.5-2% triethylamine to the eluent can help.[8]

References

Technical Support Center: Optimizing Solvent Conditions for 7-Bromoquinolin-5-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromoquinolin-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile quinoline scaffold. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to enhance your reaction outcomes, ensuring higher yields, purity, and reproducibility.

Introduction: Why Solvent Choice is Critical for this compound

This compound is a key intermediate in the synthesis of complex molecules in pharmaceutical and materials science. Its reactivity is dominated by the electronically distinct positions: the nucleophilic hydroxyl group at C5 and the electrophilic carbon at C7 bearing the bromine atom, which is amenable to a variety of cross-coupling reactions. The quinoline nitrogen itself can act as a ligand, potentially coordinating to and inhibiting metal catalysts.[1] The success of any transformation hinges on a carefully chosen solvent system that can manage reactant solubility, stabilize intermediates, modulate catalyst activity, and facilitate an efficient reaction pathway. This guide will demystify the process of solvent optimization for two of the most powerful and common reactions for this substrate: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a this compound reaction? A: The primary considerations are:

  • Solubility: All reactants, including the starting material, coupling partner, base, and catalyst, must have adequate solubility at the reaction temperature. While direct solubility data for this compound is not widely published, related compounds like 7-bromo-5-methylquinolin-8-ol and 5,7-dibromoquinolin-8-ol show solubility in polar organic solvents like DMSO, methanol, and ethanol.[2][3]

  • Polarity & Dielectric Constant: The solvent's polarity influences the rate and selectivity of a reaction by stabilizing charged intermediates or transition states.[4][5] The dielectric constant is a quantitative measure of this polarity; solvents with a dielectric constant below 15 are generally considered non-polar.[6]

  • Protic vs. Aprotic Nature: Solvents are classified as protic (containing O-H or N-H bonds) or aprotic.[7] This distinction is crucial as protic solvents can hydrogen-bond with nucleophiles or bases, potentially reducing their reactivity, which is a major consideration in SN2-type reactions and some cross-coupling steps.[8]

  • Boiling Point: The solvent's boiling point must be high enough to accommodate the required reaction temperature. Higher temperatures are often needed for less reactive substrates.[9]

  • Coordinating Ability: Some solvents, like THF or dioxane, can act as weak ligands, coordinating to the metal center of a catalyst and influencing its stability and activity.[5]

Q2: How do protic and aprotic solvents differently impact my reactions? A: Polar protic solvents (e.g., water, ethanol, methanol) have acidic protons and are excellent at solvating both cations and anions. They can stabilize charged species like leaving groups and carbocation intermediates, favoring SN1/E1 pathways.[8] However, their ability to form hydrogen bonds can "cage" and deactivate strong nucleophiles or bases, which can be detrimental to reactions like Suzuki couplings or Buchwald-Hartwig aminations that rely on a highly reactive nucleophile or base.[7][8]

Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF, 1,4-dioxane) lack acidic protons. While they possess large dipole moments and can solvate cations effectively, they are less capable of solvating anions.[10] This leaves the anion (e.g., the nucleophile or base) "naked" and more reactive, which is highly favorable for many palladium-catalyzed reactions.[10] For this reason, polar aprotic solvents are frequently the first choice for cross-coupling chemistry.[11]

Q3: Why is it necessary to degas the solvent for palladium-catalyzed reactions? A: The active catalytic species in many cross-coupling reactions is a Palladium(0) complex.[12] Oxygen (O₂) present in the solvent or atmosphere can oxidize the Pd(0) to Pd(II), effectively "killing" the catalyst and halting the catalytic cycle.[13] This leads to low conversion and poor yields. Degassing the solvent (e.g., by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles) is a critical step to remove dissolved oxygen and preserve the catalyst's activity.[14]

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

Problem 1: My Suzuki-Miyaura coupling reaction shows low to no conversion.

  • Possible Cause: Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄).

    • Solution: Most Suzuki reactions require a biphasic system to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[15] The most common and effective solvent systems are mixtures of a polar aprotic solvent with water, such as 1,4-Dioxane/H₂O or THF/H₂O (typically in ratios from 3:1 to 5:1).[11][16] The water is essential for dissolving the base and facilitating the formation of the active boronate species.[11]

  • Possible Cause: Catalyst deactivation or inhibition.

    • Solution: The quinoline nitrogen can coordinate to the palladium center, inhibiting the reaction.[1] Using a less coordinating solvent might help. Furthermore, ensure the solvent is rigorously degassed to prevent oxidative deactivation of the Pd(0) catalyst. If the reaction is sluggish, consider switching to a higher-boiling solvent like toluene or DMF to allow for higher reaction temperatures, which can accelerate the catalytic cycle.[16][17]

  • Possible Cause: Protodeboronation of the boronic acid.

    • Solution: This side reaction, where the boronic acid reacts with a proton source to revert to an unfunctionalized arene, can be exacerbated by excess water or protic solvents. While some water is necessary, an excessive amount can be detrimental. Optimize the organic solvent-to-water ratio carefully. If protodeboronation is suspected, ensure your base is sufficiently strong and your solvent is anhydrous (if using a single-solvent system with a soluble organic base).

Problem 2: My Buchwald-Hartwig amination is giving a low yield and/or significant side products.

  • Possible Cause: The solvent is not inert or is not anhydrous.

    • Solution: Buchwald-Hartwig aminations are highly sensitive to moisture and oxygen. The use of anhydrous, aprotic solvents is mandatory.[9] Toluene , 1,4-dioxane , and THF are the most commonly employed solvents.[9][18] Traces of water can hydrolyze the strong bases used (e.g., NaOt-Bu) and interfere with the catalytic cycle.

  • Possible Cause: Poor catalyst/ligand performance in the chosen solvent.

    • Solution: The choice of ligand and solvent are often intertwined. Bulky, electron-rich phosphine ligands are essential for promoting the reaction.[9] The optimal solvent can vary depending on the specific ligand used. Toluene is a robust, non-coordinating solvent that works well with a wide range of ligands.[18][19] If standard conditions fail, screening a panel of solvents (e.g., Toluene, Dioxane, THF) is a logical next step.

  • Possible Cause: The reaction temperature is not optimal.

    • Solution: Less reactive amines or aryl halides often require higher temperatures (80-120 °C) to proceed efficiently.[9] If you are using a lower-boiling solvent like THF (b.p. 66 °C), you may be temperature-limited. Switching to a higher-boiling solvent like dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) will allow you to drive the reaction to completion.

Problem 3: The reaction works, but purification is difficult due to the solvent.

  • Possible Cause: Use of high-boiling point polar aprotic solvents.

    • Solution: Solvents like DMF (b.p. 153 °C), DMAc (b.p. 165 °C), and DMSO (b.p. 189 °C) are excellent for dissolving a wide range of substrates and enabling high reaction temperatures. However, their high boiling points make them very difficult to remove under reduced pressure. If you must use them, workup typically involves diluting the reaction mixture with a large volume of an immiscible organic solvent (e.g., ethyl acetate) and performing multiple aqueous washes to partition the high-boiling solvent into the aqueous layer. Whenever possible, prioritize lower-boiling solvents like THF , dioxane , or toluene to simplify downstream processing.[13]

Data Presentation: Solvent Properties at a Glance

The table below summarizes key physicochemical properties of solvents commonly used in cross-coupling reactions to aid in rational selection.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Polarity Index
WaterPolar Protic10080.110.2
Methanol (MeOH)Polar Protic6532.75.1
Ethanol (EtOH)Polar Protic7824.54.3
N,N-Dimethylformamide (DMF)Polar Aprotic15336.76.4
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.77.2
Acetonitrile (MeCN)Polar Aprotic8237.55.8
Tetrahydrofuran (THF)Polar Aprotic667.64.0
1,4-DioxanePolar Aprotic1012.24.8
TolueneNon-Polar1112.42.4
HexaneNon-Polar691.90.1

Data compiled from various sources.[6][20][21][22]

Visualization of Key Concepts

A logical workflow is essential for efficiently troubleshooting a challenging reaction. The following diagram outlines a decision-making process for optimizing solvent conditions for a Suzuki-Miyaura coupling.

G start Start: Suzuki Coupling of This compound initial_cond Initial Conditions: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent: Dioxane/H2O (4:1) - Temp: 80-100°C start->initial_cond monitor Monitor Reaction (TLC / LC-MS) initial_cond->monitor q1 Complete Conversion? monitor->q1 success Success! Proceed to Workup q1->success Yes q2 Low / No Conversion. Are all reagents soluble? q1->q2 No sol_issue Troubleshoot Solubility: - Increase temperature? - Try DMF or Toluene/H2O? - Change base (e.g., Cs2CO3)? q2->sol_issue No q3 Reagents Soluble. Suspect Catalyst Deactivation? q2->q3 Yes sol_issue->monitor deact_issue Troubleshoot Catalyst: - Ensure rigorous degassing of solvent. - Screen different ligands. - Try alternative solvent (e.g., THF/H2O). q3->deact_issue Yes side_prod Significant Side Products? (e.g., Homocoupling, Protodeboronation) q3->side_prod No, but sluggish deact_issue->monitor side_prod->success No side_prod_sol Optimize Conditions: - Lower temperature. - Adjust Base/Water ratio. - Screen alternative catalyst/ligand system. side_prod->side_prod_sol Yes side_prod_sol->monitor

Caption: Decision workflow for solvent optimization in Suzuki-Miyaura reactions.

Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimal conditions (catalyst, ligand, base, temperature, and concentration) may vary and should be optimized for each specific substrate combination. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[11]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.[1]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).

  • Inert Atmosphere: Cap the tube with a rubber septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.[18]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a final concentration of ~0.1-0.2 M.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C. Stir for the required time (typically 12-24 hours).[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

References

Stability issues and degradation pathways of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. As a substituted hydroxyquinoline, this compound possesses a unique chemical architecture that, while valuable for research, also presents specific stability challenges. Understanding these nuances is critical for obtaining reliable and reproducible experimental results.

This resource is structured to provide not just procedural guidance, but also the underlying scientific rationale for our recommendations. By understanding the why behind a protocol, you are better equipped to anticipate and resolve issues in your own experimental designs.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you quickly identify and solve problems you may encounter during your work with this compound.

Problem 1: My solid this compound or its solution has changed color (e.g., yellowing, browning).

Possible Cause A: Oxidation

  • Causality: The hydroxyl group on the quinoline ring makes the compound susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored quinone-like species, such as 7-bromoquinoline-5,8-dione.[1] The presence of trace metal ions can catalyze this process.

  • Solution:

    • Inert Atmosphere: Handle and store the solid compound under an inert atmosphere (e.g., argon or nitrogen).

    • Degassed Solvents: When preparing solutions, use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Antioxidants: For long-term solution storage, consider the addition of a small amount of an antioxidant, if compatible with your downstream application.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA to aqueous solutions can be beneficial.

Possible Cause B: Photodegradation

  • Causality: Quinoline derivatives are often photosensitive.[2] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products.

  • Solution:

    • Amber Vials: Always store both solid and solution forms of this compound in amber glass vials or containers wrapped in aluminum foil to protect from light.

    • Minimize Light Exposure: During experimental procedures, minimize the exposure of the compound to ambient and direct light.

Problem 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis.

Possible Cause: Formation of Degradation Products

  • Causality: The appearance of new peaks, particularly more polar ones, is a strong indicator of degradation. These can arise from several pathways:

    • Oxidative Degradation: As mentioned above, oxidation can lead to hydroxylated or quinone-type products.

    • Hydrolytic Degradation: Under strongly acidic or basic conditions, particularly with heating, the quinoline ring system may undergo cleavage or other transformations.[3]

    • Photodegradation: Light exposure can generate a variety of photoproducts. For some halogenated quinolines, this can even involve dehalogenation.[4]

  • Solution:

    • Forced Degradation Study: To proactively identify potential degradants, it is advisable to perform a forced degradation study.[5][6] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light) to generate and identify degradation products by LC-MS.

    • Control for Degradation:

      • Prepare solutions fresh for each experiment.

      • Maintain pH control using appropriate buffers.

      • Protect from light and store at recommended temperatures.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector in your HPLC system to check for peak purity of your main compound. Co-elution of degradants can interfere with quantification.

Problem 3: My biological assay results are inconsistent or show a loss of activity over time.

Possible Cause: Degradation of the Active Compound

  • Causality: If this compound is the active component in your assay, its degradation will lead to a lower effective concentration and consequently, a reduction in the observed biological effect.

  • Solution:

    • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your assays.

    • Assess Compound Stability in Assay Media: Before conducting a full experiment, incubate this compound in your complete assay buffer/media for the duration of the experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to check for degradation.

    • pH and Temperature Control: Ensure the pH and temperature of your assay conditions are within the stability range of the compound.

Problem 4: The compound is precipitating out of solution.

Possible Cause A: pH-Dependent Solubility

  • Causality: The phenolic hydroxyl group and the basic nitrogen in the quinoline ring mean that the compound's net charge and solubility are highly dependent on pH. The compound will be least soluble at its isoelectric point.

  • Solution:

    • Determine pH-Solubility Profile: Experimentally determine the solubility of this compound in your chosen solvent system at different pH values.

    • Use Buffered Solutions: Maintain the pH of your solutions with a suitable buffer system to ensure the compound remains in its more soluble ionized form.

Possible Cause B: Formation of Insoluble Degradants

  • Causality: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

  • Solution:

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm if it is the parent compound or a degradation product.

    • Filter Solutions: For critical applications, filter solutions through a 0.22 µm filter before use to remove any insoluble matter.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a freezer (-20°C is common practice). For short-term storage, refrigeration (2-8°C) is acceptable. Solutions should be stored frozen and protected from light, and it is highly recommended to use them as fresh as possible.

Q2: How can I minimize degradation during routine experimental work?

  • Protect from light: Use amber vials and minimize exposure to ambient light.

  • Control temperature: Avoid unnecessary exposure to high temperatures. Keep solutions on ice when not in use.

  • Use fresh solutions: Prepare solutions immediately before use.

  • Mind the pH: Use buffered solutions if working in an aqueous environment to maintain a stable pH.

  • Inert atmosphere: For sensitive reactions, consider working under an inert atmosphere.

Q3: What are the likely degradation pathways for this compound?

Based on the chemistry of related hydroxyquinoline and bromo-aromatic compounds, the following degradation pathways are plausible:

  • Oxidative Pathway: The phenol moiety is susceptible to oxidation to form a quinone derivative, 7-bromoquinoline-5,8-dione. This is often accompanied by a color change.

  • Photodegradation Pathway: Upon exposure to UV light, the compound may undergo dehalogenation to form quinolin-5-ol or other complex photochemical reactions.[2][4]

  • Hydrolytic Pathway: Under extreme pH and heat, the quinoline ring system could potentially undergo cleavage.

Q4: What analytical methods are best for monitoring the stability of this compound?

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique.[7] A gradient elution method is often necessary to separate the parent compound from its various potential degradation products. For identification of unknown degradants, liquid chromatography-mass spectrometry (LC-MS) is indispensable.

Q5: Are there any known incompatibilities with common solvents or reagents?

Avoid strong oxidizing agents, as they will likely degrade the compound. Be cautious with strong acids and bases, especially at elevated temperatures. While soluble in many organic solvents like DMSO and DMF, ensure these solvents are of high purity and anhydrous, as contaminants can promote degradation.

Data & Diagrams

Summary of Stability and Handling Parameters
ParameterRecommendationRationale
Storage (Solid) -20°C, protected from light, in a tightly sealed container.To minimize thermal degradation and prevent photo-oxidation.
Storage (Solution) Frozen (-20°C or -80°C), protected from light. Prepare fresh when possible.Solution-state degradation is often faster than in the solid state.
Light Exposure Minimize at all times. Use amber vials or foil wrapping.The quinoline ring system is photosensitive.[2]
pH Range Use buffered solutions. Avoid strongly acidic or basic conditions, especially with heat.To maintain solubility and prevent acid/base-catalyzed hydrolysis.
Atmosphere For long-term storage or sensitive reactions, use an inert atmosphere (N₂ or Ar).To prevent oxidation of the electron-rich phenol ring.
Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on the reactivity of similar compounds.

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation (Extreme Conditions) main This compound oxidation_product 7-Bromoquinoline-5,8-dione main->oxidation_product [O] (Air, H₂O₂) photo_product Quinolin-5-ol (Debromination) main->photo_product hv (UV Light) hydrolysis_product Ring-Opened Products main->hydrolysis_product H⁺/OH⁻, Δ

Caption: Potential degradation pathways of this compound.

Experimental Workflow: Stability Assessment

The following workflow outlines a general procedure for assessing the stability of this compound in a given solution.

G start Prepare Stock Solution of this compound aliquot Aliquot into multiple vials for different conditions (e.g., light, dark, RT, 4°C) start->aliquot timepoint_zero Analyze Time Point 0 (by HPLC/LC-MS) aliquot->timepoint_zero incubate Incubate under respective conditions aliquot->incubate data_analysis Calculate % remaining of parent compound timepoint_x Withdraw and analyze aliquots at defined time points (e.g., 2, 4, 8, 24 hours) incubate->timepoint_x timepoint_x->data_analysis conclusion Determine degradation rate and identify major degradants data_analysis->conclusion

Caption: Workflow for assessing the solution stability of this compound.[7]

References

Technical Support Center: Navigating Regioselectivity in Quinoline Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline scaffolds. This guide is designed to provide in-depth, field-proven insights into overcoming the common and often complex regioselectivity challenges encountered during quinoline substitution reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and design more selective syntheses.

Section 1: Electrophilic Aromatic Substitution (SEAr)

The electron-deficient nature of the pyridine ring in quinoline deactivates it towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the more electron-rich carbocyclic (benzene) ring.[1] However, controlling the position of substitution (C5 vs. C8, or C6 vs. C7) is a persistent challenge.

FAQ 1: My nitration of quinoline yields a mixture of 5-nitro and 8-nitroquinoline. How can I improve selectivity for a single isomer?

Answer: This is a classic regioselectivity problem in quinoline chemistry. Under typical nitrating conditions (e.g., HNO₃/H₂SO₄), substitution occurs on the protonated quinolinium ion.[2] The reaction favors attack at the C5 and C8 positions because the Wheland intermediates for these positions are more stable; they avoid placing a positive charge on the already charged pyridinium ring, preserving the aromatic sextet of the pyridine moiety.[3][4]

Causality and Troubleshooting:

  • Inherent Reactivity: Without any directing groups, a mixture is often unavoidable due to the similar electronic activation of the C5 and C8 positions. The 5-isomer is typically the major product, but separation can be challenging.

  • Steric Hindrance: You can exploit steric hindrance to favor the less hindered C5 position. If your quinoline has a substituent at C8, this will naturally direct electrophiles to C5. Conversely, a bulky substituent at C4 could potentially hinder attack at C5, favoring C8, though this is less common.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the 5-isomer.

  • Alternative Reagents: For specific applications, consider alternative nitrating agents that might offer different selectivity profiles based on their steric bulk or reaction mechanism.

Workflow for Optimizing Nitration Selectivity:

start Start: Mixed 5- & 8-Nitro Products check_sub Is C8 position substituted? start->check_sub yes_sub Proceed. C5 nitration is favored. check_sub->yes_sub Yes no_sub No check_sub->no_sub options Optimization Strategies no_sub->options temp Lower Reaction Temperature options->temp reagent Screen Alternative Nitrating Agents options->reagent directing_group Introduce a Directing Group at C8 (if possible) options->directing_group start Start: 2,4-Dichloroquinoline c4_path Target C4 Substitution start->c4_path c2_path Target C2 Substitution start->c2_path cond_c4 Mild Conditions (e.g., lower temp, no acid) c4_path->cond_c4 cond_c2 Acidic Conditions (e.g., add HCl) c2_path->cond_c2 prod_c4 Product: 2-Chloro-4-Substituted Quinoline cond_c4->prod_c4 prod_c2 Product: 4-Chloro-2-Substituted Quinoline cond_c2->prod_c2 cluster_0 C-H Functionalization of Quinoline N-Oxide start Quinoline N-Oxide + Aryl Halide + Pd Catalyst solvent_choice Solvent Choice start->solvent_choice c2_path Aprotic Solvent (e.g., DMF, Toluene) solvent_choice->c2_path c8_path Acetic Acid (AcOH) solvent_choice->c8_path mech_c2 Concerted Metalation- Deprotonation (CMD) c2_path->mech_c2 mech_c8 Cyclopalladation via N-O Coordination c8_path->mech_c8 prod_c2 C2-Arylated Product mech_c2->prod_c2 prod_c8 C8-Arylated Product mech_c8->prod_c8

References

Technical Support Center: Mastering Selective Bromination Through Precise Temperature Management

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Selective Bromination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of bromination reactions. Achieving high selectivity is paramount, and precise control of reaction temperature is often the most critical parameter. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to troubleshoot and optimize your reactions effectively.

The Central Role of Temperature: Kinetic vs. Thermodynamic Control

At the heart of selective bromination lies the concept of kinetic versus thermodynamic control .[1][2][3] A reaction's outcome can be dictated by either the rate at which products are formed (kinetic control) or the stability of the final products (thermodynamic control). Temperature is the primary lever to switch between these two regimes.

  • Kinetic Control: Favored at lower temperatures . The product that forms fastest, via the pathway with the lowest activation energy, will be the major product.[1][2] This is often the less stable product. For brominations, this typically translates to higher regioselectivity.

  • Thermodynamic Control: Favored at higher temperatures . With sufficient energy, the initial products can revert to intermediates and explore different reaction pathways. Over time, the most stable product—the one with the lowest Gibbs free energy—will accumulate and become the major product.[1][2][4] This can often lead to a mixture of isomers or undesired side products.

The following diagram illustrates this fundamental principle.

G cluster_0 Reaction Coordinate Diagram Reactants Reactants Intermediate Intermediate Reactants->Intermediate ΔG‡ (Kinetic) (Lower) Reactants->Intermediate ΔG‡ (Thermodynamic) (Higher) TS_Kinetic TS (Kinetic) TS_Thermo TS (Thermodynamic) Kinetic_Product Kinetic Product (Forms Faster) Intermediate->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) Intermediate->Thermo_Product ΔG‡ (Thermodynamic) (Higher) E_axis_end Energy E_axis_start E_axis_start E_axis_start->E_axis_end RC_axis_end Reaction Coordinate RC_axis_start RC_axis_start RC_axis_start->RC_axis_end

Caption: Kinetic vs. Thermodynamic Pathways.

FAQs and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during bromination reactions.

Part 1: Electrophilic Aromatic Bromination

Q1: My aromatic bromination is producing a mixture of ortho and para isomers, with low selectivity for the para product. How can I improve this?

A1: This is a classic selectivity problem often solved by leveraging kinetic control. The formation of the para isomer is frequently kinetically favored.

  • Core Insight: Lowering the reaction temperature significantly can dramatically enhance para-selectivity. Many brominations are exothermic, and higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more sterically hindered ortho isomer.[5][6]

  • Troubleshooting Steps:

    • Drastically Reduce Temperature: For highly activated rings, start the reaction at temperatures as low as -30 °C or even -78 °C (dry ice/acetone bath).[5][6]

    • Slow Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide and a catalyst) slowly and portion-wise to the cooled solution of your substrate. This prevents localized temperature spikes from the exothermic reaction and maintains a low concentration of the active electrophile.

    • Controlled Warm-up: After the addition is complete, allow the reaction to warm slowly to room temperature. Monitor the progress by TLC or GC-MS.

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Consider screening solvents like acetonitrile or dichloromethane.[6]

Example Protocol for High para-Selectivity: In the bromination of catechol using N-bromosuccinimide (NBS) and fluoroboric acid, conducting the initial phase at -30 °C resulted in a 100% yield of the 4-bromo (para) product.[5][6] Performing the same reaction at room temperature would likely yield a mixture of isomers.[5][6]

ParameterRecommendation for High para-SelectivityRationale
Temperature -78 °C to 0 °CFavors the kinetically controlled product.[6][7]
Reagent Addition Slow, dropwise, or portion-wisePrevents exothermic spikes and side reactions.[7]
Catalyst Use appropriate Lewis/Brønsted acid (e.g., FeBr₃, HBF₄)Activates the brominating agent.[6][8]
Monitoring TLC, GC-MSTo determine the optimal reaction time and prevent over-bromination.

Q2: I'm observing significant amounts of di- and poly-brominated products, even when using one equivalent of the brominating agent. What's going wrong?

A2: Over-bromination is a common issue, especially with electron-rich aromatic rings. The mono-brominated product is often more activated than the starting material, leading to a second, faster bromination.

  • Core Insight: This is a rate-of-reaction issue. Even with correct stoichiometry, if the local concentration of the brominating agent is too high, it will react with the highly activated mono-brominated product before all of the starting material is consumed.

  • Troubleshooting Steps:

    • Lower the Temperature: As with selectivity, lower temperatures slow down all reaction rates, giving more control.

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a solid and can provide a low, steady concentration of the electrophile.[5]

    • Control Stoichiometry and Addition: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents). Add it very slowly to a well-stirred solution to ensure it reacts with the starting material before the product.[7]

    • Solvent Effects: In some cases, using a solvent like DMF can enhance para-selectivity and potentially reduce over-bromination.[9]

Part 2: Free-Radical Bromination (Allylic & Benzylic Positions)

Q3: My allylic/benzylic bromination with NBS is giving me a low yield, and I'm recovering a lot of starting material. How can I drive the reaction to completion?

A3: This often points to an issue with radical chain initiation or propagation. Unlike ionic reactions, these require an initial input of energy to form the first bromine radicals.

  • Core Insight: The Wohl-Ziegler reaction requires a radical initiator to start the chain reaction.[9][10] Temperature plays a role in both initiation and the selectivity of the propagation step.

  • Troubleshooting Steps:

    • Ensure Proper Initiation: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or irradiate the reaction with a UV or high-intensity incandescent lamp.[10][11][12]

    • Optimize Temperature: While very high temperatures can decrease selectivity, the reaction often needs to be heated to reflux in a solvent like carbon tetrachloride (CCl₄) or acetonitrile to sustain the radical chain.[9][10] For benzylic brominations, temperatures between 40 °C and 60 °C are often effective.[13]

    • Use Fresh NBS: NBS can decompose over time. Impure, yellowish NBS may give unreliable results. It can be purified by recrystallization from hot water.[10]

    • Maintain Anhydrous Conditions: Water can hydrolyze the product and interfere with the reaction. Ensure your solvent is dry and consider adding barium carbonate to maintain anhydrous and acid-free conditions.[9][10]

G cluster_workflow Troubleshooting Low Conversion in Radical Bromination Start Low Conversion Issue Check_Initiator Is a radical initiator (AIBN, light) being used? Start->Check_Initiator Add_Initiator Add AIBN or use UV/light irradiation. Check_Initiator->Add_Initiator No Check_Temp Is the reaction temperature high enough (e.g., reflux)? Check_Initiator->Check_Temp Yes Add_Initiator->Check_Temp Increase_Temp Increase temperature to reflux and monitor reaction. Check_Temp->Increase_Temp No Check_NBS Is the NBS fresh and pure (white)? Check_Temp->Check_NBS Yes Increase_Temp->Check_NBS Purify_NBS Recrystallize NBS from hot water. Check_NBS->Purify_NBS No Check_Anhydrous Are conditions anhydrous? Check_NBS->Check_Anhydrous Yes Purify_NBS->Check_Anhydrous Dry_Solvent Use dry solvent and consider adding BaCO₃. Check_Anhydrous->Dry_Solvent No Success Improved Conversion Check_Anhydrous->Success Yes Dry_Solvent->Success

Caption: Workflow for troubleshooting low radical bromination yields.

Q4: Why is free-radical bromination more selective than chlorination for C-H bonds?

A4: The higher selectivity of bromination is a direct consequence of the thermodynamics of the hydrogen abstraction step, as explained by Hammond's Postulate.

  • Core Insight: The hydrogen abstraction step for bromination is endothermic (energy-requiring), meaning the transition state is "late" and resembles the alkyl radical product.[5] Therefore, the stability of the resulting radical (tertiary > secondary > primary) has a significant impact on the activation energy, leading to high selectivity for the weakest C-H bond.[5] In contrast, the same step for chlorination is exothermic, with an "early" transition state that resembles the reactants, making it less sensitive to the stability of the radical intermediate and thus less selective.[5][14]

Selectivity Ratios for Halogenation of Propane

HalogenProduct Ratio (2-halopropane : 1-halopropane)Selectivity (Secondary C-H vs. Primary C-H)
Chlorination 55 : 45~3.6 : 1
Bromination 97 : 3~97 : 1

Data adapted from sources discussing free-radical halogenation selectivity.[14]

Part 3: α-Bromination of Carbonyls

Q5: I am trying to mono-brominate an acetophenone at the α-position, but I'm getting di-bromination and some aromatic ring bromination. How can I control this?

A5: This reaction is sensitive to conditions that can favor either α-substitution or electrophilic aromatic substitution. Temperature control is key to favoring the kinetic α-brominated product.

  • Core Insight: At lower temperatures (e.g., 0-20 °C), the reaction can be controlled to favor the kinetically preferred mono-brominated product.[15] Higher temperatures increase the reaction rate but can also lead to over-bromination or side reactions on an activated aromatic ring.[15][16]

  • Troubleshooting Steps:

    • Lower the Temperature: Conduct the reaction at 0-5 °C in an ice bath. This slows the reaction and improves selectivity for mono-bromination.[15]

    • Choose the Right Catalyst: Avoid strong Lewis acids (like FeBr₃) which strongly promote aromatic substitution.[15][16] An acid catalyst like p-TsOH or HCl is more appropriate for α-bromination.[15]

    • Use a Selective Reagent: NBS is often preferred as it provides a low, constant concentration of bromine, which is more selective for the α-position than for the aromatic ring.[15]

    • Control Reagent Addition: Add liquid bromine dropwise to a cooled solution to maintain control over the reaction rate and temperature.[15]

Experimental Protocol: Selective α-Mono-bromination of an Acetophenone Derivative

  • Setup: Dissolve the substituted acetophenone (1.0 equiv) in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.[15]

  • Reagent Addition: Add a solution of bromine (1.0 equiv) in methanol dropwise over 15-30 minutes while stirring vigorously.[15]

  • Reaction: Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional hour, monitoring by TLC.[15]

  • Workup: Quench the reaction, neutralize any remaining acid (e.g., with 10% sodium bicarbonate solution), and proceed with standard extraction and purification.[15]

References

Technical Support Center: Purification of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are working with 7-Bromoquinolin-5-ol and encountering challenges with di-brominated impurities. This document provides in-depth technical guidance on understanding the formation of these impurities and practical, field-proven strategies for their removal and validation.

Understanding the Problem: The Inevitable Di-bromination

The synthesis of this compound, typically achieved through the electrophilic bromination of quinolin-5-ol, is often complicated by the formation of di-brominated species, most commonly 5,7-dibromoquinolin-5-ol. Understanding the underlying chemical principles is the first step in effective troubleshooting.

The Mechanism of Bromination

The bromination of quinolin-5-ol is a classic example of electrophilic aromatic substitution. The hydroxyl group (-OH) at the C5 position and the nitrogen atom in the quinoline ring are both activating, electron-donating groups that direct incoming electrophiles (like Br+) to specific positions on the aromatic rings. The hydroxyl group is a powerful ortho-, para-director, strongly activating the C6 and C8 positions. However, the quinoline ring's electronics also favor substitution on the benzene ring portion.

In the case of quinolin-5-ol, the C7 position is activated, leading to the desired 7-bromo product. The issue arises because the introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second substitution. The C5 position is also activated, and thus, a second bromination can readily occur, leading to the formation of 5,7-dibromoquinolin-5-ol.

Bromination_Pathway cluster_start Starting Material cluster_reaction Bromination Reaction cluster_products Products Quinolin-5-ol Quinolin-5-ol Reaction_Mixture Crude Reaction Mixture Quinolin-5-ol->Reaction_Mixture + Br2 or NBS This compound Desired Product: This compound Reaction_Mixture->this compound Mono-bromination Di-bromo_Impurity Key Impurity: 5,7-Dibromoquinolin-5-ol Reaction_Mixture->Di-bromo_Impurity Di-bromination (Over-bromination)

Controlling the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or molecular bromine) is critical. However, even with careful control, the formation of some di-brominated impurity is often unavoidable.

Troubleshooting and Purification Strategies

Once you have your crude product, a mixture of mono- and di-brominated quinolinols, the next step is purification. The choice of method will depend on the scale of your reaction and the level of impurity.

Initial Assessment: Thin-Layer Chromatography (TLC)

Before attempting a large-scale purification, it is essential to assess your crude mixture by TLC. This will help you visualize the separation and choose an appropriate solvent system for column chromatography.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase (Starting Point): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting ratio is 7:3 (Hexane:Ethyl Acetate).

  • Visualization: UV light (254 nm).

The di-brominated compound is less polar than the mono-brominated one and will, therefore, have a higher Rf value (it will travel further up the plate).[1] Your goal is to find a solvent system that gives good separation between the two spots, ideally with the Rf of the desired this compound around 0.2-0.4.[1]

Purification Method 1: Recrystallization

Recrystallization is often the first choice for purification if the desired compound is the major component and has different solubility properties from the impurity.

Principle of Causality: This technique relies on the principle that the desired compound and the impurity will have different solubilities in a given solvent at different temperatures. An ideal solvent will dissolve the crude mixture at a high temperature and allow the desired, less soluble compound to crystallize upon cooling, leaving the more soluble impurity in the mother liquor.

Detailed Protocol:

  • Solvent Screening: Test various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for brominated quinolines include ethanol, methanol/acetone mixtures, or benzene.[2]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to your crude material until it is completely dissolved.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No Crystals Form The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a seed crystal of pure product. You may also need to reduce the solvent volume by gentle evaporation.
Low Yield Too much solvent was used, or the compound is still quite soluble at low temperatures.Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is thoroughly cooled before filtration.
Purification Method 2: Column Chromatography

When recrystallization is ineffective or for separating mixtures with significant amounts of impurity, column chromatography is the method of choice.

Principle of Causality: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds (like 5,7-dibromoquinolin-5-ol) have a weaker interaction with the polar silica gel and will elute faster with a less polar mobile phase.

Detailed Protocol:

  • Column Packing: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimum amount of the mobile phase or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification_Workflow Crude_Product Crude Product (7-Bromo- & 5,7-Dibromo-) TLC_Analysis TLC Analysis (e.g., 7:3 Hexane:EtOAc) Crude_Product->TLC_Analysis Decision Separation Feasible? TLC_Analysis->Decision Recrystallization Recrystallization (e.g., Ethanol) Decision->Recrystallization Good separation & high purity Column_Chromatography Column Chromatography (Silica, Hexane/EtOAc gradient) Decision->Column_Chromatography Poor separation or low purity Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Impurity_Fraction Impurity Fraction (5,7-Dibromoquinolin-5-ol) Column_Chromatography->Impurity_Fraction

Analytical Validation

After purification, it is crucial to confirm the identity and purity of your this compound.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for distinguishing between the mono- and di-brominated products. In this compound, you would expect to see distinct aromatic proton signals. The proton at the C8 position, being adjacent to the hydroxyl group, will have a characteristic chemical shift. In the di-brominated impurity, the signal for the proton at C5 would be absent. Aromatic protons in quinolines typically appear in the 7-9 ppm range.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity of your final product.[5]

    • Column: C18

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid).[5]

    • Detection: UV detector. The di-brominated impurity, being more non-polar, will typically have a longer retention time than the mono-brominated product in a reverse-phase system.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. This compound has a molecular weight of approximately 224.05 g/mol , while 5,7-dibromoquinolin-5-ol has a molecular weight of approximately 302.95 g/mol . The characteristic isotopic pattern of bromine will be evident in the mass spectrum.

Frequently Asked Questions (FAQs)

Q1: I used exactly one equivalent of NBS, but I still see a significant amount of di-brominated product. Why? A1: This is a common issue. Localized high concentrations of the brominating agent can occur during its addition, leading to over-bromination in those areas. To mitigate this, add the NBS solution very slowly to a vigorously stirred solution of the quinolin-5-ol. Performing the reaction at a lower temperature can also help to control the reaction rate and improve selectivity.

Q2: My spots are streaking on the TLC plate. What can I do? A2: Streaking of hydroxyquinolines on silica gel TLC plates is often due to the acidic nature of the silica. The hydroxyl and quinoline nitrogen groups can interact strongly with the stationary phase. Try adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent to improve the spot shape.

Q3: During column chromatography, the two spots are eluting very close together. How can I improve the separation? A3: If the separation is poor, you may need to use a shallower gradient. This means increasing the polarity of the eluent more slowly. You could also try a different solvent system. Sometimes, switching from ethyl acetate to a different polar solvent like diethyl ether or using a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can alter the selectivity and improve separation.

Q4: Can I use a different stationary phase for column chromatography? A4: Yes. If you are still having trouble with separation on silica gel, you could consider using alumina. Alumina is slightly basic and can sometimes offer different selectivity for this class of compounds. You will need to re-optimize your solvent system, starting with non-polar eluents.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromoquinolin-5-ol. Recognizing the limited availability of established, scalable protocols for this specific isomer, this document provides a framework of plausible synthetic routes, troubleshooting guidance for common experimental challenges, and detailed procedural outlines based on established chemical principles. Our goal is to equip you with the foundational knowledge to design, execute, and optimize the synthesis of this compound.

I. Frequently Asked Questions (FAQs) on Synthetic Strategy

Q1: What are the most viable synthetic routes for preparing this compound?

A1: Direct, high-yield synthetic routes to this compound are not extensively reported in the literature. However, based on fundamental principles of quinoline chemistry, two primary strategies are proposed:

  • Route A: Electrophilic Bromination of Quinolin-5-ol. This is the most direct approach, but regioselectivity can be a significant challenge. The hydroxyl group at the 5-position and the nitrogen in the quinoline ring will direct the electrophilic substitution, potentially leading to a mixture of mono- and di-brominated products.

  • Route B: Ring-Forming Reactions (Skraup or Combes Synthesis). These classic quinoline syntheses offer an alternative by constructing the quinoline ring from an appropriately substituted aniline precursor. The success of this route hinges on the availability and stability of the required starting materials.

Q2: Which starting materials are recommended for a Skraup or Combes synthesis of this compound?

A2: For a Skraup-type synthesis, the ideal starting material would be 3-Amino-5-bromophenol . This precursor contains the necessary functionalities in the correct orientation to favor the formation of the desired 7-bromo-5-hydroxy quinoline structure. For a Combes synthesis, one would still begin with 3-Amino-5-bromophenol and react it with a β-diketone under acidic conditions.

Q3: What are the primary challenges to anticipate when scaling up the synthesis of this compound?

A3: The main hurdles in scaling up this synthesis are likely to be:

  • Isomer Separation: Both proposed routes can lead to the formation of regioisomers, which can be difficult to separate on a large scale.

  • Reaction Control: The Skraup reaction, in particular, can be highly exothermic and requires careful temperature management to prevent side reactions and ensure safety.[1][2]

  • Purification: Identifying a cost-effective and efficient large-scale purification method, such as recrystallization, will be crucial. Column chromatography, while effective at the lab scale, is often not economically viable for industrial production.

II. Troubleshooting Guides

Route A: Electrophilic Bromination of Quinolin-5-ol
Problem Potential Causes Recommended Solutions & Optimizations
Low to No Product Formation - Inactive brominating agent.- Insufficient reaction temperature or time.- Use a fresh, verified source of N-Bromosuccinimide (NBS) or bromine.- Gradually increase the reaction temperature and monitor progress by TLC.
Formation of Multiple Products (Isomers and Di-brominated Species) - The quinolin-5-ol ring is highly activated, leading to substitution at multiple positions.- Over-stoichiometry of the brominating agent.- Carefully control the stoichiometry of the brominating agent (start with less than one equivalent).- Perform the reaction at a lower temperature to improve selectivity.- Consider using a milder brominating agent.
Difficult Purification - Similar polarity of isomers.- Employ high-resolution column chromatography with a shallow solvent gradient for initial small-scale purification to isolate and characterize isomers.- Explore multi-solvent recrystallization to selectively crystallize the desired isomer.
Route B: Skraup/Doebner-von Miller Synthesis
Problem Potential Causes Recommended Solutions & Optimizations
Violent/Uncontrolled Reaction - The Skraup reaction is notoriously exothermic.[1][2]- Ensure adequate cooling and use a mechanical stirrer for efficient heat transfer.- Add the sulfuric acid and glycerol slowly to the aniline derivative.- Use a moderating agent like ferrous sulfate.
Low Product Yield - Decomposition of the starting material under harsh acidic conditions.- Incomplete cyclization.- Optimize the reaction temperature and time.- Ensure the oxidizing agent (e.g., nitrobenzene or arsenic acid) is of high purity.
Formation of Tar and Polymeric Byproducts - High reaction temperatures.- Maintain strict temperature control throughout the reaction.- Ensure efficient stirring to prevent localized overheating.

III. Experimental Protocols (Illustrative Examples)

Disclaimer: The following protocols are generalized procedures and will require optimization for the specific synthesis of this compound.

Protocol 1: General Procedure for Bromination of a Hydroxyquinoline
  • Dissolution: Dissolve quinolin-5-ol (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.[3]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (0.95 equivalents) in the same solvent to the cooled solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for Skraup Synthesis
  • Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Mixture: To the flask, add 3-amino-5-bromophenol (1 equivalent), glycerol (3-4 equivalents), and a mild oxidizing agent like nitrobenzene or arsenic acid.[1][2] Add ferrous sulfate as a moderator.

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) through the dropping funnel with vigorous stirring.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to 120-140°C for several hours. Monitor the reaction by TLC.

  • Workup: Cool the mixture and carefully pour it onto ice. Neutralize with a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

Proposed Synthetic Pathways

G cluster_0 Route A: Bromination cluster_1 Route B: Skraup Synthesis Quinolin-5-ol Quinolin-5-ol This compound This compound Quinolin-5-ol->this compound NBS or Br2 3-Amino-5-bromophenol 3-Amino-5-bromophenol 3-Amino-5-bromophenol->this compound Glycerol, H2SO4, Oxidant

Caption: Proposed synthetic routes to this compound.

Troubleshooting Workflow for Isomer Separation

G start Crude product with isomers check_tlc Analyze by TLC start->check_tlc separable Good separation on TLC? check_tlc->separable column_chrom Optimize column chromatography separable->column_chrom Yes recrystallization Attempt fractional recrystallization separable->recrystallization No end Pure Isomer column_chrom->end prep_hplc Consider preparative HPLC for small scale recrystallization->prep_hplc If unsuccessful recrystallization->end If successful prep_hplc->end

Caption: Decision workflow for isomer separation.

V. References

  • 7-Hydroxyquinoline synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 5-Bromoquinolin-8-ol | High-Purity Reagent. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Combes Quinoline Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Combes Quinoline Synthesis. (n.d.). Merged PDF. Retrieved from a private source.

  • 7-Bromoquinolin-8-ol synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series. Retrieved from a private source.

  • Combes quinoline synthesis. (2023, September 1). In Wikipedia. Retrieved from --INVALID-LINK--

  • Doebner–Miller reaction. (2023, October 29). In Wikipedia. Retrieved from --INVALID-LINK--

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Krishna, P., et al. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(9), 575-582.

  • 7-Bromoquinoline synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(15), 3467.

  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. (n.d.). Benchchem. Retrieved from a private source.

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Journal of Organic and Pharmaceutical Chemistry.

  • Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. (n.d.). Benchchem. Retrieved from a private source.

  • Skraup reaction. (2023, August 16). In Wikipedia. Retrieved from --INVALID-LINK--

  • 8-Quinolinol, 5-bromo-. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • de la Mare, P. B. D., Kiamud-Din, M., & Ridd, J. H. (1960). The 5- and 8-bromination of quinoline and some of its derivatives. Journal of the Chemical Society (Resumed), 561.

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from --INVALID-LINK--

  • CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 7-Bromoquinolin-8-ol | Request PDF. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Skraup's Synthesis. (2012, November 3). Vive Chemistry. Retrieved from --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). Benchchem. Retrieved from a private source.

  • Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved from --INVALID-LINK--

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved from --INVALID-LINK--

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2022). RSC Advances, 12(38), 24593-24613.

  • China this compound CAS: 1261677-80-8 Manufacturers. (n.d.). Alfa Chemical. Retrieved from a private source.

  • 8-Quinolinol, 7-bromo-5-nitro- synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

References

Technical Support Center: Strategies for Preventing Hydrolysis of Quinolinol Sulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for working with quinolinol sulfonate esters, a class of compounds known for their utility as synthetic intermediates and their susceptibility to hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols to maximize your yields and ensure the stability of your compounds.

The "Why": Understanding the Hydrolysis Mechanism

Quinolinol sulfonate esters, like other aryl sulfonates, are powerful electrophiles.[1] This reactivity is key to their function but also makes them vulnerable to hydrolysis, particularly under basic conditions. The primary mechanism of degradation is nucleophilic attack by a water molecule or, more rapidly, a hydroxide ion at the electrophilic sulfur atom. This leads to the cleavage of the sulfur-oxygen (S-O) bond, regenerating the parent quinolinol and the corresponding sulfonic acid.[2][3]

The reaction can proceed through either a concerted or a stepwise pathway, but for practical purposes, the rate is governed by several critical factors: pH, water concentration, temperature, and the electronic properties of the quinolinol leaving group.[3][4][5][6] Understanding and controlling these factors is the cornerstone of preventing unwanted hydrolysis.

HydrolysisMechanism cluster_reactants cluster_products Ester Quinolinol Sulfonate Ester TS Pentacoordinate Transition State Ester->TS Nucleophilic Attack OH OH⁻ (Hydroxide) OH->TS Quin Quinolinolate Anion TS->Quin S-O Bond Cleavage Acid Sulfonic Acid TS->Acid

Figure 1. Generalized pathway for base-catalyzed hydrolysis of a quinolinol sulfonate ester.
Troubleshooting & FAQs

This section addresses the most common issues encountered during the synthesis, workup, purification, and storage of quinolinol sulfonate esters.

Q1: My reaction to form the sulfonate ester is complete by TLC, but my isolated yield is low, and I recover a lot of the starting quinolinol. What's going wrong?

A1: This classic scenario points to product degradation during the aqueous workup or even during the reaction itself if conditions are not strictly controlled. Sulfonate esters are generally stable under the anhydrous, weakly basic conditions used for their synthesis (e.g., tosyl chloride with pyridine in DCM) but become labile once water is introduced.[7][8]

  • Causality: The base used in the synthesis (like pyridine or triethylamine) creates a basic aqueous phase during workup. This high pH environment dramatically accelerates the hydrolysis of your newly formed ester.[5]

  • Troubleshooting Steps:

    • Lower the Temperature: Before quenching the reaction, cool the vessel to 0 °C. Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature.[9]

    • Quench with Cold, Weak Acid: Instead of quenching with water or saturated bicarbonate, quench the reaction by pouring it into a vigorously stirring beaker of ice-cold, dilute acid (e.g., 0.5 M HCl or 5% citric acid). This neutralizes the amine base before significant hydrolysis can occur. The goal is a final aqueous pH between 4 and 6.

    • Minimize Contact Time: Perform the extraction and phase separation as quickly as possible. Do not let the biphasic mixture sit for extended periods.

Q2: I'm observing a new, more polar spot on my TLC plate during aqueous workup, which I suspect is the hydrolyzed quinolinol. How can I design a safer workup protocol?

A2: Your observation is correct; the regenerated quinolinol is almost always more polar than the sulfonate ester. A robust workup protocol is critical and should prioritize neutralizing the base and minimizing contact with water.

TroubleshootingWorkflow Start Degradation Observed (e.g., Low Yield, Extra TLC Spot) Workup During Aqueous Workup? Start->Workup Purification During Chromatography? Workup->Purification No Sol_Workup Implement Protocol 1: - Cool to 0°C before quench - Use cold, dilute acid wash - Minimize contact time - Use brine to dry organic phase Workup->Sol_Workup Yes Storage During Storage? Purification->Storage No Sol_Purification Best Practices: - Use non-hydroxylic solvents - Consider deactivating silica - Run chromatography quickly - Try crystallization (Protocol 2) Purification->Sol_Purification Yes Sol_Storage Proper Storage: - Ensure product is anhydrous - Store under inert gas (N₂/Ar) - Store at low temperature (-20°C) - Protect from light Storage->Sol_Storage Yes

Figure 2. Decision workflow for troubleshooting the hydrolysis of quinolinol sulfonate esters.
  • Expert Recommendation: Follow the Optimized Aqueous Workup Protocol detailed below. Key changes include using cold, slightly acidic water for the initial washes to remove the bulk of protonated amine salts, followed by a brine wash to remove residual water from the organic layer before drying with a solid agent like Na₂SO₄ or MgSO₄.

Q3: My product appears to be decomposing on the silica gel column during flash chromatography. How can I purify it safely?

A3: This is a common and frustrating problem. Standard silica gel is slightly acidic (pH ~4-5) and has a high surface area covered in water and silanol groups, which can catalyze hydrolysis.

  • Causality: The stationary phase itself can promote degradation, especially if the elution takes a long time or if inappropriate solvents are used.

  • Troubleshooting Steps:

    • Solvent System: Strictly avoid using alcohols (methanol, ethanol) in your eluent. Alcohols can act as nucleophiles, leading to transesterification.[10] Stick to non-hydroxylic solvent systems like Hexanes/Ethyl Acetate, Toluene/Ethyl Acetate, or DCM/Hexanes.

    • Speed is Key: Do not let the compound sit on the column for hours. Prepare your fractions beforehand and run the column as efficiently as possible.

    • Deactivate the Silica: If sensitivity is extreme, consider deactivating the silica gel. This can be done by pre-treating it with a non-nucleophilic base. A common method is to prepare a slurry of the silica in your starting eluent containing 0.5-1% triethylamine, then pack the column with this slurry.

    • Consider an Alternative: Crystallization is often the best method for purifying sensitive solid esters. It avoids contact with silica gel entirely. Sulfonic acid esters of phenols are often highly crystalline and can be recrystallized from non-hydroxylic solvents like toluene or aqueous acetic acid.[10]

Q4: How should I store my purified quinolinol sulfonate ester to ensure its long-term stability?

A4: The stability of the solid product depends entirely on excluding water.[9][11] Sulfonate esters are generally stable when stored properly under ambient conditions.[12]

  • Best Practices:

    • Ensure Anhydrous Product: Dry the purified ester thoroughly under a high vacuum to remove all residual solvents and moisture.

    • Inert Atmosphere: Store the solid in a sealed vial under an inert atmosphere (Nitrogen or Argon).

    • Low Temperature: For long-term storage (>1 month), keeping the vial at -20°C is recommended.

    • Desiccator: Store the vial within a desiccator to protect it from atmospheric moisture.

Q5: Do substituents on the quinoline ring affect the stability of the sulfonate ester?

A5: Yes, absolutely. The electronic nature of the quinolinol leaving group has a direct impact on the ester's stability.

  • Causality: Electron-withdrawing groups (e.g., -Cl, -NO₂, -CN) on the quinoline ring make the corresponding quinolinolate a better, more stable leaving group. This increased stability of the leaving group generally makes the sulfonate ester more susceptible to nucleophilic attack and hydrolysis.[13] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) make the quinolinolate a poorer leaving group, which can slightly increase the ester's stability against hydrolysis. This follows general principles of nucleophilic substitution reactions.[3]

Recommended Protocols & Data
Table 1: Summary of Key Stability Factors
FactorHigh-Risk ConditionRecommended Mitigation Strategy
pH pH > 8 (basic) during workup or in solution.Maintain pH between 4-6 during aqueous workup. Use buffered solutions if necessary for assays.[5][11]
Temperature Room temperature or elevated temperatures, especially in solution.Perform reactions, workups, and purifications at 0 °C or below. Store solutions cold and for minimal time.[9]
Water Presence of water in solvents, reagents, or the final product.Use anhydrous solvents. Dry organic extracts thoroughly (e.g., with Na₂SO₄ and brine wash). Store final product in a desiccator.[9][11]
Solvents Protic/nucleophilic solvents like methanol or ethanol.Use aprotic, non-hydroxylic solvents (DCM, Toluene, Hexane, Ethyl Acetate, Acetonitrile) for reactions and purification.[10]
Protocol 1: Optimized Aqueous Workup
  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: In a separate flask, prepare a volume of ice-cold 0.5 M HCl (or 5% citric acid solution) equal to the reaction volume. While stirring the cold acid solution vigorously, slowly pour the reaction mixture into it.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate) two times.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1x with cold water.

    • 1x with cold saturated brine solution. The brine helps to remove the majority of dissolved water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

Protocol 2: Purification by Crystallization
  • Solvent Selection: Choose a solvent system in which the sulfonate ester is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for aryl sulfonates are Toluene, Ethyl Acetate/Hexanes, or Acetic Acid.[10]

  • Dissolution: Dissolve the crude, dried product in a minimal amount of the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C).

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod can initiate nucleation. Further cooling in a refrigerator or freezer (0 to -20 °C) can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under a high vacuum.

References

Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 7-Bromoquinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific substrate. The inherent functionalities of this compound, namely the quinoline nitrogen and the hydroxyl group, can present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges arise from the inherent chemical nature of the substrate. The quinoline nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity or leading to deactivation.[1] Additionally, the hydroxyl group at the 5-position can participate in the reaction, either by directing the catalyst or by acting as a ligand itself, which can influence the reaction's outcome.[2][3] This directing effect, while potentially beneficial for regioselectivity, can also complicate the optimization of catalyst loading.

Q2: What is a sensible starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A2: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a judicious starting point. For particularly challenging coupling partners or if low reactivity is observed, increasing the loading to 5 mol% may be necessary.[4] Conversely, with highly efficient catalyst systems, it is often possible to reduce the loading to below 1 mol% upon optimization.

Q3: How does the choice of ligand impact the required catalyst loading?

A3: The ligand is a critical component of the catalytic system and directly influences the required catalyst loading. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can stabilize the active palladium(0) species and promote the rate-limiting oxidative addition and reductive elimination steps.[5] This enhanced reactivity often allows for a significant reduction in catalyst loading compared to less sophisticated ligands like triphenylphosphine.

Q4: What are the visual indicators of catalyst decomposition, and how can it be prevented?

A4: A common sign of palladium catalyst decomposition is the formation of a black precipitate, colloquially known as "palladium black." This indicates the agglomeration of the active Pd(0) species into an inactive form. To prevent this, it is crucial to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing solvents and using proper Schlenk line or glovebox techniques.[6] Ensuring the purity of all reagents and avoiding excessively high reaction temperatures can also mitigate catalyst decomposition.

Q5: Can the hydroxyl group of this compound interfere with the reaction?

A5: Yes, the hydroxyl group can significantly influence the reaction. It can act as an internal base or coordinate to the palladium center, potentially forming a palladium alkoxide that directs the cross-coupling.[3] This can be advantageous in some cases but may also lead to side reactions or catalyst inhibition. Protecting the hydroxyl group as a silyl ether or another suitable protecting group can be a viable strategy to prevent these interactions if they prove to be detrimental.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species is not being generated efficiently from the precatalyst. 2. Inappropriate Ligand: The chosen ligand is not suitable for the substrate or coupling partner. 3. Suboptimal Base or Solvent: The base is not strong enough or is poorly soluble; the solvent is not appropriate for the reaction. 4. Hydroxyl Group Interference: The -OH group is inhibiting the catalyst.1. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that forms the active species more readily.[7] 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[8] 3. For Suzuki couplings, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the solvent (e.g., dioxane, THF, toluene) is anhydrous and degassed.[8][9] 4. Consider protecting the hydroxyl group before the coupling reaction.
Significant Side Product Formation (e.g., Homocoupling, Debromination) 1. Oxygen Contamination: Presence of oxygen can promote the homocoupling of the organoboron reagent in Suzuki reactions. 2. Protodeboronation (Suzuki): The boronic acid is being replaced by a hydrogen atom from a proton source. 3. Hydrodehalogenation: The bromoquinoline is being reduced to the corresponding quinolinol.1. Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen).[6][10] 2. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) which is more stable to protodeboronation.[11] 3. Minimize sources of hydrides in the reaction mixture. This can sometimes be mitigated by changing the solvent or base.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst is losing its activity over the course of the reaction. 2. Insufficient Catalyst Loading: The initial amount of catalyst is not enough to drive the reaction to completion.1. Employ a more robust ligand that better stabilizes the active catalyst. Consider using a palladacycle precatalyst known for its stability. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%).
Poor Reproducibility 1. Inconsistent Reagent Quality: Purity of starting materials, catalyst, and ligand can vary between batches. 2. Variable Reaction Setup: Differences in degassing techniques, stirring speed, or heating can affect the outcome.1. Use high-purity reagents from a reliable source. Purify starting materials if necessary. 2. Standardize all experimental procedures, including the method and duration of degassing, and ensure consistent heating and stirring.

Experimental Protocols & Data

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Loading Optimization Workflow

G cluster_start Initial Screening cluster_eval Evaluation cluster_troubleshoot Troubleshooting cluster_optimize Optimization cluster_end Final Protocol start Start with 1-3 mol% Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) eval Monitor Reaction Conversion (TLC, LC-MS) start->eval low_yield Low Conversion/ Stalled Reaction eval->low_yield Poor side_products Side Products Observed eval->side_products Poor high_yield >80% Conversion eval->high_yield Good increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) low_yield->increase_loading change_conditions Screen Ligands/Bases/Solvents side_products->change_conditions reduce_loading Reduce Catalyst Loading (e.g., to 0.5-1 mol%) high_yield->reduce_loading reduce_loading->eval end Optimized Protocol reduce_loading->end If still >80% conversion increase_loading->eval change_conditions->eval

References

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Quinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges in achieving adequate separation of these structurally similar compounds. Quinoline and its derivatives are foundational in many pharmaceuticals, making their accurate quantification and purity assessment critical.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Issues: Where to Start?

Q1: I'm seeing broad, poorly resolved peaks for my quinoline isomers. What are the most likely initial culprits?

A1: Poor resolution in HPLC is a common challenge that can typically be traced back to three core pillars of chromatography: efficiency, selectivity, and retention.[4][5] Before diving into complex method adjustments, it's crucial to verify the fundamentals of your system and method.

  • System Health: First, rule out system-level problems. Leaks, even minor ones, can cause pressure fluctuations and lead to poor peak shape.[6] Ensure all fittings are secure. Check for baseline stability; a drifting or noisy baseline can indicate issues with the mobile phase, detector lamp, or temperature fluctuations.[7]

  • Mobile Phase Preparation: An incorrectly prepared mobile phase is a frequent source of problems.[8] Ensure your solvents are of high purity, are properly degassed to prevent bubbles, and that the composition is accurate.[7][9] For buffered mobile phases, confirm the pH is correct and the buffer concentration is sufficient (typically 10-50 mM) to provide consistent buffering capacity.[5]

  • Column Integrity: The column is the heart of your separation.[5] Overloading the column by injecting too much sample is a common cause of peak distortion.[9][10] Also, consider the column's history. An old or contaminated column will lose efficiency.[5][9]

This initial checklist helps to distinguish between a fundamental system issue and a method-specific problem.

Advanced Troubleshooting: Method Optimization

Q2: My initial checks show no system issues, but my quinoline isomers are still co-eluting. How do I improve selectivity?

A2: Improving selectivity—the ability of the chromatographic system to distinguish between different analytes—is key to resolving closely eluting isomers. For quinoline isomers, which are weak bases, mobile phase pH is the most powerful tool for manipulating selectivity.[4][11]

Quinoline has a pKa of approximately 4.9.[12][13] Operating the mobile phase pH near this pKa will cause a mixture of ionized and neutral forms of the analyte to exist, often leading to broad or split peaks. To achieve sharp, reproducible peaks, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • To increase retention and potentially alter selectivity for quinoline on a reversed-phase column: Adjust the mobile phase to a pH of 7 or higher. In this range, quinoline will be in its neutral, more hydrophobic form, leading to stronger interaction with the C18 stationary phase.

  • To decrease retention: Adjust the mobile phase to a pH of 3 or lower. Here, the quinoline will be protonated (positively charged), making it more polar and less retained on a non-polar stationary phase.[14]

Fine-tuning the pH within these ranges can dramatically alter the relative retention times of isomers, thereby improving resolution.[4][15]

Q3: I've adjusted the pH, but the resolution is still not optimal. What other mobile phase parameters can I change?

A3: Beyond pH, several other mobile phase modifications can significantly impact your separation:

  • Change the Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[4] Acetonitrile and methanol have different properties and will interact differently with both the analytes and the stationary phase. If you are using acetonitrile, trying a method with methanol, or a combination of both, can provide the necessary change in selectivity to resolve your isomers.

  • Utilize Additives: For basic compounds like quinoline, peak tailing due to interaction with residual silanol groups on the silica-based stationary phase is a common problem.[16][17] Adding a competitor base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can mask these silanol groups, leading to improved peak symmetry and better resolution.[11][14]

  • Isocratic vs. Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can significantly improve resolution, especially for samples containing compounds with a wide range of hydrophobicities.[18][19][20] A shallow gradient often provides the best resolution for closely eluting peaks.[20] Conversely, if a gradient is too steep, it may not provide sufficient separation.[18]

Q4: Can changing the column or temperature help resolve my quinoline isomers?

A4: Absolutely. If mobile phase optimization is insufficient, the stationary phase and temperature are your next critical parameters.

  • Stationary Phase Chemistry: While a standard C18 column is a good starting point[2][21], not all C18 columns are the same. Columns with high-purity silica and end-capping can reduce peak tailing for basic compounds. If resolution is still an issue, consider a different stationary phase chemistry. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like quinoline due to π-π interactions. For chiral quinoline isomers (enantiomers), a chiral stationary phase (CSP) is essential for separation.[4][22][23]

  • Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[24] Increasing the column temperature (e.g., from 30°C to 45°C) will decrease the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[25] More importantly, changing the temperature can alter selectivity, sometimes enough to resolve previously co-eluting peaks.[24] It is a valuable but often underutilized parameter in method development.

Data & Protocols

Table 1: Impact of HPLC Parameters on Quinoline Isomer Resolution
ParameterCommon SettingTroubleshooting ActionExpected Outcome on ResolutionRationale & Causality
Mobile Phase pH pH 4-5Adjust to pH < 3 or pH > 7High Impact Alters the ionization state of quinoline (pKa ~4.9), significantly changing its hydrophobicity and interaction with the stationary phase.[4][11][12]
Organic Modifier AcetonitrileSwitch to MethanolMedium Impact Changes separation selectivity due to different solvent properties and interactions.[4]
Elution Mode IsocraticSwitch to a shallow GradientHigh Impact Improves peak shape for later-eluting compounds and can resolve components with different hydrophobicities.[18][26]
Column Temperature Ambient (25°C)Increase to 40-50°CMedium Impact Decreases solvent viscosity, improving efficiency. Can also alter selectivity.[24][25]
Stationary Phase Standard C18Switch to Phenyl-Hexyl or use a high-purity, end-capped C18High Impact Phenyl phases introduce π-π interactions, changing selectivity for aromatic compounds. High-purity silica minimizes silanol interactions.[16]
Mobile Phase Additive NoneAdd 0.1% Triethylamine (TEA)Medium Impact Masks active silanol sites on the stationary phase, reducing peak tailing for basic compounds like quinoline.[11]
Experimental Protocol: Step-by-Step pH Optimization

This protocol outlines a systematic approach to optimizing mobile phase pH for the separation of two closely eluting quinoline isomers.

  • Initial System Setup:

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at an appropriate wavelength for quinolines.

    • Injection Volume: 5 µL

  • Step 1: Low pH Analysis

    • Equilibrate the column with a starting condition of 70% Mobile Phase A and 30% Mobile Phase B.

    • Inject your sample of quinoline isomers.

    • Observe the retention times and resolution. This condition represents the protonated state of the analytes.

  • Step 2: High pH Analysis

    • Prepare a new Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0.

    • Thoroughly flush the system and column with a 50:50 mixture of water and acetonitrile before introducing the new mobile phase to avoid buffer precipitation.

    • Equilibrate the column with 70% Mobile Phase A (pH 9.0) and 30% Mobile Phase B.

    • Inject your sample again.

    • Observe the changes in retention time and resolution. This represents the neutral state of the analytes.

  • Step 3: Analysis and Fine-Tuning

    • Compare the chromatograms from the low and high pH runs. One condition will likely provide superior resolution.

    • Select the pH range that gave the better result and perform small, incremental adjustments to further optimize the separation. For example, if pH 9.0 worked well, you could test pH 8.5 and pH 9.5 to see if resolution improves further.

Visual Troubleshooting Guides

Below are diagrams to guide your troubleshooting logic and illustrate key experimental workflows.

Troubleshooting_Workflow start Poor Resolution Observed system_check Q: Is the HPLC system functioning correctly? (Leaks, Pressure, Baseline) start->system_check method_check Q: Is the method appropriate? (pH, Solvent, Column) system_check->method_check System OK fail Consult Specialist system_check->fail System Issue ph_opt Adjust Mobile Phase pH (>2 units from pKa) method_check->ph_opt Yes solvent_opt Change Organic Modifier (ACN <=> MeOH) ph_opt->solvent_opt Still Poor success Resolution Achieved ph_opt->success Resolved gradient_opt Optimize Elution (Isocratic vs. Gradient) solvent_opt->gradient_opt Still Poor solvent_opt->success Resolved column_opt Change Stationary Phase (e.g., Phenyl-Hexyl) gradient_opt->column_opt Still Poor gradient_opt->success Resolved temp_opt Adjust Column Temperature column_opt->temp_opt Still Poor column_opt->success Resolved temp_opt->success Resolved temp_opt->fail Still Poor

Caption: A logical workflow for troubleshooting poor resolution.

HPLC_Optimization_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Conditions ph pH Adjustment (Control Ionization) solvent Solvent Type (ACN vs. MeOH) ph->solvent elution Elution Mode (Gradient vs. Isocratic) solvent->elution stationary_phase Stationary Phase (C18, Phenyl, Chiral) elution->stationary_phase temperature Temperature (Affects kinetics & selectivity) stationary_phase->temperature end Optimized Separation temperature->end start Initial Method start->ph

Caption: Key parameters for HPLC method development.

References

Validation & Comparative

Understanding the Fundamentals: Electronic and Steric Influences on Bromoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Reactivity of 7-Bromoquinolin-5-ol in Palladium-Catalyzed Cross-Coupling Reactions

For researchers and professionals in drug discovery and medicinal chemistry, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a wide array of pharmacologically active compounds. The ability to precisely functionalize the quinoline ring is therefore of paramount importance. Bromoquinolines serve as versatile precursors for this purpose, with their reactivity in palladium-catalyzed cross-coupling reactions being a key determinant of their synthetic utility.

This guide provides a comparative analysis of the reactivity of this compound against other common bromoquinoline isomers. We will delve into the electronic and steric factors that govern their performance in essential C-C and C-N bond-forming reactions, supported by experimental insights and detailed protocols.

The reactivity of a bromoquinoline in a palladium-catalyzed cross-coupling reaction is not uniform across its various isomers. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond. The efficiency of this step is dictated by several factors inherent to the substrate's structure.

Electronic Effects: The quinoline ring system is generally electron-deficient, which enhances the reactivity of its C-Br bonds compared to simpler bromoarenes. However, the position of the bromine atom and the presence of other substituents significantly modulate this reactivity.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) decrease electron density on the ring, making the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) increase electron density through resonance, which can decrease the reactivity of the C-Br bond. However, the -OH group can also participate in the reaction through coordination or by being deprotonated, which complicates simple predictions.

Steric Hindrance: The accessibility of the C-Br bond to the bulky palladium catalyst is crucial.[1][2] A bromine atom at a sterically hindered position (e.g., C8, adjacent to the heterocyclic nitrogen) will react more slowly than one at a more exposed position (e.g., C3 or C6).

The Unique Case of this compound: In this compound, the bromine is at the C7 position, which is relatively unhindered. The hydroxyl group at C5 is an electron-donating group. Its presence is expected to slightly decrease the intrinsic reactivity of the C-Br bond compared to an unsubstituted bromoquinoline. However, its ability to coordinate with the palladium catalyst or interact with bases can also influence the reaction pathway, sometimes in a productive manner.

Below is a diagram illustrating the key factors that influence the reactivity of bromoquinolines in cross-coupling reactions.

cluster_factors Factors Influencing Reactivity cluster_details Detailed Influences Reactivity Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Coordination_Effects Coordination Effects (e.g., from -OH group) Reactivity->Coordination_Effects EWG Electron-Withdrawing Group (e.g., -NO2) Increases Reactivity Electronic_Effects->EWG EDG Electron-Donating Group (e.g., -OH) Decreases Reactivity Electronic_Effects->EDG Unhindered Unhindered Position (e.g., C3, C6) Favors Reaction Steric_Hindrance->Unhindered Hindered Hindered Position (e.g., C8) Disfavors Reaction Steric_Hindrance->Hindered Chelation Catalyst Chelation Can Enhance or Inhibit Coordination_Effects->Chelation

Caption: Factors governing the reactivity of substituted bromoquinolines.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[3][4] The choice of catalyst, ligand, and base is critical for success.

Bromoquinoline IsomerPosition of BrKey SubstituentsExpected ReactivityRepresentative Conditions
This compound 75-OH (EDG)ModeratePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-110°C
3-Bromoquinoline 3NoneHighPd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80-90°C[5]
6-Bromoquinoline 6NoneHighPd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol, 90°C[6]
8-Bromoquinoline 8NoneLowPd(OAc)₂/XPhos, K₃PO₄, Toluene, 100°C (requires bulky ligand)
6-Bromo-2-chloroquinoline 62-Cl (EWG)Very High (at C6)Selective coupling at the C-Br bond is readily achieved.[7]

Analysis:

  • 3- and 6-Bromoquinoline: These isomers are generally highly reactive due to the electronically favorable and sterically unhindered positions of the bromine atom.[5][6]

  • 8-Bromoquinoline: The bromine at C8 suffers from significant steric hindrance from the nitrogen atom, requiring more sophisticated catalyst systems with bulky ligands (like XPhos) to achieve good yields.[8]

  • This compound: The reactivity is expected to be moderate. While the C7 position is sterically accessible, the electron-donating 5-OH group slightly deactivates the C-Br bond towards oxidative addition compared to unsubstituted isomers. The reaction conditions may require slightly higher temperatures or longer reaction times.

cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-Br Ln A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R' Ln B->C Transmetalation (R'-B(OH)2, Base) D Ar-R' C->D Reductive Elimination D->A Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a Schlenk flask, combine the bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Inject a degassed solvent mixture (e.g., Toluene/Water 4:1, 10 mL).

  • Reaction: Heat the mixture to the specified temperature (e.g., 90°C) with vigorous stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[9][10] The reaction is sensitive to the choice of ligand and base, and the nature of the amine coupling partner.

Bromoquinoline IsomerPosition of BrKey SubstituentsExpected ReactivityRepresentative Conditions
This compound 75-OH (EDG)ModeratePd₂(dba)₃/BINAP, NaOt-Bu, Toluene, 100°C
3-Bromoquinoline 3NoneHighG3-XPhos Precatalyst, LHMDS, THF, RT-80°C[11]
6-Bromoquinoline 6NoneHighConditions for selective amination of 6-bromo-2-chloroquinoline are well-established.[7][12]
8-Bromoquinoline 8NoneLowRequires bulky, electron-rich ligands due to steric hindrance.

Analysis: Similar to the Suzuki coupling, the reactivity trend follows steric accessibility and electronic activation.

  • This compound: The presence of the phenolic -OH group can complicate the reaction. It is acidic and can react with the strong bases (like NaOt-Bu) typically used. This may necessitate protection of the hydroxyl group or the use of alternative bases like Cs₂CO₃, which could lead to lower reaction rates.

  • 6-Bromo-2-chloroquinoline: Studies have shown that selective amination at the more reactive C-Br bond can be achieved in the presence of a C-Cl bond, highlighting the general reactivity trend of C-Br > C-Cl.[7][12]

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried vial, add the bromoquinoline (1.0 mmol), palladium precatalyst (e.g., G3-XPhos, 0.02 mmol), and ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Reagent Addition: Add the amine (1.2 mmol) and a solution of a strong base (e.g., LHMDS, 1.5 mmol) in an anhydrous solvent like THF or Toluene.

  • Reaction: Stir the mixture at the required temperature (from room temperature to 100°C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the residue by column chromatography.[11]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14][15]

Bromoquinoline IsomerPosition of BrKey SubstituentsExpected ReactivityRepresentative Conditions
This compound 75-OH (EDG)ModeratePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C
3-Bromoquinoline 3NoneHighTransition-metal-free conditions have even been reported, highlighting its high reactivity.[16]
2-Bromo-4-iodo-quinoline 24-IVery High (at C4)Coupling occurs selectively at the more reactive C-I bond.[13]

Analysis: The general reactivity trend in palladium-catalyzed reactions is I > Br > Cl.[6]

  • This compound: Reactivity is expected to be standard for an aryl bromide. The hydroxyl group is less likely to interfere here compared to the strongly basic conditions of the Buchwald-Hartwig amination.

  • Disubstituted Halides: For dihaloquinolines, the reaction regioselectivity is predictable. In a substrate like 2-bromo-4-iodo-quinoline, the coupling will occur exclusively at the C-I bond under standard conditions, leaving the C-Br bond available for subsequent functionalization.[13]

Start Start Combine_Reactants Combine Bromoquinoline, Alkyne, Catalysts, Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Reaction (TLC, LC-MS) Heat_Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify End Final Product Purify->End

Caption: General experimental workflow for cross-coupling reactions.

Representative Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a flask, dissolve the bromoquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of degassed anhydrous solvents (e.g., THF and Et₃N).

  • Reagent Addition: Add the terminal alkyne (1.1 mmol) to the mixture.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 65°C) under an inert atmosphere.

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The reactivity of bromoquinolines is a nuanced interplay of electronic, steric, and coordinating effects. While 3- and 6-bromoquinoline are highly reactive and versatile starting materials, isomers like 8-bromoquinoline present significant steric challenges.

This compound emerges as a substrate with moderate, predictable reactivity. Its C-Br bond at the C7 position is sterically accessible, but the electron-donating 5-hydroxyl group slightly tempers its electronic susceptibility to oxidative addition. Special consideration must be given to the acidic nature of the -OH group, particularly in reactions requiring strong bases like the Buchwald-Hartwig amination, where protection may be advisable to achieve optimal results. By understanding these underlying principles, researchers can rationally select reaction conditions to successfully incorporate this valuable building block into complex molecular architectures.

References

Comparative Biological Activities of Quinoline and Its Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives exhibit a vast array of pharmacological activities.[3][4][5] The versatility of the quinoline nucleus allows for extensive structural modifications, leading to the development of numerous therapeutic agents.[6] The isomeric form, isoquinoline, where the nitrogen atom is at position 2 instead of 1, also serves as a crucial backbone for pharmacologically active compounds.[1][7]

The position of the nitrogen atom and the nature and placement of various substituents on the bicyclic ring system profoundly influence the molecule's electronic distribution, lipophilicity, and steric properties. These factors, in turn, dictate the compound's interaction with biological targets and its overall pharmacological profile. This guide provides a comparative analysis of the biological activities of quinoline isomers, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, to aid researchers and drug development professionals in the rational design of novel therapeutics.

Comparative Analysis of Key Biological Activities

The diverse biological activities of quinoline derivatives stem from their ability to interact with a wide range of biological targets.[8][9] This section will compare the efficacy of different quinoline isomers across several key therapeutic areas, supported by experimental data.

Anticancer Activity

Quinoline derivatives are prominent in anticancer drug development, acting through various mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[1] The structure-activity relationship (SAR) is crucial, with substitutions on the quinoline ring significantly impacting cytotoxicity.[10]

A comparative study between a quinoline derivative and its isoquinoline counterpart demonstrated that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[11] This highlights how the nitrogen atom's position can fundamentally alter the molecule's binding affinity for specific therapeutic targets.[11]

Key Mechanisms of Action:

  • Topoisomerase Inhibition: Certain quinoline and quinolone carboxamides have been identified as potent topoisomerase inhibitors.[10]

  • Protein Kinase Inhibition: Modifications to the quinoline structure have yielded effective protein kinase inhibitors.[10]

  • DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting replication and transcription.[1]

Comparative Cytotoxicity Data:

Compound/IsomerCancer Cell LineIC50 (µg/mL)Mechanism of ActionReference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 ± 3.35Antiproliferative[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU-93743.95 ± 3.53Antiproliferative[1]
Isoquinoline DerivativeSKBR3 (HER2+)Superior to Quinoline counterpartHER2 Inhibition[11]
Antimicrobial Activity

Quinoline derivatives have long been a cornerstone of antimicrobial therapy.[12] Their activity spans a wide range of gram-positive and gram-negative bacteria.[2] The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

The substitution pattern on the quinoline ring is critical for antibacterial potency. For instance, certain novel quinoline derivatives have shown excellent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, which is more potent than some reference drugs.[2] Some quinoline compounds have also demonstrated significant efficacy against multidrug-resistant Gram-positive bacteria, including C. difficile.[13]

Comparative Antimicrobial Potency (MIC):

Compound/IsomerBacterial StrainMIC (µg/mL)Reference
Novel Quinoline Derivative 11S. aureus6.25[2]
Compound 2B. cereus1.56[14]
Compound 6B. cereus3.12[14]
Ciprofloxacin (Reference)B. cereus12.5[14]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and many anti-inflammatory drugs have undesirable side effects.[15] Quinoline derivatives have emerged as a promising template for designing novel anti-inflammatory agents by targeting key enzymes and receptors in the inflammatory cascade.[15][16]

Structure-activity relationship studies have revealed that the pharmacological target of quinoline derivatives is highly dependent on the substituent. For example, quinolines with a carboxamide moiety tend to act as TRPV1 antagonists, while those with a carboxylic acid group inhibit cyclooxygenase (COX).[17]

Key Inflammatory Targets:

  • Cyclooxygenase (COX)[17]

  • Phosphodiesterase 4 (PDE4)[15]

  • Tumour necrosis factor-α converting enzyme (TACE)[15]

  • Transient receptor potential vanilloid 1 (TRPV1)[17]

Neuroprotective Effects

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4][18] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[3][4]

Based on molecular docking simulations, certain quinoline derivatives are predicted to be effective inhibitors of:

  • Acetylcholinesterase (AChE)[3][4]

  • Monoamine oxidase type B (MAO-B)[3][4]

  • Catechol-O-methyltransferase (COMT)[3][4]

The antioxidant activity is linked to their ability to donate hydrogen atoms and single electrons, which is crucial for scavenging free radicals.[4][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline isomers is intrinsically linked to their structure. Key SAR insights include:

  • Position of Nitrogen: The location of the nitrogen atom (quinoline vs. isoquinoline) alters the molecule's electronic properties and hydrogen bonding capacity, which can lead to differential binding affinities for biological targets.[7][11]

  • Substituents on the Carbocyclic Ring: Electron-withdrawing groups like halogens or nitro groups on the benzene portion of the quinoline scaffold can enhance cytotoxicity in anticancer applications.

  • Substituents on the Heterocyclic Ring: The nature of the substituent on the pyridine ring can direct the compound's activity towards specific targets. For example, a 4-amino group is often associated with antimalarial activity, while other substitutions can confer antimicrobial or anticancer properties.[1]

  • Carboxamide Linkage: The introduction of a carboxamide linkage at various positions on the quinoline and quinolone frameworks has been shown to be an effective strategy for boosting anticancer potency.[10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the biological activities of quinoline isomers.

MTT Assay for In Vitro Anticancer Activity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Workflow:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline isomers and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline isomers in a 96-well microtiter plate containing broth medium.

  • Bacterial Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagrams of Experimental Workflows and Mechanisms

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Add Quinoline Isomers B->C D Incubate 24-72 hours C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Quinoline_Anticancer_MoA cluster_targets Cellular Targets cluster_effects Cellular Effects Quinoline Quinoline Derivative DNA DNA Quinoline->DNA Intercalation Topo Topoisomerase Quinoline->Topo Inhibition Kinase Protein Kinase Quinoline->Kinase Inhibition Replication Replication Inhibition DNA->Replication Topo->Replication CycleArrest Cell Cycle Arrest Kinase->CycleArrest Apoptosis Apoptosis (Cell Death) Replication->Apoptosis CycleArrest->Apoptosis

Conclusion and Future Directions

The quinoline scaffold and its isomers remain a highly fertile ground for the discovery of new therapeutic agents. This guide highlights the significant variations in biological activity—anticancer, antimicrobial, anti-inflammatory, and neuroprotective—that arise from seemingly subtle changes in the isomeric structure and substitution patterns. Comparative studies are crucial for elucidating the structure-activity relationships that govern these effects. Future research should focus on synthesizing novel derivatives with enhanced potency and selectivity for their respective biological targets. A deeper understanding of the metabolic pathways of these isomers is also warranted, as differences in metabolism can significantly impact their in vivo efficacy and toxicity profiles.[7][19]

References

A Spectroscopic Journey: Characterizing the Synthesis of 7-Bromoquinolin-5-ol from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are foundational motifs, prized for their versatile biological activities and unique photophysical properties. 7-Bromoquinolin-5-ol, a halogenated hydroxyquinoline, represents a key building block for synthesizing more complex molecules, including potential therapeutic agents and functional materials. The precise placement of the bromo and hydroxyl groups on the quinoline core dictates its reactivity and biological interactions, making unambiguous structural confirmation paramount.

This guide provides an in-depth spectroscopic comparison of this compound with its precursors, offering a detailed roadmap for researchers to verify its synthesis and purity. We will journey through a plausible synthetic route—the Skraup synthesis—and dissect the characteristic spectral fingerprints of the starting materials and the final product using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Our focus is not merely on the data but on the why—the causal links between molecular structure and spectral output, empowering researchers to interpret their own results with confidence.

The Synthetic Pathway: A Modified Skraup Synthesis

The Skraup synthesis is a classic, powerful method for constructing the quinoline ring system.[1][2] It typically involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For our target molecule, this compound, a logical starting material is 5-amino-2-bromophenol .

The reaction proceeds via several key stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]

  • Michael Addition: The amino group of 5-amino-2-bromophenol attacks the acrolein in a Michael-type addition.

  • Cyclization and Dehydration: The acidic medium catalyzes the cyclization of the intermediate, followed by dehydration to form a dihydroquinoline derivative.

  • Oxidation: An oxidizing agent, such as arsenic pentoxide (As₂O₅), is used to aromatize the dihydroquinoline ring, yielding the final product, this compound.[1]

G cluster_precursors Precursors cluster_reagents Reagents P1 5-Amino-2-bromophenol Reaction P1->Reaction P2 Glycerol P2->Reaction R1 H₂SO₄ (conc.) R1->Reaction R2 As₂O₅ (Oxidizing Agent) R2->Reaction Product This compound Reaction->Product Skraup Synthesis

Caption: Plausible Skraup synthesis of this compound.

Spectroscopic Analysis: From Precursors to Product

Spectroscopic methods provide a non-destructive view of molecular structure, allowing us to follow the profound chemical changes that occur during the synthesis. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[3] By measuring the resonance frequencies of nuclei in a strong magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this synthesis, NMR is the most powerful tool for confirming the formation of the new heterocyclic ring and verifying the final substitution pattern.

  • 5-Amino-2-bromophenol: The spectrum is expected to show three distinct signals in the aromatic region (typically 6.0-7.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, doublets of doublets) based on their coupling with neighboring protons. The -NH₂ and -OH protons will appear as broad singlets, the positions of which can be concentration and solvent-dependent.[4]

  • Glycerol: The spectrum is relatively simple, showing two main multiplets. The two CH₂ groups are equivalent, and the single CH group gives a distinct signal. The -OH protons typically appear as a broad signal that can exchange with D₂O.[2]

  • This compound: The spectrum becomes significantly more complex, providing clear evidence of the quinoline scaffold. We expect to see distinct signals for each of the five aromatic protons on the quinoline ring system. The formation of the new pyridine ring introduces protons in a more deshielded environment (downfield, ~7.5-9.0 ppm) compared to the precursor's benzene ring. The disappearance of the broad -NH₂ signal and the appearance of a new aromatic proton in its place is a key indicator of successful cyclization. The phenolic -OH signal will remain, likely shifted.

  • 5-Amino-2-bromophenol: The spectrum will display six signals for the six unique carbon atoms of the benzene ring. The carbons bonded to the electronegative O, N, and Br atoms (C-OH, C-NH₂, C-Br) will be shifted to characteristic frequencies.

  • Glycerol: The spectrum is very simple, with two peaks corresponding to the two CH₂OH carbons (equivalent) and the central CHOH carbon.[2]

  • This compound: The formation of the product is confirmed by the appearance of nine distinct signals in the aromatic region, corresponding to the nine carbons of the quinoline ring. The carbons of the newly formed pyridine ring will have characteristic chemical shifts, clearly distinguishing the product from the starting material.

Compound Key ¹H NMR Features (Predicted, δ ppm) Key ¹³C NMR Features (Predicted, δ ppm)
5-Amino-2-bromophenolAromatic protons (~6.5-7.5), broad -NH₂ and -OH signals.6 aromatic signals, including C-Br, C-N, and C-O signals.
GlycerolTwo multiplets for CH₂ and CH protons (~3.5-4.0 ppm).[2]Two signals: C1/C3 at ~65 ppm, C2 at ~75 ppm.[2]
This compound5 aromatic/heteroaromatic protons (~7.0-8.8 ppm), phenolic -OH signal.9 aromatic/heteroaromatic signals, characteristic of the quinoline core.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[5] The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present. It is an excellent technique for tracking the appearance and disappearance of functional groups throughout the reaction.

  • 5-Amino-2-bromophenol: The spectrum is dominated by a broad O-H stretching band (~3200-3600 cm⁻¹). The N-H stretching of the primary amine appears as a characteristic doublet around 3300-3500 cm⁻¹.[6] Aromatic C-H stretches appear just above 3000 cm⁻¹, and C=C ring stretching vibrations are seen in the 1450-1600 cm⁻¹ region. A C-Br stretch will be present in the fingerprint region (<1000 cm⁻¹).

  • Glycerol: The most prominent feature is the very broad and strong O-H stretching band centered around 3300 cm⁻¹, indicative of extensive hydrogen bonding.[7][8] C-H stretching bands appear just below 3000 cm⁻¹, and strong C-O stretching is observed around 1000-1100 cm⁻¹.[9]

  • This compound: The most critical change is the disappearance of the N-H stretching doublet from the aminophenol precursor. The broad O-H stretch from the phenolic group will remain. The spectrum will now show characteristic quinoline ring vibrations, including C=N and C=C stretching in the 1500-1650 cm⁻¹ region. The aromatic C-H stretching region will also be altered, reflecting the new heteroaromatic system.

Compound Key FT-IR Absorptions (cm⁻¹) Interpretation
5-Amino-2-bromophenol~3300-3500 (N-H stretch, doublet), ~3200-3600 (O-H stretch, broad), ~1500-1600 (C=C stretch)[6]Presence of primary amine and hydroxyl groups on a benzene ring.
Glycerol~3300 (O-H stretch, very broad), ~2900 (C-H stretch), ~1000-1100 (C-O stretch)[7][8]Aliphatic alcohol with strong hydrogen bonding.
This compoundDisappearance of N-H doublet, ~3200-3600 (O-H stretch, broad), ~1500-1650 (C=C and C=N ring stretch), ~3050 (Aromatic C-H)Conversion of amine to a heterocyclic nitrogen; formation of quinoline ring.
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is the definitive technique for determining the molecular weight of the product and confirming its elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), provides a highly characteristic isotopic pattern.

  • 5-Amino-2-bromophenol: The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, characteristic of a monobrominated compound. The molecular weight is approximately 188 g/mol .[11]

  • Glycerol: The molecular ion peak at m/z 92 is often weak or absent in electron ionization (EI) MS due to facile fragmentation. Common fragments include [M-H]⁺ and peaks from loss of water and CH₂OH groups.[1]

  • This compound: The successful synthesis is unequivocally confirmed by a mass spectrum showing the molecular ion [M]⁺ at m/z ~224 and a prominent [M+2]⁺ peak at m/z ~226 of similar intensity. This pattern is the hallmark of the incorporation of one bromine atom into the final quinoline structure.

Compound Molecular Weight ( g/mol ) Key Mass Spectrometry Features
5-Amino-2-bromophenol188.02[11][M]⁺ at m/z ~187/189, characteristic 1:1 isotopic pattern for one Br atom.
Glycerol92.09[1]Weak or absent [M]⁺ at m/z 92; significant fragmentation.
This compound224.05Strong [M]⁺ at m/z ~223/225, confirming the molecular formula and the presence of one Br atom.
UV-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π to π* transitions).[12] It is particularly sensitive to the extent of conjugation in a molecule. The formation of the extended, conjugated quinoline system from the simple benzene ring of the precursor will cause a significant change in the UV-Vis spectrum.

  • 5-Amino-2-bromophenol: As a substituted benzene, this precursor will show characteristic absorption bands in the UV region, typically below 300 nm.

  • Glycerol: Being a saturated aliphatic alcohol with no chromophores, glycerol does not absorb in the UV-Vis region (200-800 nm).

  • This compound: The fusion of the benzene and pyridine rings creates a larger, more conjugated π-electron system. This increased conjugation lowers the energy gap between the π and π* orbitals, resulting in the absorption of longer wavelength light. The spectrum will show a distinct shift to longer wavelengths (a bathochromic or red shift) compared to the aminophenol precursor, with multiple absorption bands characteristic of the quinoline chromophore, likely extending above 300 nm.[13]

Compound Expected λmax (nm) Interpretation
5-Amino-2-bromophenol< 300Absorption characteristic of a substituted benzene ring.
This compound> 300 (multiple bands)Bathochromic shift due to the formation of the extended conjugated quinoline system.[13]

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following sections provide generalized, self-validating protocols for the synthesis and characterization of this compound.

Synthesis of this compound (Skraup Method)

Safety Note: The Skraup reaction is notoriously exothermic and can become violent. This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (lab coat, safety glasses, gloves).

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Initial Charge: To the flask, add 5-amino-2-bromophenol and a moderator such as ferrous sulfate.

  • Reagent Addition: Slowly add concentrated sulfuric acid with vigorous stirring and cooling in an ice bath.

  • Glycerol Addition: Once the mixture is homogeneous, add glycerol dropwise via the dropping funnel, maintaining careful temperature control.

  • Oxidant Addition: Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.

  • Reaction: Heat the mixture carefully according to the established procedure (e.g., 130-150 °C for several hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., concentrated NaOH solution) until alkaline.

  • Purification: The crude product can be purified by steam distillation or solvent extraction followed by column chromatography on silica gel.

Spectroscopic Sample Preparation and Analysis

G cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_ms MS Analysis NMR_S Dissolve 5-10 mg in 0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) NMR_T Transfer to 5mm NMR Tube NMR_S->NMR_T NMR_A Acquire ¹H, ¹³C, COSY, HSQC Spectra NMR_T->NMR_A FTIR_S Prepare KBr Pellet (1-2 mg sample in 100 mg KBr) or use ATR FTIR_A Acquire Spectrum (4000-400 cm⁻¹) FTIR_S->FTIR_A MS_S Dissolve Sample in Volatile Solvent (e.g., Methanol) MS_I Introduce into MS (e.g., via ESI or EI) MS_S->MS_I MS_A Acquire Mass Spectrum MS_I->MS_A

Caption: General workflows for spectroscopic sample preparation.

  • NMR Spectroscopy:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a vial.

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] Use standard pulse programs. For full characterization, 2D NMR experiments like COSY and HSQC are recommended to establish connectivity.

  • FT-IR Spectroscopy:

    • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

    • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Analysis: Introduce the sample into the mass spectrometer. Depending on the instrument and compound properties, use an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).[10]

    • Acquisition: Acquire the spectrum over a suitable m/z range to observe the molecular ion and its isotopic pattern.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.

    • Analysis: Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank.

    • Acquisition: Record the absorption spectrum over a range of 200-600 nm.

Conclusion

The transformation of 5-amino-2-bromophenol and glycerol into this compound is accompanied by a cascade of distinct spectroscopic changes. The disappearance of the primary amine signals in FT-IR and NMR, the emergence of a complex set of signals characteristic of the quinoline core in ¹H and ¹³C NMR, the tell-tale 1:1 isotopic pattern at the correct molecular weight in mass spectrometry, and the significant bathochromic shift in the UV-Vis spectrum collectively provide an irrefutable body of evidence for the successful synthesis. By understanding these spectral shifts, researchers can confidently navigate the synthesis and characterization of this valuable chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Metal Chelating Properties of 7-Bromoquinolin-5-ol and 5-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, the quest for potent and selective metal chelators is of paramount importance. Among the privileged scaffolds for designing such agents, the quinoline framework, particularly the hydroxyquinolines, has garnered significant attention.[1] These compounds play a crucial role in modulating metal ion homeostasis, which is implicated in a host of pathological conditions, and are pivotal in the development of therapeutic agents and advanced materials.[2]

This guide provides an in-depth comparative analysis of two brominated hydroxyquinoline isomers: 7-bromoquinolin-5-ol and 5-bromoquinolin-8-ol. While 5-bromoquinolin-8-ol is a well-characterized chelator, data on its this compound counterpart is sparse. This guide, therefore, synthesizes the available experimental data for 5-bromoquinolin-8-ol and presents a theoretical framework for predicting the chelating behavior of this compound. Furthermore, we provide detailed experimental protocols to empower researchers to conduct a direct comparative analysis of these two intriguing molecules.

The Foundation of Chelation in Hydroxyquinolines

The chelating prowess of hydroxyquinolines stems from the juxtaposition of the hydroxyl group and the quinoline nitrogen atom. 8-Hydroxyquinoline is unique among the seven monohydroxyquinoline isomers in its ability to form stable five-membered chelate rings with divalent metal ions.[1] This bidentate coordination involves the deprotonation of the hydroxyl group to form a phenolate anion and the donation of the lone pair of electrons from the nitrogen atom to the metal center.[2]

The position of substituents on the quinoline ring can significantly modulate the electronic properties and, consequently, the metal-chelating efficacy of the parent molecule. Electron-withdrawing or -donating groups can alter the pKa of the hydroxyl group and the basicity of the quinoline nitrogen, thereby influencing the stability of the resulting metal complexes.[3]

5-Bromoquinolin-8-ol: A Profile of a Potent Chelator

5-Bromoquinolin-8-ol is a well-documented bidentate ligand known to form stable complexes with a variety of metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺.[2] The bromine atom at the 5-position, being an electron-withdrawing group, is expected to influence the electronic properties and lipophilicity of the ligand, which in turn can affect the stability and reactivity of the metal complexes.[2]

The predicted pKa for the protonation of the quinoline nitrogen in 5-bromoquinolin-8-ol is approximately 3.77.[4] However, the more relevant value for chelation is the pKa of the hydroxyl group, which is anticipated to be slightly lower than that of the parent 8-hydroxyquinoline (around 9.8) due to the electron-withdrawing nature of the bromine substituent. A lower pKa of the hydroxyl group facilitates deprotonation and subsequent coordination to the metal ion at a lower pH.

This compound: A Theoretical Perspective

Like 8-hydroxyquinoline, 5-hydroxyquinoline possesses a hydroxyl group and a quinoline nitrogen that can participate in metal chelation. The key difference lies in the position of these coordinating atoms, which will affect the geometry and stability of the resulting metal complex. The bromine atom at the 7-position is also an electron-withdrawing group and will influence the acidity of the hydroxyl group and the basicity of the nitrogen. The precise impact of the bromine's position on the pKa values and, consequently, on the stability of the metal complexes is a subject for experimental verification.

Table 1: Comparison of Properties of this compound and 5-Bromoquinolin-8-ol

PropertyThis compound5-Bromoquinolin-8-ol
Molecular Formula C₉H₆BrNOC₉H₆BrNO
Molecular Weight 224.05 g/mol 224.05 g/mol
Predicted pKa (Nitrogen) Not available~3.77[4]
Predicted pKa (Hydroxyl) Expected to be slightly lower than 5-hydroxyquinolineExpected to be slightly lower than 8-hydroxyquinoline
Chelation Center N, ON, O
Ring Size of Chelate 6-membered5-membered

A significant structural difference is that chelation with this compound would lead to the formation of a six-membered ring with the metal ion, in contrast to the five-membered ring formed by 5-bromoquinolin-8-ol. Generally, five- and six-membered chelate rings are the most stable.

Experimental Protocols for Comparative Analysis

To facilitate a direct and quantitative comparison of the metal chelating properties of this compound and 5-bromoquinolin-8-ol, we provide the following detailed experimental protocols.

Synthesis of the Ligands

Synthesis of 5-Bromoquinolin-8-ol:

This compound can be synthesized by the direct bromination of 8-hydroxyquinoline.

  • Step 1: Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform or acetic acid.

  • Step 2: Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution at room temperature.

  • Step 3: Stir the reaction mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Step 4: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Step 5: Neutralize the mixture with a suitable base, such as sodium bicarbonate, and extract the product with an organic solvent.

  • Step 6: Purify the crude product by recrystallization or column chromatography.

Proposed Synthesis of this compound:

A plausible route for the synthesis of this compound involves the Skraup synthesis from 3-bromo-5-aminophenol.

  • Step 1: React 3-bromo-5-aminophenol with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Step 2: Heat the reaction mixture under reflux for several hours.

  • Step 3: Cool the mixture and pour it into water, then neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Step 4: Purify the this compound by recrystallization or column chromatography.

Diagram 1: Proposed Synthesis of this compound

G cluster_synthesis Skraup Synthesis 3-bromo-5-aminophenol 3-bromo-5-aminophenol Reaction Mixture Reaction Mixture 3-bromo-5-aminophenol->Reaction Mixture Glycerol, H₂SO₄, Oxidizing Agent This compound This compound Reaction Mixture->this compound Heating, Neutralization, Purification

Caption: Proposed synthetic workflow for this compound.

Determination of Metal-Ligand Stoichiometry: Job's Plot (Method of Continuous Variations)

Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.

  • Step 1: Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄, ZnCl₂) and the ligand (this compound or 5-bromoquinolin-8-ol) in a suitable solvent system (e.g., a buffered aqueous solution or a mixed solvent system to ensure solubility).

  • Step 2: Preparation of the Job's Plot Series: Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, if the total concentration is 1 mM, prepare solutions with metal:ligand mole fractions of 0:1, 0.1:0.9, 0.2:0.8, ..., 0.9:0.1, and 1:0.

  • Step 3: Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) of the metal-ligand complex. This λmax should be determined beforehand by scanning the spectrum of a solution containing the metal and ligand.

  • Step 4: Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.

Diagram 2: Experimental Workflow for Job's Plot

G cluster_workflow Job's Plot Workflow A Prepare Equimolar Stock Solutions (Metal and Ligand) B Create Series of Solutions (Constant Total Moles, Varying Mole Fractions) A->B C Measure Absorbance at λmax of Complex B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from the Maximum D->E

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

  • Step 1: Preparation of Solutions: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):

    • A solution of a strong acid (e.g., HNO₃).

    • A solution of the strong acid and the ligand.

    • A solution of the strong acid, the ligand, and the metal salt.

  • Step 2: Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Step 3: Data Analysis:

    • From the titration of the acid alone, determine the concentration of the base.

    • From the titration of the acid and ligand, calculate the protonation constants (pKa values) of the ligand.

    • From the titration of the acid, ligand, and metal, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

    • Plot n̄ versus pL (-log[L]) to generate the formation curve.

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

Diagram 3: Chelation Process of a Hydroxyquinoline Ligand

G cluster_chelation Metal Chelation Ligand Quinolinol (HL) Complex Metal-Quinolinol Complex [M(L)ₓ]ⁿ⁻ˣ⁺ Ligand->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: General representation of the metal chelation process.

Conclusion

The comparative analysis of this compound and 5-bromoquinolin-8-ol presents an intriguing case study in the structure-activity relationships of metal chelators. While 5-bromoquinolin-8-ol is a recognized chelating agent, the potential of its 7-bromo-5-ol isomer remains to be experimentally elucidated. Based on fundamental principles of coordination chemistry, both isomers are expected to exhibit metal-chelating properties, with the key differences arising from the resulting chelate ring size and the electronic influence of the bromine substituent's position.

The experimental protocols provided in this guide offer a clear and robust framework for researchers to synthesize these compounds and quantitatively evaluate their metal binding affinities, stoichiometries, and stability constants. Such studies will not only fill a critical knowledge gap but also contribute to the rational design of novel quinoline-based compounds for applications in drug development, chemical sensing, and materials science.

References

A Senior Application Scientist's Guide to Brominating Agents in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the quinoline scaffold is a cornerstone of discovering novel therapeutic agents. Among the myriad of synthetic transformations, bromination stands out as a critical gateway to a diverse range of quinoline analogues. The introduction of a bromine atom provides a versatile handle for subsequent cross-coupling reactions, nucleophilic substitutions, and other modifications, thereby enabling the exploration of a vast chemical space.

However, the choice of a brominating agent is far from trivial. It profoundly influences the yield, regioselectivity, and overall efficiency of the synthesis. This guide provides an in-depth, objective comparison of common brominating agents for quinoline synthesis, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your research.

The Critical Role of Brominating Agents in Quinoline Functionalization

The quinoline core, a fusion of a benzene and a pyridine ring, exhibits a complex electronic landscape. The benzene ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. Consequently, bromination typically occurs on the carbocyclic ring. The precise position of bromination is dictated by a combination of factors, including the inherent directing effects of the nitrogen atom, the presence of other substituents on the quinoline nucleus, and, crucially, the nature of the brominating agent employed.

This guide will dissect the performance of four key brominating agents:

  • Molecular Bromine (Br₂)

  • N-Bromosuccinimide (NBS)

  • Dibromoisocyanuric acid (DBI)

  • Pyridinium Tribromide (Py·Br₃)

We will explore their reactivity, selectivity, safety profiles, and practical handling considerations, supported by experimental evidence.

Comparative Analysis of Brominating Agents

The selection of an optimal brominating agent hinges on a careful evaluation of its performance characteristics. Below is a comparative overview of the most commonly employed reagents for quinoline synthesis.

Molecular Bromine (Br₂): The Classical Powerhouse

Molecular bromine is a potent and readily available brominating agent. However, its high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of polybrominated byproducts.

Mechanism of Action: The bromination of quinoline with Br₂ proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is often carried out in the presence of a Lewis acid or in a strong acid medium to enhance the electrophilicity of the bromine.

Performance Insights:

  • Reactivity: High reactivity, often requiring careful control of reaction conditions to avoid over-bromination.

  • Regioselectivity: The regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the quinoline. In strongly acidic media, the quinoline nitrogen is protonated, directing bromination to the 5- and 8-positions.[1]

  • Substrate Scope: Effective for a wide range of quinoline derivatives, but can be too harsh for sensitive substrates.

  • Safety and Handling: Molecular bromine is a highly corrosive, toxic, and volatile liquid, requiring stringent safety precautions, including handling in a well-ventilated fume hood and the use of appropriate personal protective equipment (PPE).[2]

N-Bromosuccinimide (NBS): The Versatile and Selective Workhorse

N-Bromosuccinimide has emerged as a popular alternative to molecular bromine due to its solid nature, ease of handling, and often superior selectivity.

Mechanism of Action: NBS can participate in both electrophilic and radical bromination pathways. In the context of quinoline synthesis, particularly from tetrahydroquinoline precursors, it can act as both a brominating agent and an oxidant. The reaction typically proceeds through an electrophilic aromatic substitution on the electron-rich carbocyclic ring of the tetrahydroquinoline, followed by an NBS-mediated dehydrogenation to yield the bromoquinoline.[3][4][5]

Performance Insights:

  • Reactivity: Milder than Br₂, allowing for more controlled brominations. Its reactivity can be tuned by the choice of solvent and the addition of radical initiators or acids.

  • Regioselectivity: Generally offers better regioselectivity compared to Br₂. For instance, in the bromination of 8-substituted quinolines, the choice of NBS can lead to different product distributions compared to Br₂.[6]

  • Substrate Scope: Exhibits excellent functional group tolerance, making it suitable for complex and sensitive molecules.[3][4]

  • Safety and Handling: As a crystalline solid, NBS is significantly safer and easier to handle than liquid bromine. However, it is an irritant and should be handled with care.

Dibromoisocyanuric acid (DBI): The Potent and Efficient Newcomer

Dibromoisocyanuric acid is a powerful brominating agent that has gained traction for its high efficiency and ability to brominate even deactivated aromatic rings under mild conditions.

Mechanism of Action: DBI is believed to act as a source of electrophilic bromine. Its high reactivity is attributed to the electron-withdrawing nature of the isocyanurate ring, which enhances the electrophilicity of the bromine atoms.

Performance Insights:

  • Reactivity: Exhibits a stronger brominating ability than NBS in some cases, allowing for the bromination of less reactive substrates. For example, the bromination of nitrobenzene with DBI proceeds under much milder conditions than with NBS.[7]

  • Regioselectivity: Can provide high regioselectivity, particularly when used in conjunction with strong acids for the bromination of deactivated systems.[8]

  • Substrate Scope: Effective for a broad range of substrates, including electron-deficient quinolines.

  • Safety and Handling: DBI is a solid and relatively stable compound. However, it is an oxidizer and can cause severe skin burns and eye damage, necessitating careful handling and the use of appropriate PPE.[9]

Pyridinium Tribromide (Py·Br₃): The Solid and Convenient Alternative

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer source of bromine.

Mechanism of Action: In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine. The liberated bromine then acts as the electrophile in the bromination reaction.[10]

Performance Insights:

  • Reactivity: Generally less reactive than molecular bromine, which can lead to improved selectivity.

  • Regioselectivity: The regioselectivity is similar to that observed with molecular bromine under comparable conditions.

  • Substrate Scope: Suitable for the bromination of a variety of aromatic and heterocyclic compounds.

  • Safety and Handling: As a solid, it is easier and safer to handle than liquid bromine.[11] However, it is still a corrosive material and should be handled with appropriate care.[12][13][14]

Quantitative Data Summary

The following table provides a summary of experimental data for the bromination of various quinoline derivatives using different brominating agents. This data is intended to serve as a guide and optimal conditions may vary depending on the specific substrate and desired outcome.

SubstrateBrominating AgentReaction ConditionsProduct(s)Yield (%)Reference
TetrahydroquinolineNBS (5.0 equiv)DCM, rt, 1h6,8-Dibromoquinoline95[4]
4-PhenyltetrahydroquinolineNBS (5.0 equiv)DCM, rt, 1h6,8-Dibromo-4-phenylquinoline92[4]
8-HydroxyquinolineBr₂ (2.1 equiv)CHCl₃, rt, 1h5,7-Dibromo-8-hydroxyquinoline90[15]
8-MethoxyquinolineBr₂ (1.1 equiv)CH₂Cl₂, rt, 2 days5-Bromo-8-methoxyquinoline92[6]
8-AminoquinolineBr₂ (2.0 equiv)Not specified5,7-Dibromo-8-aminoquinolineQuantitative[6]
QuinolineNBS / H₂SO₄-25 °C to -18 °C5-Bromoquinoline72[8]
QuinolineDBI / CF₃SO₃HrtMixture of bromoquinolines-[8]
8-MethoxyquinolineNBS (3.0 equiv)93% H₂SO₄5,7-Dibromo-8-methoxyquinoline57[6]

Experimental Protocols

Protocol 1: General Procedure for NBS-mediated Bromination and Dehydrogenation of Tetrahydroquinolines

This protocol is adapted from a method for the one-pot synthesis of functionalized bromoquinolines.[3][4]

Materials:

  • Tetrahydroquinoline derivative (1.0 mmol)

  • N-Bromosuccinimide (NBS) (5.0 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve the tetrahydroquinoline derivative in DCM in a round-bottom flask.

  • Add NBS to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct Bromination of 8-Hydroxyquinoline with Molecular Bromine

This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline.[15]

Materials:

  • 8-Hydroxyquinoline (1.0 mmol)

  • Molecular Bromine (Br₂) (2.1 mmol)

  • Chloroform (CHCl₃) (15 mL)

  • 5% aqueous NaHCO₃ solution

Procedure:

  • Dissolve 8-hydroxyquinoline in chloroform in a round-bottom flask.

  • Slowly add a solution of molecular bromine in chloroform to the stirred solution at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Wash the reaction mixture with a 5% aqueous NaHCO₃ solution to neutralize any HBr formed.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Mechanistic Pathways and Workflow Diagrams

To visualize the underlying chemical principles and experimental workflows, the following diagrams are provided.

Electrophilic Aromatic Substitution Mechanism

Electrophilic_Bromination cluster_reagents Brominating Agent Quinoline Quinoline Ring Intermediate Arenium Ion Intermediate (Sigma Complex) Quinoline->Intermediate + Br⁺ Br_plus Br⁺ (Electrophile) Product Bromoquinoline Intermediate->Product - H⁺ H_plus H⁺ Br2 Br₂ Br2->Br_plus Generates NBS NBS NBS->Br_plus Generates DBI DBI DBI->Br_plus Generates Pyr_Br3 Py·Br₃ Pyr_Br3->Br_plus Generates

Caption: Generalized mechanism for the electrophilic bromination of the quinoline ring.

Experimental Workflow for Quinoline Bromination

Bromination_Workflow Start Start: Quinoline Substrate Reagent Select Brominating Agent (Br₂, NBS, DBI, Py·Br₃) Start->Reagent Reaction Reaction Setup (Solvent, Temperature, Time) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product: Bromoquinoline Analysis->End

Caption: A typical experimental workflow for the synthesis of bromoquinolines.

Conclusion and Future Outlook

The choice of a brominating agent is a critical parameter in the successful synthesis of functionalized quinolines. While molecular bromine remains a powerful reagent, its hazardous nature and often limited selectivity have paved the way for the widespread adoption of safer and more versatile alternatives like N-bromosuccinimide. Newer reagents such as dibromoisocyanuric acid and the convenient solid pyridinium tribromide offer additional options for tackling challenging brominations, particularly for deactivated systems.

As the demand for novel quinoline-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable bromination methods will remain an active area of research. Future advancements may lie in the realm of catalytic C-H activation methodologies, offering unprecedented control over regioselectivity and further expanding the synthetic chemist's toolkit for quinoline functionalization. By understanding the nuances of each brominating agent, researchers can strategically design synthetic routes to access a diverse array of bromoquinolines, paving the way for the discovery of next-generation pharmaceuticals.

References

A Comparative Analysis of the Antimicrobial Efficacy of 7-Bromoquinolin-5-ol Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance. Among these, quinoline derivatives have emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a comprehensive comparison of the antimicrobial activity of a specific subclass, 7-Bromoquinolin-5-ol derivatives, against established standard antibiotics. We will delve into the mechanistic underpinnings, present comparative experimental data, and explore the structure-activity relationships that govern their biological function.

Mechanistic Insights: A Tale of Two Targets

The efficacy of an antimicrobial agent is fundamentally dictated by its mechanism of action. While both standard quinolone antibiotics and novel quinoline derivatives interrupt critical bacterial processes, their precise molecular targets and interactions can differ, influencing their spectrum of activity and potential to overcome existing resistance.

Standard Quinolone Antibiotics: The Topoisomerase Poisons

The archetypal mechanism for quinolone antibiotics, such as Ciprofloxacin and Nalidixic acid, involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for modulating DNA topology during replication, transcription, and cell division.[3] Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-stranded break and preventing the subsequent re-ligation step.[4][5][6] This action effectively converts these essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to an arrest of DNA synthesis and ultimately, cell death.[5][7] For most Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the main target in many Gram-positive bacteria.[4]

This compound Derivatives: Expanding the Target Profile

Derivatives of the quinoline scaffold often share the foundational mechanism of topoisomerase inhibition.[8] However, modifications to the core structure can introduce new interactions and even entirely different mechanisms of action. Studies on structurally similar compounds, such as 7-bromoquinoline-5,8-dione derivatives, have suggested that some may also act by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway.[9][10] This dual-target potential is a promising strategy for combating resistance. Furthermore, research into other novel quinoline derivatives has identified inhibition of peptide deformylase (PDF), an enzyme involved in bacterial protein synthesis, as another possible mechanism.[11][12] This versatility highlights the potential of the quinoline scaffold to yield compounds that can circumvent resistance mechanisms developed against single-target antibiotics.

Comparative Mechanisms of Action

cluster_0 Standard Quinolones (e.g., Ciprofloxacin) cluster_1 This compound Derivatives (Potential Mechanisms) SQ Quinolone Antibiotic T DNA Gyrase & Topoisomerase IV SQ->T Binds & Inhibits C Enzyme-DNA Cleavage Complex T->C Stabilizes F Chromosome Fragmentation C->F Leads to D Bacterial Cell Death F->D QD Quinoline Derivative T2 DNA Gyrase & Topoisomerase IV QD->T2 Inhibits DHPS Dihydropteroate Synthase (DHPS) QD->DHPS Inhibits PDF Peptide Deformylase (PDF) QD->PDF Inhibits Rep DNA Replication Inhibited T2->Rep Fol Folate Synthesis Blocked DHPS->Fol Pro Protein Synthesis Disrupted PDF->Pro D2 Bacterial Cell Death Rep->D2 Fol->D2 Pro->D2

Caption: Potential mechanisms of standard quinolones vs. quinoline derivatives.

Experimental Protocols for Assessing Antimicrobial Efficacy

To objectively compare novel compounds with standard antibiotics, rigorous and standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these protocols.[13][14] The two most common in vitro methods are the Kirby-Bauer disk diffusion test and the broth microdilution assay.

Kirby-Bauer Disk Diffusion Test

This method provides a qualitative or semi-quantitative assessment of a microorganism's susceptibility to an antimicrobial agent.[15]

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in sterile saline or broth.[16]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[15]

  • Disk Placement: Paper disks impregnated with a known concentration of the antimicrobial agent (either a this compound derivative or a standard antibiotic) are aseptically placed on the agar surface.[17] Disks must be spaced adequately (e.g., at least 24 mm apart) to prevent overlapping zones of inhibition.[17]

  • Incubation: The plates are inverted and incubated under specific conditions (e.g., 35°C for 18-24 hours).[18]

  • Result Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.[16] This diameter is compared to standardized charts to classify the organism as susceptible, intermediate, or resistant.[14][19]

Broth Microdilution Assay

This quantitative method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[20]

Step-by-Step Protocol:

  • Serial Dilution: Two-fold serial dilutions of the antimicrobial agent are prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[21][22]

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL).[21] This is then diluted to achieve a final target concentration in each well.

  • Plate Inoculation: Each well containing the diluted antimicrobial is inoculated with the standardized bacterial suspension.[20]

  • Controls: Essential controls are included on each plate: a growth control (broth and inoculum, no drug), a sterility control (broth only), and quality control strains with known MIC values.[20]

  • Incubation: The plate is incubated at 37°C for 16-20 hours.[21][22]

  • MIC Determination: After incubation, the plate is examined visually or with a plate reader. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well with no visible turbidity (growth).[20]

Antimicrobial Susceptibility Testing Workflow

cluster_0 Shared Initial Step cluster_1 Kirby-Bauer Disk Diffusion cluster_2 Broth Microdilution P 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) K1 2a. Inoculate MHA Plate for a Bacterial Lawn P->K1 B1 2b. Prepare Serial Dilutions of Antimicrobial in 96-well Plate P->B1 K2 3a. Place Antimicrobial Disks on Agar Surface K1->K2 K3 4a. Incubate Plate (18-24h at 35°C) K2->K3 K4 5a. Measure Zone of Inhibition (mm) K3->K4 B2 3b. Inoculate Wells with Bacterial Suspension B1->B2 B3 4b. Incubate Plate (16-20h at 37°C) B2->B3 B4 5b. Determine Lowest Concentration with No Growth (MIC) B3->B4

References

A Comparative Guide to the In Vitro Cytotoxicity of 7-Bromoquinolin-5-ol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] The strategic modification of this heterocyclic system allows for the fine-tuning of its pharmacological profile, leading to the development of novel therapeutic agents. This guide provides a comprehensive analysis of the in vitro cytotoxicity of a specific derivative, 7-Bromoquinolin-5-ol, in the context of other quinoline-based compounds, offering insights into its potential as an anticancer agent.

The Rationale for Investigating Substituted Quinolines in Oncology

The rigid bicyclic structure of quinoline serves as an excellent framework for designing molecules that can interact with various biological targets implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) and DNA topoisomerase I.[3][4][5] The introduction of substituents, such as halogens and hydroxyl groups, can significantly modulate a compound's lipophilicity, electronic properties, and hydrogen-bonding capabilities, thereby influencing its binding affinity to target proteins and overall cytotoxic efficacy.[6][7]

The presence of a bromine atom, as in this compound, is of particular interest. Halogenation can enhance the antiproliferative activity of quinoline derivatives.[6] For instance, studies on related compounds have shown that the introduction of bromine atoms can significantly boost cytotoxicity against various cancer cell lines.[4][6] The hydroxyl group at the 5-position can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition.

Comparative Cytotoxicity Analysis

To contextualize the potential of this compound, it is essential to compare its cytotoxic profile with that of structurally related quinoline derivatives. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this comparison. The following table summarizes the IC50 values of various bromo- and hydroxy-substituted quinolines against different cancer cell lines, as reported in the literature.

CompoundCancer Cell LineIC50 (µM)Reference Compound
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7 µg/mL-
HeLa (Human Cervix Carcinoma)12.8 µg/mL-
HT29 (Human Colon Carcinoma)9.2 µg/mL-
7-Bromo-8-hydroxyquinoline C6 (Rat Brain Tumor)25.6 µg/mL-
HeLa (Human Cervix Carcinoma)21.4 µg/mL-
HT29 (Human Colon Carcinoma)19.3 µg/mL-
5,7-Dicyano-8-hydroxyquinoline C6 (Rat Brain Tumor)7.2 µg/mL-
HeLa (Human Cervix Carcinoma)10.5 µg/mL-
HT29 (Human Colon Carcinoma)8.1 µg/mL-
6,8-Dibromo-5-nitroquinoline C6 (Rat Brain Tumor)50.0 µM5-Fluorouracil
HT29 (Human Colon Carcinoma)26.2 µM5-Fluorouracil
HeLa (Human Cervix Carcinoma)24.1 µM5-Fluorouracil
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (Rat Brain Tumor)9.6 µM5-Fluorouracil

Note: The data presented is a compilation from multiple sources for comparative purposes.[4][5][6][8] Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

From the available data on analogous compounds, a clear structure-activity relationship (SAR) emerges. The presence and position of electron-withdrawing groups like bromine and cyano groups on the quinoline ring significantly influence the cytotoxic potency.[6] For example, 5,7-dibromo-8-hydroxyquinoline consistently demonstrates higher potency (lower IC50 values) across multiple cell lines compared to the mono-brominated 7-bromo-8-hydroxyquinoline.[5][8] This suggests that the electronic and steric properties imparted by the substituents, and their specific locations on the quinoline scaffold, are critical determinants of anticancer activity.

Postulated Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, the activities of structurally similar compounds provide valuable insights. Many quinoline derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death).[4][9] This can be triggered by various upstream events, including the inhibition of critical signaling pathways involved in cell growth and survival.

One plausible target for quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in cancer.[3] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt downstream signaling, leading to cell cycle arrest and apoptosis.[3] Another potential mechanism is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Quinoline This compound Quinoline->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Transcription Transcription mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation EGF EGF EGF->EGFR G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound Prepare Serial Dilutions of Compound Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Quinoline Derivatives as Dual EGFR/HER-2 Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Targeting EGFR and HER-2 with Quinoline Derivatives

The Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER-2), both members of the ErbB family of receptor tyrosine kinases, are pivotal players in cell signaling pathways that govern cellular proliferation, differentiation, and survival.[1][2] Dysregulation of these pathways, often through receptor overexpression or mutation, is a hallmark of numerous cancers, making EGFR and HER-2 prime targets for therapeutic intervention.[2] The structural similarities and frequent co-expression of EGFR and HER-2 in various tumors have spurred the development of dual inhibitors, a strategy that can offer a broader spectrum of activity and potentially overcome resistance mechanisms associated with single-target agents.[3][4]

Quinoline and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[5][6] The rigid bicyclic structure of the quinoline nucleus serves as an excellent framework for the strategic placement of functional groups that can engage in specific interactions with the ATP-binding sites of EGFR and HER-2, thereby inhibiting their kinase activity.[7][8] This guide provides a comparative analysis of the docking scores of various quinoline derivatives against EGFR and HER-2, offering insights into their potential as dual inhibitors. The in-silico data presented herein is supported by a detailed experimental protocol for molecular docking, providing researchers with a comprehensive resource for their own drug discovery efforts.

Methodology: A Validated Protocol for Molecular Docking of Kinase Inhibitors

The following protocol outlines a standardized and validated workflow for performing molecular docking studies to predict the binding affinity and interaction patterns of small molecules with protein targets. This self-validating system ensures reproducibility and provides a reliable framework for computational screening.

Experimental Workflow: From Protein Preparation to Docking Analysis

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Prot_Prep 2. Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Grid_Gen 4. Grid Generation (Define Active Site) Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking 5. Molecular Docking (Ligand Conformation Sampling) Lig_Prep->Docking Grid_Gen->Docking Scoring 6. Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Vis_Analysis 7. Visualization & Interaction Analysis Scoring->Vis_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Protocol:

  • Protein Structure Acquisition and Preparation:

    • Obtain the crystal structures of the target proteins, EGFR and HER-2, from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning appropriate charges using a tool like the Protein Preparation Wizard in Schrödinger Suite or similar software.[9]

  • Ligand Preparation:

    • The 2D structures of the quinoline derivatives are converted to 3D structures.

    • Ligands are then subjected to energy minimization using a suitable force field to obtain a low-energy conformation. This can be performed using tools like LigPrep in the Schrödinger Suite.[9]

  • Active Site Definition and Grid Generation:

    • The binding site (active site) of the protein is defined. This is typically done by specifying a grid box centered around the co-crystallized ligand or key active site residues.[3][9]

  • Molecular Docking:

    • The prepared ligands are docked into the defined active site of the prepared protein using a docking program such as AutoDock, Glide, or GOLD.[10][11] The program samples a wide range of ligand conformations and orientations within the active site.

  • Scoring and Analysis:

    • The docking program calculates a "docking score" for each pose, which is an estimation of the binding affinity. The more negative the score, the stronger the predicted binding.

    • The top-scoring poses are then visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.[5]

Results and Discussion: Comparative Docking Analysis of Quinoline Derivatives

The following table summarizes the docking scores of representative quinoline derivatives against the ATP-binding sites of EGFR and HER-2. These scores provide a quantitative measure of the predicted binding affinity and allow for a direct comparison of the inhibitory potential of these compounds.

Quinoline DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 5a EGFR-Met793, Thr790, Lys745[4][12]
HER-2-Met801, Thr862, Lys753[4][12]
Compound 3e EGFR-Met793, Leu718, Cys797[4]
Lapatinib (Reference) EGFR-7.65Lys724, Leu726, Val734[13]
HER-2-7.65Lys736, Pro802, Thr798[13]
Erlotinib (Reference) EGFR-Met793, Gly796, Leu718[14]

Note: Specific docking scores from the literature are often presented in the context of a particular study and software. For a true head-to-head comparison, all compounds should be docked using the same protocol. The key interacting residues provide qualitative evidence of binding within the active site.

The docking studies reveal that quinoline derivatives can effectively occupy the ATP-binding pockets of both EGFR and HER-2. The quinoline scaffold typically forms a key hydrogen bond with the hinge region of the kinase domain (e.g., Met793 in EGFR and Met801 in HER-2). The various substituents on the quinoline ring are responsible for additional interactions that contribute to the overall binding affinity and selectivity.

For instance, the docking analysis of compound 5a, a potent dual inhibitor, demonstrated significant interactions within the active sites of both EGFR and HER-2.[4][12] Similarly, the reference drug Lapatinib, a known dual EGFR/HER-2 inhibitor, shows favorable interactions with key residues in the active sites of both receptors.[13] The ability of these compounds to form multiple hydrogen bonds and hydrophobic interactions within the active sites rationalizes their inhibitory activity.

EGFR/HER-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K HER2->PI3K Activation Ligand Ligand (e.g., EGF) Ligand->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Quinoline->HER2 Inhibition

Caption: EGFR and HER-2 signaling pathways and the inhibitory action of quinoline derivatives.

Upon ligand binding, EGFR and HER-2 form homo- and heterodimers, leading to the activation of their intracellular kinase domains.[2] This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately promoting cell proliferation and survival.[2] Quinoline derivatives, by binding to the ATP pocket of EGFR and HER-2, block this initial activation step, thereby inhibiting the entire downstream signaling cascade.

Conclusion: The Promise of Quinoline Derivatives in Dual-Targeted Cancer Therapy

The comparative docking analysis presented in this guide highlights the significant potential of quinoline derivatives as dual inhibitors of EGFR and HER-2. The favorable docking scores and the ability to form key interactions within the active sites of both receptors provide a strong rationale for their further development as anticancer agents. The versatility of the quinoline scaffold allows for extensive chemical modifications, offering the opportunity to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors. Future research should focus on synthesizing and biologically evaluating the most promising candidates identified through in-silico screening to validate their therapeutic potential.

References

Head-to-head comparison of synthetic yields for different quinoline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Yields of Quinoline Isomers

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The choice of synthetic strategy is therefore a critical decision in drug discovery and development, directly impacting the efficiency of synthesizing specific quinoline isomers. This guide provides a head-to-head comparison of the most prominent methods for quinoline synthesis, with a focus on synthetic yields for different isomers, supported by experimental data and mechanistic insights.

Overview of Classical Quinoline Syntheses

Several named reactions have been the bedrock of quinoline synthesis for over a century.[4][5] These methods, while sometimes requiring harsh conditions, are valued for their utility in accessing a variety of quinoline isomers.[5] The most common methods include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[4][5][6]

The Skraup Synthesis: Access to Unsubstituted and Simple Quinolines

The Skraup synthesis is a classic method for producing the parent quinoline and its simple derivatives.[5][7][8] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8][9] The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[9][10]

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent to generate the reactive acrolein intermediate.[9] The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring.[10] However, the reaction is notoriously exothermic and can lead to the formation of tarry byproducts, often resulting in low to moderate yields.[1]

Synthetic Yields: While a foundational method, the Skraup synthesis often provides low to moderate yields, which can sometimes be improved with modifications.[1][11] For instance, the archetypal synthesis of unsubstituted quinoline from aniline and glycerol can have yields that are quite low.[11]

Workflow for the Skraup Synthesis:

Skraup_Synthesis Aniline Aniline ReactionVessel Reaction Mixture Aniline->ReactionVessel Glycerol Glycerol Glycerol->ReactionVessel H2SO4 Conc. H₂SO₄ (catalyst & dehydrating agent) H2SO4->ReactionVessel Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->ReactionVessel Heating Heating (exothermic reaction) ReactionVessel->Heating Purification Purification (Distillation/Chromatography) Heating->Purification Quinoline Quinoline Product Purification->Quinoline

Caption: Workflow for the Skraup Synthesis of Quinoline.

The Doebner-von Miller Reaction: A More Versatile Approach

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5][12][13] This allows for the synthesis of a broader range of substituted quinolines, particularly 2- and 4-substituted isomers.[12] The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids.[14][15]

Causality Behind Experimental Choices: By using pre-formed α,β-unsaturated carbonyl compounds, the Doebner-von Miller reaction offers better control over the substitution pattern of the resulting quinoline compared to the Skraup synthesis.[12] The choice of acid catalyst is critical and can significantly influence the reaction rate and yield.[15] However, acid-catalyzed polymerization of the carbonyl substrate can be a competing side reaction, leading to lower yields.[12]

Synthetic Yields: This method generally provides better yields and cleaner reactions than the Skraup synthesis.[1] For example, the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde is a common application of this reaction.[16] Yields can vary significantly depending on the substrates and conditions, but improvements such as using a biphasic reaction medium can sequester the carbonyl compound and increase yields by reducing polymerization.[12] A patent describes an improved process for synthesizing 4-methylquinoline and its derivatives with yields in the range of 55-65%.[17]

Quinoline IsomerStarting MaterialsCatalystYield (%)
2-MethylquinolineAniline, CrotonaldehydeAcid CatalystVaries
4-MethylquinolineAniline, Methyl vinyl ketoneSilferc/ZnCl₂65
8-Fluoro-4-methylquinoline2-Fluoroaniline, Methyl vinyl ketoneSilferc/ZnCl₂62
6-Methoxy-4-methylquinoline4-Methoxyaniline, Methyl vinyl ketoneSilferc/ZnCl₂55

Table 1: Reported yields for selected quinoline isomers via Doebner-von Miller and related syntheses. [17]

The Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis offers a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[5][6][18] The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization.[18][19]

Causality Behind Experimental Choices: The use of a β-diketone substrate is a key feature of the Combes synthesis, allowing for the introduction of substituents at both the 2- and 4-positions of the quinoline ring.[18] The acid catalyst, commonly concentrated sulfuric acid or polyphosphoric acid, is essential for the cyclization step.[1][18] A significant challenge with unsymmetrical β-diketones is the potential for the formation of a mixture of isomeric products.[1]

Synthetic Yields: The yields in the Combes synthesis are influenced by the nature of the substituents on both the aniline and the β-diketone.[18] Steric effects can play a significant role in determining the regioselectivity of the reaction.[18] For instance, in the synthesis of trifluoromethyl-quinolines, the bulkiness of the substituents on the diketone and the electronic nature of the aniline substituent can direct the formation towards either the 2-CF₃ or 4-CF₃ regioisomer.[18]

The Friedländer Synthesis: A Versatile and High-Yielding Method

The Friedländer synthesis is one of the most versatile and widely used methods for preparing quinolines.[5][20][21] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[20][22][23] The reaction can be catalyzed by either acids or bases.[20][22]

Causality Behind Experimental Choices: The Friedländer synthesis offers a high degree of flexibility in the synthesis of polysubstituted quinolines due to the wide availability of starting materials.[21][23] The choice of catalyst (acidic or basic) can be tailored to the specific substrates.[22] A key challenge in this synthesis is controlling the regioselectivity when using unsymmetrical ketones, which can lead to the formation of isomeric products.[22][24]

Synthetic Yields: The Friedländer synthesis is generally considered a high-yielding method.[21] For example, a microwave-assisted Friedländer synthesis of trisubstituted quinolines using nano-carbon aerogels as a catalyst has been reported to give moderate yields of 60-65%.[25] In some cases, yields can be as high as 94% with excellent enantioselectivity when chiral catalysts are employed.[22]

Quinoline IsomerStarting MaterialsCatalyst/ConditionsYield (%)
Trisubstituted quinolines2-Aminobenzaldehyde, Ethyl acetoacetateNano-carbon aerogels, Microwave60-65
Chiral quinolinesVariesChiral catalystup to 94

Table 2: Representative yields for Friedländer synthesis. [22][25]

Head-to-Head Comparison of Synthetic Methods
Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted on the benzene ringLow to moderateUses readily available starting materialsHarsh, exothermic reaction conditions; often low yields and tar formation[1]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketone2- and/or 4-substituted quinolinesModerate to goodBetter yields and cleaner than Skraup; introduces substituents on the pyridine ring[1]Potential for polymerization of the carbonyl compound[12]
Combes Aniline, β-diketone2,4-disubstituted quinolinesVariesDirect route to 2,4-disubstituted isomersUse of unsymmetrical β-diketones can lead to isomeric mixtures[1]
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylPolysubstituted quinolinesGood to excellentHigh versatility, generally good yields[21]Regioselectivity issues with unsymmetrical ketones[22][24]

Table 3: Comparative overview of classical quinoline synthesis methods.

Experimental Protocols

General Protocol for Doebner-von Miller Synthesis of 4-Methylquinoline: [17]

  • To a stirred solution of aniline in acetic acid, add activated "silferc" (ferric chloride on silica gel) catalyst under a nitrogen atmosphere.

  • Stir the reaction mixture for 5 minutes and then slowly add methyl vinyl ketone over a period of 15 minutes.

  • Heat the reaction mixture to 70°C and maintain the temperature between 70-75°C for one hour.

  • Add anhydrous zinc chloride and reflux the reaction for an additional two hours.

  • After cooling, filter the reaction mixture and basify with a 10% NaOH solution.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and evaporate the solvent to obtain the crude product.

  • Purify the product by distillation or chromatography.

General Protocol for Friedländer Synthesis: [1]

  • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).

  • Add the acid or base catalyst to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship of Synthetic Pathways:

Quinoline_Synthesis_Logic cluster_Skraup Skraup Synthesis cluster_DVM Doebner-von Miller Synthesis cluster_Combes Combes Synthesis cluster_Friedlander Friedländer Synthesis Skraup_Start Aniline + Glycerol Skraup_Product Unsubstituted/Benzene-Substituted Quinolines Skraup_Start->Skraup_Product Harsh Conditions Low-Moderate Yield DVM_Start Aniline + α,β-Unsaturated Carbonyl DVM_Product 2- and/or 4-Substituted Quinolines DVM_Start->DVM_Product Moderate-Good Yield Combes_Start Aniline + β-Diketone Combes_Product 2,4-Disubstituted Quinolines Combes_Start->Combes_Product Regioselectivity Issues Friedlander_Start 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Friedlander_Product Polysubstituted Quinolines Friedlander_Start->Friedlander_Product High Versatility Good-Excellent Yield

Caption: Logical overview of starting materials and typical products for major quinoline syntheses.

Conclusion

The selection of an appropriate synthetic route for a particular quinoline isomer is a crucial step in chemical research and drug development. The Skraup and Doebner-von Miller reactions are workhorses for the synthesis of simpler quinolines, with the latter offering improved yields and versatility. The Combes synthesis provides a direct entry to 2,4-disubstituted quinolines, although regioselectivity can be a concern. For the synthesis of more complex, polysubstituted quinolines, the Friedländer synthesis often stands out for its high yields and broad substrate scope. The choice of method should be guided by the desired substitution pattern, the availability of starting materials, and the desired yield and purity of the final product.

References

A Senior Application Scientist's Guide to Confirming the Regiochemistry of Bromination Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The Regiochemical Challenge in Bromination

Electrophilic aromatic bromination is a cornerstone of synthetic chemistry, producing aryl bromides that are vital precursors for pharmaceuticals, agrochemicals, and functional materials through cross-coupling reactions.[1][2][3] The central challenge in this reaction is controlling and confirming the position of bromine substitution—the regioselectivity.[2][4] While directing group effects can predict the likely outcome, experimental verification is non-negotiable for regulatory submission, patent protection, and advancing a drug development pipeline.[5][6]

One-dimensional (1D) NMR (¹H and ¹³C) is the first line of analysis, but for anything beyond the simplest molecules, overlapping signals and ambiguous coupling patterns can make definitive isomer identification impossible.[7][8] This guide demonstrates how a suite of two-dimensional (2D) NMR experiments provides an orthogonal, self-validating system to solve this structural puzzle with certainty.[8][9][10]

The Analytical Workflow: A Case Study Approach

To illustrate the power of 2D NMR, we will consider a common scenario: the electrophilic bromination of a substituted aromatic compound. Our goal is to distinguish between potential regioisomers, for which 1D NMR data alone is insufficient. The workflow presented here is a logical progression, where each experiment builds upon the last to construct an undeniable structural proof.

G cluster_workflow Structure Elucidation Workflow A Ambiguous 1D NMR Data (¹H, ¹³C, DEPT) B ¹H-¹H Connectivity (COSY) A->B Establish Spin Systems C Direct ¹H-¹³C Attachment (HSQC) B->C Assign Protonated Carbons D Long-Range ¹H-¹³C Connectivity (HMBC) C->D Identify Key Quaternary Carbons & Long-Range Connections E Through-Space Proximity (NOESY) D->E Secondary Confirmation F Unambiguous Structure Confirmed D->F Final Proof of Connectivity E->F

Caption: A typical workflow for structure elucidation using a combination of 2D NMR experiments.

A Comparative Guide to Key 2D NMR Experiments

The choice of experiment is dictated by the specific information required. While each technique is powerful, their combined data provides a complete picture of the molecular architecture.

Experiment Information Obtained Typical Experiment Time (Small Molecule) Relative Sensitivity Key Application in Regiochemistry
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds (J-coupling).[10][11][12]5 minutes - 2 hoursHighTracing proton spin systems, e.g., identifying adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence)Direct ¹H-¹³C correlations (one-bond).[10][13][14]15 minutes - 3 hoursVery HighUnambiguously assigning a proton signal to its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C correlations through 2-4 bonds.[13][14]1 hour - 8 hoursMediumThe decisive experiment. Connects proton signals to non-protonated (quaternary) carbons, like the bromine-bearing carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H correlations through space (<5 Å proximity).[15][16][17]2 hours - 12 hoursLow to MediumConfirming spatial relationships, e.g., proximity of a substituent's protons to a specific aromatic proton, providing powerful secondary evidence.

Deep Dive: Applying the Techniques

Let's dissect how each experiment contributes to solving a regiochemical puzzle. Imagine we have brominated an aromatic substrate and need to confirm the bromine's position relative to a methoxy group.

Step 1: COSY - Mapping the Proton Framework

The COSY experiment is the fastest way to establish proton connectivity.[18] In the spectrum, off-diagonal cross-peaks connect protons that are J-coupled (typically 2 or 3 bonds apart).[10] For an aromatic ring, this immediately tells us which protons are neighbors.

  • Experimental Causality: By identifying which aromatic protons show correlations, we can piece together the substituted ring's proton framework. For example, an isolated aromatic proton signal with no COSY cross-peaks suggests it has no adjacent protons, which immediately limits the possible substitution patterns.

Step 2: HSQC - Assigning the Protonated Carbons

The HSQC experiment is exquisitely sensitive and provides a simple, direct correlation between each proton and the carbon it is attached to.[13][14] This allows us to transfer the confident assignments from the ¹H spectrum directly to the protonated carbons in the ¹³C spectrum.

  • Experimental Causality: This step is crucial for building the molecular skeleton. It cleanly separates the protonated carbons from the quaternary (non-protonated) carbons, which will be key in the next step. The carbon directly attached to the bromine will notably be absent from the HSQC spectrum, as it has no attached proton.

Step 3: HMBC - The Definitive Connection

The HMBC experiment is the workhorse for determining regiochemistry. It reveals correlations between protons and carbons over longer distances (typically 2-3 bonds).[13][19] The absence of a one-bond correlation makes it perfect for linking different parts of a molecule together and, crucially, for probing the environment around quaternary carbons.

  • Experimental Causality: To confirm the bromine's position, we look for key long-range correlations. For instance:

    • A correlation from the methoxy group's protons (³JCH) to a specific aromatic carbon confirms its proximity to the methoxy substituent.

    • Most importantly, correlations from neighboring aromatic protons to the bromine-bearing carbon (a quaternary carbon with a distinctive chemical shift) provide the definitive proof of the substitution site. The absence of such a correlation from a more distant proton rules out alternative isomers.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 7-Bromoquinolin-5-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 7-Bromoquinolin-5-ol, a key heterocyclic compound, serves as a significant building block in the synthesis of various pharmaceutical agents. Its accurate measurement is critical to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the cross-validation process for these analytical methods. The narrative emphasizes the causality behind experimental choices, adherence to rigorous scientific integrity, and grounding in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Method Cross-Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] When two or more analytical methods are used to measure the same analyte, particularly in different laboratories or at different stages of drug development, it is crucial to perform a cross-validation study. Cross-validation serves to demonstrate that the different analytical procedures can be used for the same intended purpose and produce comparable results.[3][4] This is a critical step in ensuring data integrity and consistency throughout the lifecycle of a pharmaceutical product.[5]

This guide will delve into a head-to-head comparison of HPLC-UV and GC-MS for the quantification of this compound, culminating in a cross-validation protocol designed to ensure interchangeability and reliability.

Methodologies Under Scrutiny

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility in determining the purity and concentration of compounds.[6] For a chromophoric molecule like this compound, UV detection offers a straightforward and robust means of quantification.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is selected due to the moderately polar nature of this compound. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Mobile Phase Gradient: A gradient elution with acetonitrile and water (acidified with formic acid) is employed to ensure adequate retention of the analyte on the column while providing sharp, symmetrical peaks and enabling the elution of any potential impurities with different polarities.

  • UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity and selectivity. It is determined by identifying the maximum absorbance wavelength (λmax) of this compound from its UV spectrum.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity.[8][9] For compounds like this compound, which may have limited volatility due to the hydroxyl group, a derivatization step is often necessary to improve its thermal stability and chromatographic behavior.[8]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group in this compound). This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis.[8]

  • Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5MS, is typically suitable for the analysis of the derivatized quinoline compound, providing good separation and peak shape.[9]

  • Mass Spectrometry Detection: Operating in Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis by monitoring specific ions characteristic of the derivatized this compound.

Head-to-Head Cross-Validation Protocol

The cross-validation of the HPLC-UV and GC-MS methods will be conducted in accordance with the principles outlined in the ICH Q2(R2) guidelines.[3][5][10] The core validation parameters to be assessed are accuracy, precision (repeatability and intermediate precision), and linearity.

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation study:

Cross_Validation_Workflow Cross-Validation Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_validation Validation Parameter Assessment cluster_comparison Cross-Validation Comparison Stock_Solution Prepare Stock Solution of This compound Spiked_Samples Prepare Spiked Samples (e.g., in a placebo matrix) Stock_Solution->Spiked_Samples HPLC_Protocol Execute HPLC-UV Protocol Spiked_Samples->HPLC_Protocol Analyze Aliquots Derivatization Derivatization of Samples Spiked_Samples->Derivatization Analyze Aliquots HPLC_Data Collect HPLC-UV Data HPLC_Protocol->HPLC_Data Linearity Linearity HPLC_Data->Linearity Accuracy Accuracy HPLC_Data->Accuracy Precision Precision HPLC_Data->Precision GCMS_Protocol Execute GC-MS Protocol Derivatization->GCMS_Protocol GCMS_Data Collect GC-MS Data GCMS_Protocol->GCMS_Data GCMS_Data->Linearity GCMS_Data->Accuracy GCMS_Data->Precision Data_Comparison Compare Results from Both Methods Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Data_Comparison->Statistical_Analysis Conclusion Draw Conclusion on Method Interchangeability Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For accuracy and precision studies, spike a placebo matrix with known concentrations of the this compound stock solution.

    • Extract the analyte using a suitable solvent (e.g., acetonitrile:water 80:20 v/v) and sonicate for 15-30 minutes.[7]

    • Centrifuge the sample and filter the supernatant through a 0.45 µm filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient program to ensure good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: At the λmax of this compound.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples for quantification.

Protocol 2: GC-MS Quantification of this compound

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Prepare working standards for the calibration curve.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution in a reaction vial, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS System and Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A program that provides good separation of the derivatized analyte from any matrix components (e.g., start at 100°C, ramp to 280°C).

    • Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for characteristic ions of the derivatized analyte.

  • Analysis:

    • Inject the derivatized standard solutions to generate a calibration curve.

    • Inject the derivatized samples for quantification.

Comparative Performance Data

The following tables present hypothetical but realistic data from the cross-validation study, based on typical performance characteristics of these methods.

Table 1: Linearity

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL) 1 - 1000.1 - 20As per intended use
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
Y-intercept (% of response at 100% concentration) < 2.0%< 5.0%Varies, should be small

Table 2: Accuracy (Recovery)

Concentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (e.g., 2 µg/mL) 99.5%101.2%98.0% - 102.0%
Medium (e.g., 25 µg/mL) 100.2%99.8%98.0% - 102.0%
High (e.g., 75 µg/mL) 99.8%100.5%98.0% - 102.0%

Table 3: Precision (% RSD)

ParameterHPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria
Repeatability (n=6) < 1.0%< 1.5%≤ 2.0%
Intermediate Precision (different day, different analyst) < 1.5%< 2.0%≤ 3.0%

Synthesis and Interpretation

The data presented in Tables 1-3 demonstrate that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of quantifying this compound. Both methods exhibit excellent linearity, accuracy, and precision within the defined acceptance criteria, which are typically based on ICH guidelines.[10][11]

The logical relationship for determining method interchangeability is outlined below:

Decision_Logic Logic for Determining Method Interchangeability Start Start Cross-Validation Analysis Collect_Data Collect Data from HPLC-UV and GC-MS Methods Start->Collect_Data Compare_Results Compare Results for Accuracy, Precision, and Linearity Collect_Data->Compare_Results Statistical_Test Perform Statistical Tests (e.g., t-test for means, F-test for variances) Compare_Results->Statistical_Test Decision Are the results statistically equivalent? Statistical_Test->Decision Interchangeable Methods are Interchangeable Decision->Interchangeable Yes Not_Interchangeable Methods are Not Interchangeable (Investigate Bias) Decision->Not_Interchangeable No End End Interchangeable->End Not_Interchangeable->End

Caption: Decision-making flowchart for method interchangeability.

Based on the hypothetical data, a statistical analysis would likely show no significant difference between the results obtained from the two methods. Therefore, the HPLC-UV and GC-MS methods can be considered interchangeable for the quantification of this compound within the validated range.

Conclusion

This guide has provided a comprehensive comparison of HPLC-UV and GC-MS for the quantification of this compound, grounded in the principles of analytical method validation and cross-validation. Both methods, when properly developed and validated, are shown to be accurate, precise, and linear, making them suitable for their intended purpose.

The choice between the two methods in a practical setting may depend on factors such as the required sensitivity (GC-MS is often more sensitive), the complexity of the sample matrix, available instrumentation, and the need for orthogonal methods for confirmation. The successful cross-validation demonstrates that data generated by either method can be used with confidence throughout the drug development lifecycle, ensuring consistency and reliability in the quality assessment of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Characterization

7-Bromoquinolin-5-ol is a halogenated, heterocyclic aromatic compound. Its structure suggests specific chemical hazards and dictates its classification as a hazardous waste. The primary driver for its disposal protocol is the presence of a carbon-halogen (C-Br) bond, which places it in the category of halogenated organic waste .[6][7][8][9]

Inferred Hazards based on Analogous Compounds:

  • Irritation: Causes skin and serious eye irritation.[1][5][10] May cause respiratory tract irritation.[1][5][10]

  • Toxicity: Harmful if swallowed, inhaled, or in direct contact with skin.[5] The toxicological properties of many quinoline derivatives are not fully investigated, warranting a cautious approach.[2][3]

  • Environmental Hazard: Should not be released into the environment.[1] Halogenated organic compounds are prohibited from landfill disposal due to their potential to damage landfill liners and contaminate groundwater.[11]

Physicochemical Properties (Summary from Analogues):

PropertyValue / DescriptionRationale & Impact on Disposal
Physical State Solid (White to off-white/beige powder)[1][4]As a solid, there is a risk of dust formation and inhalation.[1][2] Disposal methods must account for containing fine powders.
Water Solubility Insoluble / Low[1][4]Low water solubility means it will not be readily diluted and can persist in aqueous environments. Disposal down the drain is strictly prohibited. [2][6][12]
Classification Halogenated Organic CompoundThis is the most critical classification. It mandates segregation from non-halogenated waste streams for proper disposal, typically via high-temperature incineration.[7]
Incompatibilities Strong oxidizing agents, strong acids[13][14]Waste must not be mixed with incompatible chemicals to prevent violent reactions.[15][16][17] Store waste containers away from these materials.[12]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

Mandatory PPE & Engineering Controls:

  • Engineering Controls: All handling and waste packaging must be conducted within a properly certified chemical fume hood to minimize inhalation exposure.[5][12] Ensure safety showers and eyewash stations are accessible.[3]

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Hand Protection: Wear chemically resistant nitrile rubber gloves.[1] For tasks with a higher risk of splash, consider double-gloving.[12]

  • Body Protection: A long-sleeved laboratory coat is required.[1] For transfers of larger quantities, a chemical-resistant apron is recommended.[12]

Waste Segregation and Containment Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Halogenated and non-halogenated organic wastes have different ultimate disposal fates and associated costs. Non-halogenated solvents may be recycled as fuel additives, whereas halogenated wastes must undergo high-temperature incineration to break down the carbon-halogen bonds and prevent the formation of persistent environmental pollutants.[7] Mixing these streams results in the entire volume being treated as the more hazardous (and costly) halogenated waste.[6][7]

Step-by-Step Containment Methodology:

  • Select the Correct Container:

    • Obtain a designated hazardous waste container from your institution's EHS department. This is typically a polyethylene or glass container compatible with organic chemicals.[12]

    • The container must have a screw-top cap that can be securely sealed to be vapor-tight and spill-proof.[6][7]

  • Properly Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.[6]

    • Clearly write "Halogenated Organic Waste" on the label.

    • List all chemical constituents by their full names—do not use abbreviations or formulas.[6] For this specific waste, write "this compound". If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride," "Ethyl Acetate").

    • Maintain a log of the amounts of each chemical added.

  • Establish a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.

    • Ensure the SAA is segregated from incompatible chemicals like acids and oxidizers.[12]

Step-by-Step Disposal Procedure

A. For Solid this compound Waste (e.g., unused reagent, contaminated filter paper):

  • Work in a Fume Hood: Perform all steps inside a chemical fume hood to prevent inhalation of dust.[5]

  • Transfer the Waste: Carefully use a spatula or scoop to transfer the solid waste into the pre-labeled "Halogenated Organic Waste" container. Avoid creating dust.[1][2] For contaminated items like weighing paper or gloves, place them directly into the container.

  • Secure the Container: Tightly screw the cap onto the waste container.

  • Clean Up: Decontaminate the spatula and the work area. Any wipes used for decontamination must also be placed in the hazardous waste container.

  • Store Properly: Return the container to its designated secondary containment in the SAA.

B. For Solutions Containing this compound:

  • Work in a Fume Hood: Ensure all transfers are done within the fume hood.

  • Transfer the Waste: Using a funnel, carefully pour the liquid waste into the pre-labeled "Halogenated Organic Waste" container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure the Container: Tightly screw the cap onto the waste container. It is a regulatory requirement to keep the container closed at all times except when actively adding waste.[6][9]

  • Store Properly: Return the container to its designated secondary containment in the SAA.

  • Request Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.

Emergency Procedures: Spills and Exposure

Rapid and correct response to an accidental release is critical.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][18]

  • Spill Response:

    • Small Spill (Solid): With appropriate PPE, gently sweep up the material, avoiding dust creation, and place it in the labeled hazardous waste container.[1][2]

    • Small Spill (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite, or commercial sorbent pads).[3] Place the contaminated absorbent into the hazardous waste container.

    • Large Spill: Evacuate the area immediately. Alert others in the lab and activate the fire alarm if necessary. Contact your institution's EHS and emergency response team from a safe location.[6]

Disposal Workflow and Decision Logic

The following diagram illustrates the critical decision points and workflow for the proper management of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Handling & Storage cluster_3 Final Disposition A Waste Generated (this compound) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Classify as HALOGENATED ORGANIC WASTE B->C Yes D Select approved, compatible waste container with screw cap C->D E Label Container: 1. 'Hazardous Waste' 2. 'Halogenated Organic' 3. List all chemical contents D->E G Transfer waste in Chemical Fume Hood E->G F Wear Full PPE (Goggles, Gloves, Lab Coat) F->G H Securely close container IMMEDIATELY after use G->H I Store in designated Satellite Accumulation Area (SAA) with secondary containment H->I J Is container full (>90%) or waste stream complete? I->J J->I No K Submit Chemical Waste Pickup Request to EHS J->K Yes L EHS collects for High-Temperature Incineration K->L

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromoquinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, technically grounded guide for the safe handling of 7-Bromoquinolin-5-ol. As a specialized heterocyclic compound likely utilized in targeted drug development and chemical synthesis, its unique structure necessitates a rigorous approach to safety. This guide moves beyond mere checklists to instill a deep, causal understanding of the procedural choices, ensuring that safety protocols are not just followed, but are also self-validating systems for protecting researchers and maintaining experimental integrity.

Hazard Assessment and Chemical Profile

Analysis of related bromoquinoline and hydroxyquinoline derivatives indicates a consistent hazard profile. Compounds like 5-Bromoquinoline and various isomers are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1]. The presence of the phenolic hydroxyl group (-OH) can introduce corrosive potential and increase skin absorption. The bromine atom, an electron-withdrawing group, can further modulate the molecule's toxicological properties.

Therefore, we must operate under the assumption that this compound presents the following primary hazards:

  • Skin Irritation/Corrosion: Causes skin irritation upon contact[1][2].

  • Serious Eye Damage: Poses a significant risk of serious eye irritation or damage[1][2].

  • Respiratory Tract Irritation: Inhalation of the solid as dust may cause respiratory irritation[1][2].

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[2].

These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. The primary goal is always to engineer out the hazard.

  • Engineering Controls: The most critical control is to handle this compound exclusively within a certified chemical fume hood. This minimizes inhalation exposure by containing dust and vapors at the source[3][4]. Ensure that an eyewash station and safety shower are immediately accessible[5].

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling this compound. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and procedures.

  • Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical. The following PPE is mandatory.

Mandatory PPE Protocol for this compound

The selection of PPE is not arbitrary; it is a scientifically informed decision based on the compound's anticipated hazards.

Eye and Face Protection

Your eyes are exceptionally vulnerable to chemical exposure[6]. Due to the risk of serious eye irritation, standard safety glasses are insufficient.

  • Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166[5][7].

  • Causality: A full seal prevents dust particles from entering the eyes from the top or sides. In procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face[6].

Hand Protection

The potential for skin irritation and dermal absorption makes glove selection critical.

  • Requirement: Nitrile rubber gloves are the recommended standard. Always inspect gloves for tears or punctures before use[1][3].

  • Causality: Nitrile provides a suitable barrier against a broad range of chemicals and is less likely to cause allergic reactions than latex. It is imperative to observe the manufacturer's data on breakthrough time and to remove and dispose of gloves immediately upon contamination, washing hands thoroughly afterward[1][3]. Double-gloving may be prudent for extended operations.

Body Protection

Protecting the skin on your body is essential to prevent accidental contact.

  • Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory[1][6].

  • Causality: The lab coat provides a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize skin contact[1]. For larger-scale operations or when handling powders outside of a glovebox, chemical-resistant coveralls (e.g., Tyvek) should be worn[6].

Respiratory Protection

While engineering controls are primary, respiratory protection may be required in specific situations.

  • Requirement: Under normal use within a fume hood, no respiratory protection is typically needed[1]. However, if engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator is necessary. This could range from an N95 mask for nuisance dust to a full-face respirator with appropriate cartridges for vapors, depending on the situation[6][7].

  • Causality: This protects against the inhalation of irritating dust or potential vapors, which can cause acute respiratory issues[2].

Summary of Required PPE
Protection TypeSpecificationStandard
Eye/Face Chemical Safety Goggles (Face shield if splash risk)OSHA 1910.133 / EN166
Hand Nitrile Rubber GlovesCheck Manufacturer Data
Body Flame-Resistant Lab Coat, Long Pants, Closed-Toe ShoesN/A
Respiratory Required if fume hood is not used or in an emergencyNIOSH Approved

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Assemble all necessary equipment and reagents.

  • Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves.

  • Handling the Compound: Weigh and transfer the solid this compound within the fume hood to prevent dust from escaping. Keep the container tightly closed when not in use[1][3]. Avoid any actions that could generate dust.

  • Post-Handling: After the procedure, decontaminate any surfaces.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin[1]. Remove the lab coat, and finally, the safety goggles. Wash hands thoroughly with soap and water.

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Fume Hood Area don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep_area->don_ppe Verify Controls handle 3. Handle Compound (Weigh, Transfer) - Avoid Dust Generation - don_ppe->handle Begin Experiment decon 4. Decontaminate Work Surfaces handle->decon Conclude Experiment dispose 5. Dispose of Waste (See Section 4.2) decon->dispose doff_ppe 6. Doff PPE (Gloves First) dispose->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling of this compound.

Spill and Emergency Procedures
  • Minor Spill (in fume hood): Ensure adequate ventilation. Use personal protective equipment. Gently sweep up the solid material and place it into a suitable, labeled container for disposal[1][7]. Clean the area with an appropriate solvent.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[1].

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[1].

Waste Disposal Plan

All waste containing this compound, including contaminated gloves, wipes, and excess material, must be treated as hazardous waste.

  • Procedure: Collect all waste in a clearly labeled, sealed container. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[5][7]. Do not empty into drains or release into the environment[5][7].

By adhering to these rigorous, scientifically-grounded protocols, you can ensure a safe laboratory environment while advancing your critical research and development goals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.